Product packaging for Benzyl (2-(aminooxy)ethyl)carbamate(Cat. No.:CAS No. 226569-28-4)

Benzyl (2-(aminooxy)ethyl)carbamate

Cat. No.: B1316818
CAS No.: 226569-28-4
M. Wt: 210.23 g/mol
InChI Key: HZBXPJHTCSWUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl (2-(aminooxy)ethyl)carbamate (CAS 226569-28-4) is a versatile heterobifunctional compound of significant interest in advanced chemical biology and organic synthesis. Its molecular structure incorporates two orthogonally reactive and protectable functional groups: a benzyl carbamate (Cbz) and an aminooxy group, connected by a flexible ethyl spacer . The aminooxy group reacts chemoselectively with aldehydes and ketones under mild, often aqueous conditions to form stable oxime linkages . This bioorthogonal reaction, known as oxime ligation, is ideal for modifying sensitive biological molecules like proteins and glycans without disrupting their native function . The benzyl carbamate group is a cornerstone of amine protection in synthetic chemistry, offering stability under various conditions while being readily removed via catalytic hydrogenolysis to reveal a primary amine . This orthogonal reactivity makes this compound a powerful tool for multi-step conjugation strategies. Its primary research applications include the modular synthesis of Antibody-Drug Conjugates (ADCs) , where one end can be linked to a targeting antibody and the other to a potent drug molecule; the construction of PROTACs (Proteolysis-Targeting Chimeras); and the surface functionalization of biomaterials . The compound is typically supplied as a solid and should be stored sealed in a dry environment, ideally at 2-8°C . Notice for Users: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O3 B1316818 Benzyl (2-(aminooxy)ethyl)carbamate CAS No. 226569-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-aminooxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c11-15-7-6-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBXPJHTCSWUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553803
Record name Benzyl [2-(aminooxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226569-28-4
Record name Benzyl [2-(aminooxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl (2-(aminooxy)ethyl)carbamate: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, Benzyl (2-(aminooxy)ethyl)carbamate emerges as a molecule of significant interest. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, with a focus on its role in acetylcholinesterase inhibition.

Core Chemical Identity

This compound, with the chemical formula C₁₀H₁₄N₂O₃, is a carbamate derivative featuring a benzyl protecting group and an aminooxy functional group. This unique structure makes it a valuable building block in medicinal chemistry.

PropertyValueSource
CAS Number 226569-28-4Guidechem
Molecular Formula C₁₀H₁₄N₂O₃Guidechem
Molecular Weight 210.23 g/mol PubChem
Synonyms 2-(Benzyloxycarbonylamino)ethoxyamine, N-(2-aminooxyethyl)carbamic acid phenylmethyl esterGuidechem

Computed Physicochemical Properties:

PropertyValueSource
XLogP3-AA 0.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 7PubChem
Topological Polar Surface Area 77.1 ŲPubChem

Synthesis and Experimental Protocols

A general procedure for the synthesis of a related compound, N-Boc-N-(2-(tritylthio)ethoxy)glycine, involves the protection of an aminooxy group with a Boc protecting group, followed by alkylation and saponification[1]. Adapting this for this compound would likely involve the following conceptual steps:

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Carbamate Formation cluster_product Final Product 2-Aminooxyethanol 2-Aminooxyethanol Reaction1 Reaction with Benzyl Chloroformate 2-Aminooxyethanol->Reaction1 Base (e.g., Triethylamine) Target This compound Reaction1->Target Purification

Experimental Protocol: General Carbamate Synthesis (Adapted)

This protocol is a generalized procedure for the synthesis of carbamates and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminooxyethanol in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Base: Cool the solution in an ice bath (0 °C) and add a suitable base, such as triethylamine or diisopropylethylamine, dropwise while stirring.

  • Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Biological Activity and Mechanism of Action

Carbamates are a well-established class of compounds known for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for their use as insecticides and in the treatment of various medical conditions.

While specific IC₅₀ and LD₅₀ values for this compound are not publicly available, it is reasonable to hypothesize that it exhibits inhibitory activity against acetylcholinesterase due to its carbamate functional group.

Signaling Pathway: Acetylcholinesterase Inhibition

Acetylcholinesterase_Inhibition cluster_cholinergic_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Response Postsynaptic Response Receptor->Response Initiates Inhibitor This compound Inhibitor->AChE Inhibits

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a standard colorimetric method to determine acetylcholinesterase activity and inhibition.

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • Acetylthiocholine iodide (ATCI) solution (substrate).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

    • Acetylcholinesterase (AChE) enzyme solution.

    • Test compound solution (this compound) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to each well except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Applications in Drug Development

The dual functionality of this compound, possessing both a protected amine and a reactive aminooxy group, makes it a versatile tool in drug discovery and development.

  • Linker Moiety: The ethylaminooxy portion can serve as a flexible linker in the design of various bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

  • Protected Amine Source: The benzyl carbamate group provides a stable protecting group for the primary amine, which can be selectively deprotected under specific conditions to allow for further chemical modifications.

  • Fragment-Based Drug Design: This molecule can be used as a fragment in screening campaigns to identify novel binders to biological targets.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling carbamates should be followed. Carbamates as a class can be toxic if inhaled, ingested, or absorbed through the skin.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing.

  • If swallowed: Call a poison center or doctor if you feel unwell.

This technical guide provides a foundational understanding of this compound for professionals in the field of drug development. Further research is warranted to fully elucidate its biological activity and potential therapeutic applications.

References

Benzyl (2-(aminooxy)ethyl)carbamate properties and characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-(aminooxy)ethyl)carbamate, also known by its synonym 2-(Benzyloxycarbonylamino)ethoxyamine, is a bifunctional molecule of significant interest in the fields of medicinal chemistry, bioconjugation, and drug development. Its structure incorporates a stable benzyloxycarbonyl (Cbz) protecting group for an amine, and a reactive aminooxy group. This unique arrangement allows for selective chemical modifications, making it a valuable building block in the synthesis of complex molecules, particularly as a linker in antibody-drug conjugates (ADCs). The aminooxy group provides a chemoselective handle for conjugation to aldehyde or ketone moieties, which can be introduced into biomolecules. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Properties and Characteristics

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₁₀H₁₄N₂O₃--INVALID-LINK--
Molecular Weight 210.23 g/mol --INVALID-LINK--
CAS Number 226569-28-4--INVALID-LINK--
Appearance White to off-white solid(Typical)
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.(General)
pKa Not readily available

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of N-(2-bromoethyl)phthalimide with N-hydroxyphthalimide, followed by subsequent deprotection and reaction with benzyl chloroformate. A detailed, multi-step protocol is outlined below.

Step 1: Synthesis of 2-(2-Phthalimidoethoxy)isoindoline-1,3-dione

  • To a solution of N-(2-bromoethyl)phthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add N-hydroxyphthalimide (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-(2-phthalimidoethoxy)isoindoline-1,3-dione.

Step 2: Synthesis of O-(2-Aminoethyl)hydroxylamine

  • Suspend the 2-(2-phthalimidoethoxy)isoindoline-1,3-dione (1 equivalent) in ethanol.

  • Add hydrazine hydrate (4-5 equivalents) to the suspension.

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain crude O-(2-aminoethyl)hydroxylamine. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the crude O-(2-aminoethyl)hydroxylamine (1 equivalent) in a mixture of water and a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA), to the solution.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification

The crude this compound can be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the final product as a white or off-white solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Drug Development

The primary application of this compound in drug development is as a bifunctional linker, particularly in the construction of Antibody-Drug Conjugates (ADCs).

Role as a Linker in Antibody-Drug Conjugates

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker is a critical component that connects the antibody to the drug. This compound is well-suited for this role due to its distinct functionalities. The Cbz-protected amine can be deprotected to allow for attachment to the antibody or another part of the linker construct, while the aminooxy group can react specifically with an aldehyde or ketone on the drug or a modified antibody. This chemoselective ligation is advantageous as it proceeds under mild conditions and avoids side reactions with other functional groups present in biomolecules.

Experimental Workflow: Antibody-Drug Conjugate Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of an ADC.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_drug_mod Drug Modification cluster_conjugation Conjugation Linker This compound Deprotection Cbz Deprotection (e.g., H₂/Pd-C) Linker->Deprotection ActivatedLinker Linker with Free Amine Deprotection->ActivatedLinker Conjugation Oxime Ligation ActivatedLinker->Conjugation Drug Cytotoxic Drug AldehydeIntro Introduction of Aldehyde/Ketone Drug->AldehydeIntro ModifiedDrug Drug with Carbonyl AldehydeIntro->ModifiedDrug ModifiedDrug->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC

Caption: Generalized workflow for ADC synthesis using the linker.

Signaling Pathways and Logical Relationships

The utility of this compound is primarily in the synthetic pathway to create complex bioconjugates. It does not directly participate in or modulate signaling pathways within a cell. Its function is to covalently link a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody). The resulting ADC then engages with specific cellular pathways as dictated by the antibody's target and the drug's mechanism of action.

The logical relationship in its application is a straightforward synthetic progression, as depicted in the workflow diagram above. The key logical steps are:

  • Selective deprotection of one functional group.

  • Conjugation to one part of the final construct.

  • Reaction of the second functional group to complete the linkage.

This stepwise approach allows for the controlled and specific assembly of complex biomolecules.

Conclusion

This compound is a versatile and valuable tool for researchers and scientists in the field of drug development. Its bifunctional nature, with a protected amine and a reactive aminooxy group, enables its use as a linker in the synthesis of antibody-drug conjugates and other complex bioconjugates. The ability to perform chemoselective ligations under mild conditions is a significant advantage for working with sensitive biomolecules. While detailed characterization data such as NMR spectra are not widely published and should be determined empirically, the synthetic routes are accessible. The continued development of targeted therapies like ADCs will likely see the increased application of such specialized linker molecules.

In-Depth Technical Guide: Benzyl (2-(aminooxy)ethyl)carbamate (CAS Number 226569-28-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Benzyl (2-(aminooxy)ethyl)carbamate, identified by CAS number 226569-28-4, is a heterobifunctional linker molecule crucial in the fields of bioconjugation, chemical biology, and drug development. Its structure features two key functional groups: a benzyl carbamate-protected amine and a terminal aminooxy group. This unique architecture allows for the sequential and controlled linkage of different molecular entities, making it a valuable tool for constructing complex biomolecular conjugates.

The benzyl carbamate serves as a stable protecting group for the primary amine, which can be selectively removed under specific conditions to reveal the amine for subsequent reactions. The aminooxy group, on the other hand, readily reacts with aldehydes and ketones to form a stable oxime ether bond. This highly specific and efficient reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, enabling the precise modification of biomolecules in complex biological environments.

Physicochemical Properties

PropertyValue
CAS Number 226569-28-4
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol [1]
Melting Point 58-60 °C[1]
Boiling Point ~405.7 °C[1]
LogP 1.70780[2]
PSA (Polar Surface Area) 77.07 Ų[2]

Mechanism of Action and Key Applications

The primary mechanism of action of this compound revolves around its ability to act as a molecular bridge. The aminooxy group participates in oxime ligation, a chemoselective reaction with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.

Key Applications Include:

  • Targeted Drug Delivery: The linker can be used to conjugate a targeting moiety (e.g., an antibody or peptide) to a therapeutic agent. This allows for the specific delivery of the drug to diseased cells or tissues, minimizing off-target effects.[3]

  • PROTACs (Proteolysis Targeting Chimeras): In the design of PROTACs, this linker can connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. The linker's length and flexibility are critical for the formation and stability of the ternary complex.[4][][6]

  • Bioconjugation and Labeling: It serves as a versatile tool for attaching probes, such as fluorescent dyes or biotin, to proteins, peptides, and other biomolecules for various research applications.[1]

Experimental Protocols

Synthesis of this compound

Representative Synthetic Workflow:

A likely synthesis for this compound would involve the reaction of 2-(aminooxy)ethan-1-amine with benzyl chloroformate under basic conditions. The benzyl chloroformate would selectively react with the more nucleophilic primary amine, leaving the aminooxy group intact for subsequent conjugation reactions.

G cluster_synthesis Synthesis of this compound 2-(Aminooxy)ethan-1-amine 2-(Aminooxy)ethan-1-amine H₂N-O-CH₂-CH₂-NH₂ Reaction Reaction 2-(Aminooxy)ethan-1-amine->Reaction Benzyl_Chloroformate Benzyl Chloroformate C₆H₅CH₂OCOCl Benzyl_Chloroformate->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound C₆H₅CH₂OCONH-CH₂-CH₂-O-NH₂ Purification->Product

Caption: Synthetic pathway for this compound.

Protocol for Oxime Ligation

This protocol outlines a general procedure for conjugating this compound to an aldehyde- or ketone-containing biomolecule.

Materials:

  • This compound

  • Aldehyde- or ketone-functionalized biomolecule (e.g., protein, peptide)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Aniline (optional, as a catalyst)

  • DMSO (for dissolving the linker)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagents:

    • Dissolve the aldehyde- or ketone-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in DMSO at a concentration of 10-100 mM.

    • (Optional) Prepare a stock solution of aniline in the conjugation buffer.

  • Conjugation Reaction:

    • Add a 10-50 molar excess of the this compound solution to the biomolecule solution.

    • (Optional) Add aniline to a final concentration of 10-100 mM to catalyze the reaction.

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The optimal reaction time should be determined empirically.[1][10]

  • Purification:

    • Remove the excess unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

G cluster_oxime_ligation Oxime Ligation Workflow Prepare_Reagents 1. Prepare Reagents - Linker Solution (in DMSO) - Biomolecule Solution (in Buffer) Mix_Reagents 2. Mix Reagents - Add linker to biomolecule - (Optional) Add catalyst Prepare_Reagents->Mix_Reagents Incubate 3. Incubate - Room Temperature - 2-24 hours Mix_Reagents->Incubate Purify 4. Purify Conjugate - SEC or Dialysis Incubate->Purify Characterize 5. Characterize Conjugate - SDS-PAGE, Mass Spec Purify->Characterize Final_Product Biomolecule-Linker Conjugate Characterize->Final_Product

Caption: Experimental workflow for oxime ligation.

Quantitative Data and Stability

Reaction Kinetics and Yield:

Stability of the Oxime Bond:

The oxime bond formed through the reaction of the aminooxy group with a carbonyl is generally stable under physiological conditions.[15] However, the stability can be influenced by the pH of the environment. Studies on other oxime-containing compounds have shown that they are most stable in acidic solutions (pH 2-3).[16] The stability of the benzyl carbamate protecting group is robust under neutral and acidic conditions but can be cleaved by hydrogenolysis.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
Oxime Ligation pH 5.0 - 7.5Optimal pH depends on the specific biomolecule.[11]
Reaction Time 2 - 24 hoursCan be optimized with catalysts.[10]
Molar Excess of Linker 10 - 50 foldTo drive the reaction to completion.
Oxime Bond Stability Stable at physiological pHMay show some instability at highly acidic or basic pH.[15][16]

Application in Signaling Pathway Research

While there are no specific studies detailing the use of this compound for investigating signaling pathways, its properties as a bifunctional linker make it a potentially valuable tool in this area of research. Chemical biology approaches often utilize small molecules to probe and manipulate cellular signaling networks.[17][18][19]

Conceptual Application Workflow:

A hypothetical application could involve using this linker to create a chemical probe to identify the cellular targets of a specific signaling molecule.

G cluster_signaling_probe Signaling Pathway Probe Application Signaling_Molecule Signaling Molecule (with Carbonyl) Ligation Oxime Ligation Signaling_Molecule->Ligation Linker This compound Linker->Ligation Probe_Intermediate Signaling Molecule-Linker Ligation->Probe_Intermediate Deprotection Deprotection (e.g., Hydrogenolysis) Probe_Intermediate->Deprotection Active_Probe Active Probe (with free amine) Deprotection->Active_Probe Tagging Tagging Reaction Active_Probe->Tagging Affinity_Tag Affinity Tag (e.g., Biotin-NHS ester) Affinity_Tag->Tagging Tagged_Probe Tagged Signaling Probe Tagging->Tagged_Probe Cell_Treatment Treat Cells with Probe Tagged_Probe->Cell_Treatment Target_Binding Probe Binds to Target Protein(s) Cell_Treatment->Target_Binding Cell_Lysis Cell Lysis Target_Binding->Cell_Lysis Affinity_Purification Affinity Purification (e.g., Streptavidin beads) Cell_Lysis->Affinity_Purification Target_ID Target Protein Identification (Mass Spectrometry) Affinity_Purification->Target_ID

References

Technical Guide: Synthesis of 2-(Benzyloxycarbonylamino)ethoxyamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the primary synthesis routes for 2-(Benzyloxycarbonylamino)ethoxyamine, also known as Benzyl N-(2-aminoethyl)carbamate. This compound is a valuable intermediate in organic and medicinal chemistry, frequently utilized as a building block in the synthesis of more complex molecules, including pharmaceutical agents.[1] This guide details two reliable synthesis strategies: a direct, selective mono-protection of ethylenediamine and an indirect route involving di-protection followed by selective deprotection. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of these methods.

Introduction

2-(Benzyloxycarbonylamino)ethoxyamine (C₁₀H₁₄N₂O₂) is a mono-protected derivative of ethylenediamine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial amine protecting group, masking the nucleophilicity and basicity of one amino group while leaving the other available for subsequent reactions.[2] The Cbz group is valued for its stability under various conditions and its straightforward removal via methods like catalytic hydrogenolysis.[2][3] The presence of a free primary amine makes this compound a versatile synthon for introducing an ethylamine moiety in drug development and other areas of chemical synthesis.

Core Synthesis Routes

The synthesis of 2-(Benzyloxycarbonylamino)ethoxyamine primarily revolves around the selective N-protection of one of the two amino groups in ethylenediamine. The key challenge is to prevent the formation of the di-protected byproduct, N,N'-bis(benzyloxycarbonyl)ethylenediamine. Two main strategies are employed to achieve the desired mono-protection.

Route 1: Direct Selective Mono-protection

This is the most direct approach, involving the reaction of ethylenediamine with benzyl chloroformate (Cbz-Cl). To favor mono-substitution, a large excess of the diamine is typically used relative to the protecting agent. This ensures that the Cbz-Cl is more likely to react with an unprotected ethylenediamine molecule rather than the already mono-protected product.

Route 2: Di-protection and Selective Deprotection

An alternative, often more controlled, method involves the initial protection of both amino groups of ethylenediamine with two different, orthogonal protecting groups. A common pairing is the Cbz group and the tert-Butoxycarbonyl (Boc) group. Following the synthesis of the N-Cbz, N'-Boc protected intermediate, the Boc group can be selectively removed under acidic conditions, leaving the Cbz group intact and yielding the desired product.

Synthesis and Workflow Diagrams

The following diagrams illustrate the chemical pathways and the general experimental workflow.

cluster_0 Route 1: Direct Mono-protection cluster_1 Route 2: Indirect via Selective Deprotection EDA Ethylenediamine Product1 2-(Benzyloxycarbonylamino)ethoxyamine EDA->Product1 (Excess) CbzCl Benzyl Chloroformate CbzCl->Product1 Base, Solvent Intermediate N-Boc, N'-Cbz-ethylenediamine Product2 2-(Benzyloxycarbonylamino)ethoxyamine Hydrochloride Intermediate->Product2 Acid Acid (e.g., HCl) Acid->Product2

Figure 1: Chemical synthesis pathways for 2-(Benzyloxycarbonylamino)ethoxyamine.

start Setup Reaction Vessel (Reactants + Solvent) reaction Reaction (Stirring at controlled temperature) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup dry Drying & Concentration (Dry over Na₂SO₄, Rotary Evaporation) workup->dry purify Purification (Column Chromatography or Recrystallization) dry->purify characterize Characterization (NMR, MS, MP) purify->characterize product Final Product characterize->product

Figure 2: General experimental workflow for chemical synthesis and purification.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the target compound.

Protocol 1: Direct Mono-protection in an Aqueous Medium

This protocol is adapted from general procedures for the chemoselective N-benzyloxycarbonylation of amines in water.[3] Achieving high selectivity for the mono-protected product requires careful control of stoichiometry and reaction conditions. Using a large excess of ethylenediamine is crucial.

Materials:

  • Ethylenediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (5.0 equivalents) in a 1:1 mixture of water and DCM.

  • Add sodium bicarbonate (2.0 equivalents) to the solution to act as a base.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.0 equivalent), dissolved in a small amount of DCM, dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product via silica gel column chromatography to separate the desired mono-Cbz product from the di-Cbz byproduct and unreacted starting material.

Protocol 2: Indirect Synthesis via Selective Boc Deprotection

This protocol provides a reliable method for obtaining the hydrochloride salt of the target compound with high purity.[4]

Materials:

  • Benzyl tert-butyl ethane-1,2-dicarbamate (N-Boc, N'-Cbz-ethylenediamine)

  • Methanol (MeOH)

  • Hydrogen Chloride solution (e.g., 4M HCl in Dioxane or saturated HCl in EtOAc)

Procedure:

  • Dissolve Benzyl tert-butyl ethane-1,2-dicarbamate (1.0 g, 3.4 mmol) in methanol (7 mL).

  • To the solution, add a solution of HCl in a compatible solvent (e.g., 1.5 mL of saturated HCl/EtOAc).

  • Stir the reaction mixture at room temperature for approximately 10-12 hours.

  • Monitor the deprotection via TLC until the starting material is fully consumed.

  • Remove the solvent by concentrating the mixture under reduced pressure.

  • The resulting solid is the desired product, Benzyl N-(2-aminoethyl)carbamate hydrochloride, which can be used directly or further purified by recrystallization if necessary.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and characterization of 2-(Benzyloxycarbonylamino)ethoxyamine and its hydrochloride salt.

Table 1: Synthesis Parameters and Yields

Route Key Reagents Typical Conditions Product Form Reported Yield Reference
Indirect N-Boc, N'-Cbz-ethylenediamine, HCl Room Temp, 10-12 h Hydrochloride Salt 85% [4]

| Direct | Ethylenediamine, Cbz-Cl, NaHCO₃ | 0 °C to Room Temp, 2-4 h | Free Base | Variable, highly dependent on stoichiometry |[3][5] |

Table 2: Physicochemical and Spectroscopic Data

Property Value Compound Form Reference
Molecular Formula C₁₀H₁₄N₂O₂ Free Base -
Molecular Weight 194.23 g/mol Free Base -
Molecular Formula C₁₀H₁₅ClN₂O₂ Hydrochloride Salt [6]
Molecular Weight 230.69 g/mol Hydrochloride Salt [6]
Appearance White crystalline powder Hydrochloride Salt [4]
Melting Point 169-172 °C (lit.) Hydrochloride Salt [4]
¹H NMR (CDCl₃, Free Base) δ ~2.8 (t, 2H), ~3.2 (q, 2H), ~5.1 (s, 2H), ~7.3 (m, 5H) Free Base Predicted

| ¹³C NMR (CDCl₃, Free Base) | δ ~41, ~43, ~66, ~128 (3C), ~137, ~157 | Free Base | Predicted |

Note: Predicted NMR data is based on standard chemical shift values for similar structures. Actual values should be confirmed experimentally.

Conclusion

The synthesis of 2-(Benzyloxycarbonylamino)ethoxyamine can be effectively achieved through two primary routes. The direct mono-protection of ethylenediamine offers a more atom-economical pathway but requires careful control to maximize the yield of the desired product and minimize the formation of the di-protected byproduct. The indirect route, involving the selective deprotection of an orthogonally di-protected intermediate, provides a more controlled and often higher-yielding method for obtaining the product in high purity, typically as its hydrochloride salt. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available starting materials.

References

The Aminooxy Group: A Linchpin for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the demand for highly selective, stable, and biocompatible ligation chemistries is paramount. Among the arsenal of available techniques, the reaction of the aminooxy group with carbonyls—forming a stable oxime bond—has emerged as a cornerstone for the precise chemical modification of biomolecules. This technical guide provides a comprehensive overview of the function and application of the aminooxy group in bioconjugation, offering detailed insights into its reactivity, stability, and practical implementation.

The Core of Aminooxy Bioconjugation: Oxime Ligation

The fundamental principle behind the utility of the aminooxy group (R-O-NH₂) in bioconjugation is its chemoselective reaction with an aldehyde or ketone to form a stable oxime linkage.[1][2][3] This reaction, often referred to as oxime ligation, is a type of "click chemistry" due to its high efficiency, specificity, and the biocompatibility of the reaction conditions.[4]

The aminooxy group's enhanced nucleophilicity, a phenomenon known as the "alpha effect," allows it to react specifically with carbonyl groups even in the complex milieu of biological systems.[5] This chemoselectivity is a key advantage, as it minimizes off-target reactions with other functional groups present in biomolecules, such as amines and thiols.[6]

The resulting oxime bond is significantly more stable towards hydrolysis than analogous imine (Schiff base) and hydrazone linkages, making it a preferred choice for constructing long-lasting bioconjugates.[7][8][9]

Quantitative Data on Oxime Ligation

The efficiency and stability of oxime ligation can be quantified, providing a basis for experimental design and optimization. The following tables summarize key quantitative data gathered from the literature.

Table 1: Kinetic Data for Oxime Ligation

The rate of oxime formation is influenced by pH and the presence of catalysts. Aniline and its derivatives are commonly used to accelerate the reaction, particularly at neutral pH.[10][11][12]

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptide and benzaldehydeAniline (100 mM)7.08.2 ± 1.0[10]
Aldehyde (citral) and Aminooxy-dansylAniline (25 mM)7.324.4 ± 0.5[11]
Aldehyde (citral) and Aminooxy-dansylm-Phenylenediamine (25 mM)7.341.5 ± 1.2[11]
Aldehyde-functionalized protein and Aminooxy-dansylAniline (100 mM)7.310.3[12]
Aldehyde-functionalized protein and Aminooxy-dansylm-Phenylenediamine (100 mM)7.327.0[12]
Aldehyde-functionalized protein and Aminooxy-dansylm-Phenylenediamine (750 mM)7.3~15 times higher than 100 mM Aniline[12]
Table 2: Hydrolytic Stability of Oxime vs. Other Linkages

The hydrolytic stability of the C=N bond is critical for the longevity of a bioconjugate. Oximes exhibit superior stability compared to hydrazones and imines, particularly under physiological conditions.

Conjugate TypeHalf-life (t½) at pD 7.0Relative Hydrolysis Rate (vs. Oxime)Reference
Oxime 25 days 1 [7]
Methylhydrazone-~600-fold higher[7]
Acetylhydrazone2 hours~300-fold higher[7]
Semicarbazone-~160-fold higher[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving aminooxy-based bioconjugation.

General Protocol for Antibody Glycan Labeling

This protocol describes the labeling of an antibody via its carbohydrate moieties. The process involves the oxidation of sialic acid residues to generate aldehydes, followed by reaction with an aminooxy-functionalized probe.[1][3]

Materials:

  • Antibody (IgG) solution (3-15 mg/mL in 1X PBS)

  • 10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

  • Sodium periodate (NaIO₄) solution (100 mM in dH₂O)

  • Ethylene glycol

  • Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore) stock solution (5 mM in DMSO or DMF)

  • Aniline catalyst (optional, but recommended; e.g., 10X Aniline in acetate buffer)

  • Purification column (e.g., Sephadex G-25) or ultrafiltration device

Procedure:

  • Antibody Preparation: Prepare the antibody solution in 1X PBS at a concentration of 20-100 µM.

  • Glycan Oxidation:

    • To the antibody solution, add 1/10th volume of 10X Reaction Buffer.

    • Add 1/10th volume of 100 mM sodium periodate solution.

    • Incubate for 30 minutes on ice or 10 minutes at room temperature, protected from light.[1][13]

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature.

  • Oxime Ligation:

    • Add 20-50 molar equivalents of the aminooxy-functionalized probe to the oxidized antibody solution.

    • (Optional) To catalyze the reaction, add 1/10th volume of 10X aniline catalyst solution.[1]

    • Incubate the reaction for 2 hours at room temperature.

  • Purification:

    • Remove the excess, unconjugated probe by size exclusion chromatography (e.g., Sephadex G-25) or by using an ultrafiltration device with an appropriate molecular weight cutoff.

Site-Specific Labeling of a Protein with a Genetically Encoded Keto-Amino Acid

This protocol outlines the labeling of a protein containing a genetically incorporated unnatural amino acid with a ketone side chain, such as p-acetylphenylalanine.[6]

Materials:

  • Purified protein containing a keto-amino acid

  • Aminooxy-functionalized probe (e.g., aminooxy-drug, aminooxy-PEG)

  • Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)

  • Catalyst (e.g., m-phenylenediamine)

  • Purification system (e.g., FPLC, HPLC)

Procedure:

  • Protein Preparation: Buffer exchange the purified protein into the desired reaction buffer.

  • Ligation Reaction:

    • Add a 10-50 fold molar excess of the aminooxy-functionalized probe to the protein solution.

    • Add the catalyst (e.g., m-phenylenediamine) to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature or 37°C for 2-16 hours, monitoring the reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purification:

    • Purify the protein conjugate from excess reagents using an appropriate chromatography method (e.g., size exclusion, ion exchange, or hydrophobic interaction chromatography).

Visualizing the Core Concepts

Diagrams generated using Graphviz provide a clear visual representation of the key processes in aminooxy bioconjugation.

Oxime_Ligation_Mechanism Mechanism of Aniline-Catalyzed Oxime Ligation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde/Ketone (R-CHO) Schiff_Base Protonated Schiff Base Intermediate Aldehyde->Schiff_Base + Catalyst Aminooxy Aminooxy Compound (R'-ONH2) Catalyst Aniline Catalyst Carbinolamine Carbinolamine Intermediate Schiff_Base->Carbinolamine + Aminooxy Oxime Stable Oxime Bond (R-CH=N-OR') Carbinolamine->Oxime - H2O - Catalyst Antibody_Labeling_Workflow General Workflow for Antibody Glycan Labeling Start Start: Antibody (IgG) Oxidation 1. Glycan Oxidation (NaIO4) Start->Oxidation Quenching 2. Quenching (Ethylene Glycol) Oxidation->Quenching Ligation 3. Oxime Ligation (+ Aminooxy Probe + Catalyst) Quenching->Ligation Purification 4. Purification (e.g., SEC) Ligation->Purification Final_Product End: Labeled Antibody Purification->Final_Product

References

An In-depth Technical Guide to Bifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

Bifunctional crosslinkers are chemical reagents that contain two or more reactive groups, enabling the covalent joining of two or more molecules.[1][2] These molecular bridges are essential tools in a wide range of scientific disciplines, from fundamental protein structure analysis to the development of novel therapeutics like antibody-drug conjugates (ADCs).[3][4] By connecting molecules through stable covalent bonds, crosslinkers are invaluable for studying protein-protein interactions, immobilizing biomolecules onto surfaces, and constructing complex bioconjugates.[3][5]

This guide provides a comprehensive overview of the core concepts of bifunctional crosslinkers, their classification, and key applications, with a focus on the technical details relevant to researchers, scientists, and drug development professionals.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be categorized based on several key features: the nature of their reactive groups, the characteristics of their spacer arm, and their mode of activation.

Homobifunctional vs. Heterobifunctional Crosslinkers

The primary classification of bifunctional crosslinkers is based on the identity of their reactive ends.[6]

  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups.[6] They are typically used in single-step reactions to polymerize molecules with like functional groups or to capture a "snapshot" of all protein interactions in a sample.[6] A common application is the study of protein subunit arrangements.[7] Examples include Disuccinimidyl suberate (DSS), which has two amine-reactive N-hydroxysuccinimide (NHS) esters.[3][6]

  • Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups at either end of a spacer arm.[6] This feature allows for controlled, sequential (two-step) conjugations, which minimizes undesirable self-conjugation or polymerization.[5][6] They are ideal for linking two different types of molecules, such as a protein to a drug molecule.[3] The most widely used heterobifunctional crosslinkers often contain an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.[6]

G cluster_0 Bifunctional Crosslinkers Homobifunctional Homobifunctional Crosslinkers->Homobifunctional Heterobifunctional Heterobifunctional Crosslinkers->Heterobifunctional Reactive Group A Reactive Group A Homobifunctional->Reactive Group A Heterobifunctional->Reactive Group A e.g., NHS-ester Spacer Arm Spacer Arm Reactive Group A->Spacer Arm Spacer Arm2 Spacer Arm Reactive Group A->Spacer Arm2 Reactive Group A2 Reactive Group A Spacer Arm->Reactive Group A2 Reactive Group B Reactive Group B Spacer Arm2->Reactive Group B e.g., Maleimide

Classification of bifunctional crosslinkers.
Reactive Groups and Their Targets

The specificity of a crosslinker is determined by its reactive groups, which are designed to target specific functional groups on proteins and other biomolecules.[6] Common targets include primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls.[5][8]

  • Amine-Reactive Groups: Primary amines are abundant on the surface of proteins, found at the N-terminus and on the side chain of lysine residues.[8] Common amine-reactive groups include N-hydroxysuccinimide (NHS) esters and imidoesters.[6][8]

  • Sulfhydryl-Reactive Groups: These groups target the thiol side chain of cysteine residues. Maleimides, haloacetyls, and pyridyl disulfides are common sulfhydryl-reactive moieties that form stable thioether or disulfide bonds.[6]

  • Carboxyl-Reactive Groups: Carbodiimides, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to activate carboxyl groups to react with primary amines, forming an amide bond.[6]

  • Photoreactive Groups: These groups are chemically inert until activated by UV light.[6] Aryl azides and diazirines are common photoreactive groups that can react non-specifically with C-H bonds upon photoactivation, making them useful for capturing transient interactions.[6][9]

The Spacer Arm

The spacer arm connects the reactive groups and is a critical determinant of the crosslinker's properties.[6]

  • Length and Composition: The length of the spacer arm dictates the distance between the conjugated molecules.[6] Spacer arms can be composed of simple alkyl chains or polyethylene glycol (PEG) units, with PEGylated crosslinkers offering enhanced solubility and reduced immunogenicity.[10][11]

  • Cleavable vs. Non-Cleavable:

    • Non-cleavable linkers form stable bonds that are resistant to degradation under physiological conditions, ensuring a permanent connection.[12] This stability is advantageous for applications requiring long-term functionality.[12]

    • Cleavable linkers contain bonds that can be broken under specific conditions, such as reduction (disulfide bonds), changes in pH (hydrazones), or enzymatic activity (peptide sequences).[12][13] This "reversibility" is crucial for applications like releasing a drug from an ADC within a target cell or for analyzing crosslinked protein complexes by mass spectrometry.[12][13][14]

Zero-Length Crosslinkers

Zero-length crosslinkers mediate the direct covalent bonding of two molecules without becoming part of the final linkage.[15][16] They facilitate the formation of a bond with no intervening atoms from the crosslinker itself.[16][17] The most common example is EDC, which couples carboxyl groups to primary amines, forming a native amide bond and then washing away.[17] This provides the tightest possible spatial constraints for structural studies.[17][18]

Data Summary of Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker depends on the specific application. The following tables summarize the properties of several common bifunctional crosslinkers.

Table 1: Common Homobifunctional Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Cleavable?Water Soluble?Key Characteristics
DSS (Disuccinimidyl suberate)NHS ester (Amine)11.4NoNoMembrane permeable, widely used for protein interaction studies.[3]
BS3 (Bis[sulfosuccinimidyl] suberate)NHS ester (Amine)11.4NoYesWater-soluble analog of DSS, ideal for cell surface crosslinking.[3]
DSP (Dithiobis[succinimidyl propionate])NHS ester (Amine)12.0Yes (reducing agents)NoCleavable disulfide bond, allows for separation of crosslinked proteins.[9]
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])NHS ester (Amine)12.0Yes (reducing agents)YesWater-soluble and cleavable, useful for analyzing protein complexes.[3]
BMH (Bismaleimidohexane)Maleimide (Thiol)16.1NoNoReacts specifically with sulfhydryl groups.[3]

Table 2: Common Heterobifunctional Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Key Characteristics | | :--- | :--- | :--- | :--- | :--- | | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (Amine), Maleimide (Thiol) | 11.6 | No | No | Widely used for creating antibody-drug conjugates and other bioconjugates.[19] | | Sulfo-SMCC | NHS ester (Amine), Maleimide (Thiol) | 11.6 | No | Yes | Water-soluble version of SMCC, suitable for in vivo applications.[3] | | MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | NHS ester (Amine), Maleimide (Thiol) | 10.2 | No | No | A common reagent for two-step conjugation protocols.[3] | | SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester (Amine), Pyridyl disulfide (Thiol) | 6.8 | Yes (reducing agents) | No | Forms a cleavable disulfide bond, allowing for release of conjugated molecules.[20] | | PEGylated Crosslinkers | Varies (e.g., NHS ester, Maleimide) | Variable | Both available | Yes | Customizable spacer length, high biocompatibility, reduced immunogenicity.[3][10] |

Table 3: Zero-Length and Photoreactive Crosslinkers

CrosslinkerTypeReactive Groups/TargetsSpacer Arm Length (Å)Key Characteristics
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Zero-LengthCarbodiimide (Carboxyl/Amine)0Mediates direct amide bond formation between carboxylates and amines.[3][17]
DCC (N,N'-Dicyclohexylcarbodiimide)Zero-LengthCarbodiimide (Carboxyl/Amine)0Facilitates amide bond formation, often used in non-aqueous environments.[15][16]
Sulfo-SANPAH Photoreactive, HeterobifunctionalNHS ester (Amine), Phenyl azide (Nonspecific)18.2Amine-reactive end allows for initial specific conjugation, followed by light-activated nonspecific crosslinking.[2]
SDA (Succinimidyl-diazirine)Photoreactive, HeterobifunctionalNHS ester (Amine), Diazirine (Nonspecific)VariableDiazirine group is activated by UV light to form a reactive carbene for C-H insertion.[10][21]

Key Applications and Experimental Protocols

Bifunctional crosslinkers are employed in numerous applications. Below are overviews and generalized protocols for three common uses.

Protein-Protein Interaction (PPI) Studies

Crosslinking can stabilize transient or weak interactions between proteins, allowing for their identification and analysis.[3]

Generalized Protocol for In Vitro PPI Analysis:

  • Protein Incubation: Combine purified proteins of interest in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.2-8.0). Incubate to allow for complex formation.

  • Crosslinker Addition: Add the crosslinking reagent (e.g., DSS for intracellular interactions, BS3 for cell-surface interactions) to the protein solution. The final concentration and incubation time will depend on the specific crosslinker and proteins. A common starting point is a 25-50 fold molar excess of crosslinker to protein, incubated for 30 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, which contains primary amines to react with any excess crosslinker.

  • Analysis: Analyze the reaction products using SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands. These bands can be excised and analyzed by mass spectrometry to identify the interacting partners and crosslinked sites.

G Start Incubate Proteins (Protein A + Protein B) Add_Crosslinker Add Crosslinker (e.g., DSS) Start->Add_Crosslinker Quench Quench Reaction (e.g., Tris buffer) Add_Crosslinker->Quench Analysis Analyze via SDS-PAGE & Mass Spectrometry Quench->Analysis Result Identify Crosslinked Protein Complex (A-B) Analysis->Result

Workflow for a protein-protein interaction study.
Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that recognizes a tumor-specific antigen.[13][22] The bifunctional linker is critical for the stability and efficacy of the ADC.[19]

Generalized Protocol for ADC Synthesis (Two-Step):

  • Antibody Modification: React the antibody with a heterobifunctional crosslinker (e.g., SMCC) that targets primary amines on lysine residues. This reaction is typically performed in a buffer at pH 7.5-8.5. Remove excess crosslinker via dialysis or size-exclusion chromatography.

  • Drug Conjugation: The cytotoxic drug, which has been modified to contain a sulfhydryl group, is then reacted with the maleimide-activated antibody. This reaction is performed at a near-neutral pH (6.5-7.5) to ensure specific conjugation to the sulfhydryl group.

  • Purification: The resulting ADC is purified to remove any unconjugated drug and crosslinker.

  • Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and binding affinity.

G cluster_0 Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker Antibody->Linker Covalent Bond Drug Cytotoxic Drug Linker->Drug Covalent Bond

Structure of an Antibody-Drug Conjugate (ADC).
Immobilization of Biomolecules

Crosslinkers are used to attach biomolecules, such as enzymes or antibodies, to solid supports for applications like biosensors, affinity chromatography, and diagnostic assays.[3]

Generalized Protocol for Enzyme Immobilization:

  • Support Activation: Activate the surface of the solid support (e.g., agarose beads, microplate) to introduce reactive groups. For example, a carboxyl-functionalized surface can be activated with EDC and NHS.

  • Biomolecule Coupling: Add the enzyme or antibody solution to the activated support. The primary amines on the biomolecule will react with the activated surface, forming stable amide bonds.

  • Washing: Wash the support extensively to remove any non-covalently bound biomolecules.

  • Blocking: Block any remaining active sites on the support using a small molecule containing a primary amine (e.g., ethanolamine) to prevent non-specific binding in subsequent applications.

  • Activity Assay: Confirm the successful immobilization and retention of biological activity of the coupled biomolecule.

G cluster_step1 Step 1: Reaction with Molecule A cluster_step2 Step 2: Reaction with Molecule B Molecule_A Molecule A (e.g., Protein) Reaction1 NHS-ester reacts with Amine on Molecule A Molecule_A->Reaction1 Molecule_B Molecule B (e.g., Drug) Reaction2 Maleimide reacts with Thiol on Molecule B Molecule_B->Reaction2 Crosslinker Heterobifunctional Crosslinker (NHS-ester + Maleimide) Crosslinker->Reaction1 Intermediate Activated Molecule A Reaction1->Intermediate Final_Product Conjugate A-B Reaction2->Final_Product Intermediate->Reaction2

Two-step reaction using a heterobifunctional crosslinker.

Conclusion

Bifunctional crosslinkers are versatile and powerful reagents that serve as the molecular glue for a vast array of applications in research, diagnostics, and therapeutics.[3] A thorough understanding of their chemical properties—including the specificity of their reactive groups, the nature of their spacer arm, and their cleavability—is paramount for designing successful bioconjugation strategies. As fields like proteomics and targeted drug delivery continue to advance, the development of novel crosslinkers with enhanced features will undoubtedly play a pivotal role in enabling new scientific discoveries and therapeutic innovations.[23]

References

An In-depth Technical Guide to the Core Principles of Oxime Ligation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective conjugation reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This bioorthogonal reaction is widely employed in chemical biology, drug delivery, and materials science due to its mild reaction conditions, compatibility with aqueous environments, and the stability of the resulting oxime linkage.[1][3] Unlike many other bioconjugation techniques, oxime ligation does not necessitate metal catalysts, which can be problematic for the purification and function of certain biomolecules.[1][2] This guide provides a comprehensive overview of the fundamental principles of oxime ligation, including its mechanism, kinetics, catalysis, and practical applications, supplemented with quantitative data and detailed experimental protocols.

Core Principles of Oxime Ligation

The fundamental reaction involves the condensation of an alkoxyamine (R-ONH₂) with a carbonyl compound (an aldehyde or ketone) to form an oxime (R-O-N=C). The reaction is characterized by its high specificity; the reacting functional groups are rare in biological systems, minimizing side reactions.[4]

Reaction Mechanism and pH Dependence

The formation of an oxime proceeds through a two-step mechanism:

  • Nucleophilic Addition: The aminooxy group, a potent α-effect nucleophile, attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.[5]

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration to yield the stable oxime product and a molecule of water.[5][6]

The overall reaction rate is highly dependent on the pH of the solution.[4] The reaction is fastest in a mildly acidic environment, typically between pH 4 and 5.[5][7] At this pH, there is a sufficient concentration of the protonated carbonyl group to accelerate the nucleophilic attack and facilitate the dehydration of the carbinolamine intermediate.[5][6] At neutral pH, the reaction is significantly slower due to the lower concentration of protonated carbonyl species.[8][9] Conversely, at very low pH, the aminooxy nucleophile becomes protonated and thus unreactive, which also slows down the reaction.[5]

Catalysis of Oxime Ligation

To overcome the slow reaction rates at neutral pH, which is often required for biological applications, various nucleophilic catalysts have been developed.[5][10] Aniline and its derivatives are the most common catalysts for oxime ligation.[1][3] The catalytic mechanism involves the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound. This intermediate is more susceptible to nucleophilic attack by the aminooxy group, thereby accelerating the overall reaction rate.[3]

Several studies have demonstrated significant rate enhancements using aniline and its derivatives. For instance, aniline can increase the reaction rate by up to 40-fold at neutral pH and even 400-fold at pH 4.5.[3][5] More efficient catalysts, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have been identified.[7][8][11] Due to its higher aqueous solubility, mPDA can be used at higher concentrations than aniline, leading to a rate acceleration of up to 15 times that of aniline.[11][12] Similarly, p-phenylenediamine has been shown to be a highly effective catalyst at neutral pH, even at low millimolar concentrations, resulting in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction and 19-fold faster than the aniline-catalyzed reaction.[7][10]

Quantitative Data on Oxime Ligation Kinetics

The following tables summarize key quantitative data on the kinetics of oxime ligation under various conditions, providing a comparative overview for experimental design.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k_obs, M⁻¹s⁻¹)Reference(s)
Aldehyde-functionalized GFP & Dansylated aminooxyAniline (100 mM)7.0Minimal conversion[8]
Aldehyde-functionalized GFP & Dansylated aminooxymPDA (750 mM)7.0Completion in 90 seconds[8]
Heptapeptide-aldehyde & Azo dye-aminooxyNone7.0~0.01[5]
Citral & Dansyl-aminooxyAniline (50 mM)7.048.9[13]
Citral & Dansyl-aminooxymPDA (50 mM)7.078.2[13]
2-Pentanone & Dansyl-aminooxyAniline (100 mM)7.00.082[13]
2-Pentanone & Dansyl-aminooxymPDA (100 mM)7.00.20[13]
Catalyst (Concentration)Fold Rate Enhancement (vs. uncatalyzed at pH 7)Fold Rate Enhancement (vs. aniline at pH 7)Reference(s)
Aniline (10 mM)~401[5]
p-Phenylenediamine (2 mM)12019[7][10]
m-Phenylenediamine (100 mM)-~2.5[8]
m-phenylenediamine (750 mM)->10[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving oxime ligation.

General Protocol for Oxime Ligation of a Peptide

This protocol describes the labeling of a peptide containing an aminooxy group with an aldehyde-functionalized molecule.

Materials:

  • Aminooxy-functionalized peptide

  • Aldehyde-containing labeling reagent

  • Phosphate buffer (0.1 M, pH 7.0)

  • Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)

  • Solvents for HPLC analysis (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)

Procedure:

  • Dissolve the aminooxy-functionalized peptide in phosphate buffer to a final concentration of 10 µM.

  • Add the aldehyde-containing labeling reagent to the peptide solution. A slight excess (e.g., 1.3 equivalents) is often used.[14]

  • Initiate the reaction by adding the catalyst (e.g., aniline to a final concentration of 100 mM or p-phenylenediamine to 10 mM).

  • Incubate the reaction mixture at room temperature.

  • Monitor the progress of the reaction by reverse-phase HPLC (RP-HPLC) at appropriate time intervals.[14]

  • Quantify the product formation by integrating the peak area of the product and starting materials at a suitable wavelength (e.g., 220 nm for the peptide backbone or a specific wavelength for a chromophoric label).[14]

Protocol for Kinetic Analysis using a Fluorescence Assay

This protocol is adapted from a method used to screen for efficient oxime ligation catalysts.[15]

Materials:

  • Aminooxy-dansyl probe

  • Aldehyde substrate (e.g., citral or dodecanal)

  • Phosphate buffer (100 mM, pH 7.0)

  • n-dodecyl-β-D-maltoside (0.08% w/v)

  • Catalyst solutions of varying concentrations

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, aminooxy-dansyl (e.g., 100 µM), and n-dodecyl-β-D-maltoside in a final volume of 200 µL.

  • Add the catalyst to be tested to the desired final concentration (e.g., 25 µM).

  • Equilibrate the reaction mixture at room temperature for 1 minute.

  • Initiate the reaction by adding the aldehyde substrate (e.g., 50 µM).

  • Immediately begin monitoring the increase in fluorescence (λex=340 nm, λem=505 nm) over time.

  • Fit the kinetic data to a second-order rate equation to determine the observed rate constant (k_obs).[15]

Visualizing Key Processes in Oxime Ligation

The following diagrams illustrate the core mechanism of oxime ligation and a typical experimental workflow.

Oxime_Ligation_Mechanism cluster_intermediate Intermediate cluster_products Products R1_CO_R2 Aldehyde/Ketone (R1-C(=O)-R2) Carbinolamine Carbinolamine Intermediate (R1-C(OH)(NH-O-R3)-R2) R1_CO_R2->Carbinolamine + R3-O-NH2 (Nucleophilic Attack) R3_ONH2 Alkoxyamine (R3-O-NH2) Oxime Oxime (R1-C(=N-O-R3)-R2) Carbinolamine->Oxime - H2O (Dehydration) Water Water (H2O)

Caption: General mechanism of oxime bond formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reactants (Aminooxy-compound, Carbonyl-compound) mix Mix Reactants, Buffer, and Catalyst reagents->mix buffer Prepare Buffer (e.g., Phosphate buffer, pH 4-7) buffer->mix catalyst Prepare Catalyst Solution (e.g., Aniline, pPDA) catalyst->mix incubate Incubate at Controlled Temperature mix->incubate monitor Monitor Reaction Progress (e.g., HPLC, MS, Spectroscopy) incubate->monitor purify Purify Product (e.g., HPLC, Dialysis) monitor->purify characterize Characterize Product (e.g., MS, NMR) purify->characterize

Caption: A typical experimental workflow for oxime ligation.

Conclusion

Oxime ligation stands out as a powerful and versatile tool for the covalent modification of molecules, particularly in the realm of bioconjugation. Its high chemoselectivity, the stability of the resulting bond, and the ability to modulate reaction kinetics through pH and catalysis make it an invaluable technique for researchers in drug development and various scientific disciplines. The development of more efficient catalysts continues to expand the scope of oxime ligation, enabling rapid and efficient conjugations under physiologically relevant conditions.[1][16][17] This guide provides the foundational knowledge and practical data necessary for the successful implementation of oxime ligation in a research setting.

References

In-Depth Technical Guide: Molecular Weight of Benzyl (2-(aminooxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for Benzyl (2-(aminooxy)ethyl)carbamate, a compound of interest in various research and development applications.

Molecular Composition and Weight

The molecular formula for this compound is C₁₀H₁₄N₂O₃[1]. The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below provides a comprehensive summary of this data.

ElementSymbolAtomic CountAtomic Mass (amu)Total Mass (amu)
CarbonC1012.011120.11
HydrogenH141.00814.112
NitrogenN214.00728.014
OxygenO315.99947.997
Total 210.233

The calculated molecular weight of this compound is 210.23 g/mol . An exact mass of 210.22976 g/mol has also been reported[1].

Logical Relationship of Molecular Composition

The following diagram illustrates the elemental components that constitute the this compound molecule.

cluster_elements Constituent Elements C10H14N2O3 This compound (C₁₀H₁₄N₂O₃) C Carbon (C) x10 C10H14N2O3->C H Hydrogen (H) x14 C10H14N2O3->H N Nitrogen (N) x2 C10H14N2O3->N O Oxygen (O) x3 C10H14N2O3->O

Caption: Elemental composition of this compound.

References

The Advent of Aminooxy Probes: A Technical Guide to their Discovery, Development, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of chemical biology has been revolutionized by the development of bioorthogonal chemistries, reactions that can occur in living systems without interfering with native biochemical processes. Among these, the chemoselective ligation between an aminooxy group and a carbonyl group to form a stable oxime bond has emerged as a powerful tool for a wide range of applications, from protein and glycoprotein labeling to cellular imaging and the development of novel therapeutics. This in-depth technical guide explores the core principles of aminooxy probe discovery and development, providing researchers and drug development professionals with a comprehensive understanding of their synthesis, reactivity, and diverse applications.

The enhanced nucleophilicity of the aminooxy group, a phenomenon known as the "alpha effect," allows for efficient and specific reactions with aldehydes and ketones under mild, aqueous conditions. This unique reactivity has led to the design and synthesis of a vast arsenal of aminooxy-containing probes, each tailored for specific biological investigations. This guide will delve into the quantitative aspects of these reactions, provide detailed experimental protocols, and visualize the complex biological pathways and experimental workflows where these probes have proven invaluable.

Quantitative Data on Aminooxy Probe Reactions

The efficiency of oxime ligation is influenced by several factors, including the structure of the reactants, pH, and the presence of catalysts. Aniline and its derivatives are commonly used to accelerate the reaction, particularly at neutral pH.[1][2] The following tables summarize key quantitative data related to the kinetics and stability of aminooxy probe conjugations.

Table 1: Second-Order Rate Constants for Oxime Ligation

Aminooxy ProbeCarbonyl SubstrateCatalyst (Concentration)pHRate Constant (k, M⁻¹s⁻¹)Reference(s)
Aminooxy-dansylCitralAniline (50 mM)7.348.6[3]
Aminooxy-dansyl2-PentanoneAniline (100 mM)7.30.082[3]
Aminooxyacetyl-peptideBenzaldehydeAniline (100 mM)7.08.2 ± 1.0[4]
Aminooxy-PEGAldehyde-functionalized Proteinp-Phenylenediamine (2 mM)7.0120-fold faster than uncatalyzed[1]
Aminooxy-dansylDodecanalm-Phenylenediamine (50 mM)7.3~2x faster than aniline[3]

Table 2: Hydrolytic Stability of Oxime vs. Hydrazone Linkages

Linkage TypeConditions (pD)Half-life (t₁/₂)Relative StabilityReference(s)
Oxime7.0Significantly longer~600-fold more stable than methylhydrazone[5]
Methylhydrazone7.0Shorter-[5]
Acetylhydrazone7.0Shorter-[5]
Semicarbazone7.0Shorter-[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of aminooxy probes. This section provides step-by-step protocols for the synthesis of a versatile aminooxy probe and its use in glycoprotein labeling.

Protocol 1: Synthesis of 2-Aminooxy-N-(prop-2-yn-1-yl)acetamide Hydrochloride (AO-alkyne Probe)

This protocol is adapted from the supplementary information provided in Morgan & Cohen (2015).[6]

Materials:

  • (Boc-aminooxy)acetic acid

  • Pentafluorophenyl trifluoroacetate (TFA-OPfp)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Propargylamine

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Sodium Sulfate (Na₂SO₄)

  • 4 N Hydrochloric acid (HCl) in dioxane

  • Methanol (MeOH)

  • Anhydrous Diethyl ether (Et₂O)

Procedure:

  • Synthesis of Pentafluorophenyl (Boc-aminooxy)acetate:

    • Dissolve (Boc-aminooxy)-acetic acid (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous DCM.

    • Add TFA-OPfp (1.2 equivalents) to the solution and stir at room temperature for 1 hour.

    • Concentrate the reaction in vacuo.

    • Redissolve the crude residue in EtOAc, wash three times with 5% aq. NaHCO₃ and once with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the product.

  • Synthesis of 2-(Boc-aminooxy)-N-propargylacetamide:

    • Dissolve the pentafluorophenyl ester from the previous step (1 equivalent) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) and propargylamine (1.1 equivalents).

    • Stir the reaction at room temperature for 1 hour.

    • Remove the DCM in vacuo.

    • Redissolve the crude residue in EtOAc, wash three times with 5% aq. NaHCO₃ and once with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Deprotection to yield 2-Aminooxy-N-(prop-2-yn-1-yl)acetamide Hydrochloride (AO-alkyne):

    • Dissolve the Boc-protected intermediate (1 equivalent) in 4 N HCl in dioxane.

    • Stir the reaction at room temperature for 1 hour.

    • Concentrate the reaction in vacuo.

    • Take up the crude residue in a minimal amount of MeOH and precipitate by adding it to anhydrous Et₂O.

    • Store at -20°C overnight to allow for complete precipitation.

    • Collect the precipitate by centrifugation to obtain the final product.

Protocol 2: Labeling of Glycoproteins using Aminooxy Probes

This protocol provides a general workflow for the labeling of glycoproteins by first oxidizing the glycan structures to generate aldehyde groups, followed by conjugation with an aminooxy-functionalized probe.[7][8]

Materials:

  • Glycoprotein of interest in a suitable buffer (e.g., PBS)

  • 10X Reaction Buffer (1 M Sodium Acetate, 1.5 M NaCl, pH 5.5)

  • Sodium periodate (NaIO₄) solution (freshly prepared)

  • Ethylene glycol

  • Aminooxy probe (e.g., Aminooxy-biotin, CF® Dye Aminooxy) stock solution in DMSO or water

  • Aniline solution (optional, as catalyst)

  • Purification column (e.g., Sephadex G-25) or ultrafiltration device

Procedure:

  • Preparation of the Glycoprotein:

    • Dissolve the glycoprotein in 1X PBS buffer to a final concentration of 20-100 µM.

  • Oxidation of Glycans:

    • To the glycoprotein solution, add 1/10th volume of 10X reaction buffer.

    • Add 1/10th volume of a freshly prepared sodium periodate stock solution (e.g., 100 mM) to achieve a final concentration of 1-10 mM.

    • Incubate the reaction for 10-30 minutes at room temperature in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at room temperature.

  • Oxime Ligation:

    • Add the aminooxy probe to the oxidized glycoprotein solution at a 10-50 fold molar excess.

    • (Optional) To accelerate the reaction, add aniline to a final concentration of 1-10 mM.[9]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of the Labeled Glycoprotein:

    • Remove the excess unreacted probe by size exclusion chromatography (e.g., Sephadex G-25 column) or by using an ultrafiltration device with an appropriate molecular weight cutoff.

  • Characterization:

    • Determine the degree of labeling (DOL) by UV-Vis spectroscopy (if the probe is a dye) or by other appropriate analytical methods such as mass spectrometry.

Signaling Pathways and Experimental Workflows

Aminooxy probes have been instrumental in elucidating complex biological processes. One prominent example is their use in studying ADP-ribosylation, a post-translational modification involved in DNA repair, signaling, and other cellular events.

PARP-1 Mediated DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response (DDR). Upon detecting a single-strand break in DNA, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process called PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the repair process.[10][11][12]

PARP1_DNA_Damage_Response cluster_0 Cellular Stress cluster_1 PARP-1 Activation and PARylation cluster_2 Recruitment of Repair Machinery cluster_3 DNA Repair DNA_Damage DNA Single-Strand Break PARP1_inactive Inactive PARP-1 DNA_Damage->PARP1_inactive binds to PARP1_active Active PARP-1 PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Complex DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Complex recruits DNA_Repaired Repaired DNA Repair_Complex->DNA_Repaired facilitates

Caption: PARP-1 signaling in response to DNA damage.

Experimental Workflow: Target Identification using Aminooxy Probes

A common application of aminooxy probes is in the identification of specific protein targets. This workflow outlines the key steps involved in such an experiment, from probe design to target validation.

Target_ID_Workflow cluster_0 Probe Design & Synthesis cluster_1 Cellular Labeling cluster_2 Target Enrichment & Identification cluster_3 Target Validation Probe_Design Design Aminooxy Probe (e.g., with biotin or alkyne tag) Probe_Synthesis Synthesize and Purify Probe Probe_Design->Probe_Synthesis Cell_Culture Culture Cells of Interest Induce_Modification Induce Post-Translational Modification (if necessary) Cell_Culture->Induce_Modification Probe_Incubation Incubate Cells with Aminooxy Probe Induce_Modification->Probe_Incubation Cell_Lysis Lyse Cells Probe_Incubation->Cell_Lysis Affinity_Purification Affinity Purification of Labeled Proteins (e.g., Streptavidin beads) Cell_Lysis->Affinity_Purification Elution Elute Bound Proteins Affinity_Purification->Elution MS_Analysis Mass Spectrometry (LC-MS/MS) Elution->MS_Analysis Data_Analysis Identify Potential Targets MS_Analysis->Data_Analysis Target_Validation Validate Targets (e.g., Western Blot, Knockdown) Data_Analysis->Target_Validation

Caption: Workflow for identifying protein targets of aminooxy probes.

Conclusion

Aminooxy probes represent a cornerstone of modern chemical biology, offering a robust and versatile platform for the site-specific modification and investigation of biomolecules. Their unique reactivity, coupled with the development of catalytic systems to enhance their efficiency, has expanded their utility across various disciplines, from fundamental research to drug discovery. The ability to precisely label glycoproteins, probe post-translational modifications like ADP-ribosylation, and identify novel drug targets underscores the profound impact of these chemical tools. As our understanding of complex biological systems deepens, the continued innovation in the design and application of aminooxy probes will undoubtedly pave the way for new discoveries and therapeutic interventions. This guide provides a solid foundation for researchers and scientists to harness the full potential of this powerful technology in their own investigations.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation with Benzyl (2-(aminooxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Benzyl (2-(aminooxy)ethyl)carbamate as a versatile linker for bioconjugation. This reagent enables the covalent attachment of small molecules, such as drugs or imaging agents, to biomolecules like proteins, antibodies, or peptides through a stable oxime linkage. The protocols outlined below cover the synthesis of the linker, its deprotection, and the subsequent bioconjugation reaction, along with methods for characterization and purification of the resulting conjugate.

Introduction

This compound is a heterobifunctional linker that contains a carbamate-protected aminooxy group. The benzyloxycarbonyl (Cbz) protecting group provides stability during storage and handling and can be selectively removed under mild conditions to reveal the reactive aminooxy moiety. This aminooxy group can then react specifically with an aldehyde or ketone functional group on a target biomolecule to form a stable oxime bond. This highly selective reaction, often referred to as "click chemistry," proceeds under physiological conditions, making it ideal for modifying sensitive biological macromolecules.[1][2] This methodology is widely employed in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.[3]

Synthesis of this compound

While not commercially available off-the-shelf from all suppliers, this compound can be synthesized from readily available starting materials. A common synthetic strategy involves the use of Cbz-protected amino alcohols as precursors.[4] The following is a representative synthetic protocol:

Materials:

  • N-Cbz-2-aminoethanol

  • N-Hydroxyphthalimide

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine monohydrate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Mitsunobu Reaction: To a solution of N-Cbz-2-aminoethanol (1 equivalent), N-hydroxyphthalimide (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Resuspend the residue in a minimal amount of dichloromethane and purify by silica gel column chromatography to obtain the phthalimide-protected intermediate.

  • Deprotection of the Phthalimide Group: Dissolve the intermediate in a mixture of THF and ethanol.

  • Add hydrazine monohydrate (2-3 equivalents) and stir the reaction at room temperature for 4-6 hours.

  • A white precipitate of phthalhydrazide will form. Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Bioconjugation Protocol

The following protocol describes the conjugation of a biomolecule containing an aldehyde or ketone group with this compound. This process involves the deprotection of the Cbz group followed by the oxime ligation reaction.

Part 1: Deprotection of this compound

The Cbz group is typically removed by hydrogenolysis, which is a mild and efficient method.[5]

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Protocol:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of Pd/C (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional solvent.

  • The resulting filtrate contains the deprotected linker, (2-(aminooxy)ethyl)amine, which should be used immediately in the next step.

Alternatively, acidic conditions can be used for deprotection, which may be preferable if the biomolecule is sensitive to hydrogenation conditions.[6]

Part 2: Oxime Ligation to a Biomolecule

This protocol assumes the biomolecule of interest (e.g., a protein) has been engineered or chemically modified to contain an aldehyde or ketone group.

Materials:

  • Aldehyde or ketone-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

  • Freshly deprotected (2-(aminooxy)ethyl)amine solution from Part 1

  • Aniline (as a catalyst, optional but recommended)

  • Anhydrous DMSO or DMF (to dissolve the linker if needed)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Prepare a stock solution of the deprotected linker in a minimal amount of a water-miscible solvent like DMSO or directly use the alcoholic solution from the deprotection step if compatible with the biomolecule.

  • To the buffered solution of the aldehyde or ketone-functionalized biomolecule, add the deprotected linker solution to achieve a final concentration typically in the range of 1-10 mM. The molar excess of the linker over the biomolecule may need to be optimized.

  • For accelerated ligation, a catalyst such as aniline can be added to the reaction mixture to a final concentration of 10-100 mM.[7]

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry (for proteins), or HPLC.

  • Once the reaction is deemed complete, the resulting bioconjugate needs to be purified from excess linker and catalyst. This can be achieved by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • The purified bioconjugate should be characterized by appropriate analytical techniques to confirm successful conjugation and determine the degree of labeling.

Quantitative Data Summary

The efficiency and kinetics of oxime ligation are influenced by several factors including pH, temperature, and the presence of a catalyst. While specific data for this compound is not extensively published, the following table summarizes representative kinetic data for similar oxime ligations to provide an expected range of performance.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Aminooxy-peptide + BenzaldehydeAniline (100 mM)7.0~10 - 100[8]
Aminooxy-dansyl + CitralAniline (50 mM)7.5~48.6
Aminooxy-dansyl + 2-PentanoneAniline (100 mM)7.5~0.082
Aldehyde-protein + Aminooxy-fluorophorem-Phenylenediamine (mPDA)7.0Significantly faster than aniline[7]

Experimental Workflows and Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound start N-Cbz-2-aminoethanol + N-Hydroxyphthalimide mitsunobu Mitsunobu Reaction (PPh3, DIAD) start->mitsunobu intermediate Phthalimide-protected Intermediate mitsunobu->intermediate deprotection Hydrazine Deprotection intermediate->deprotection product This compound deprotection->product

Synthesis of the linker molecule.

Bioconjugation_Workflow cluster_conjugation Bioconjugation Protocol linker This compound deprotection Cbz Deprotection (H₂, Pd/C) linker->deprotection activated_linker Deprotected Linker ((2-(aminooxy)ethyl)amine) deprotection->activated_linker ligation Oxime Ligation (pH 6.5-7.5, Aniline catalyst) activated_linker->ligation biomolecule Aldehyde/Ketone Functionalized Biomolecule biomolecule->ligation purification Purification (SEC, Dialysis) ligation->purification conjugate Bioconjugate purification->conjugate

Overall bioconjugation workflow.

Oxime_Ligation_Reaction cluster_reaction Oxime Ligation Mechanism reactant1 Biomolecule-CHO (Aldehyde) product Biomolecule-CH=N-O-Linker (Oxime bond) reactant1->product + reactant2 H₂N-O-Linker (Aminooxy) reactant2->product pH 6.5-7.5 Aniline

The core oxime ligation reaction.

References

Application Notes and Protocols for Protein Labeling Using Benzyl (2-(aminooxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-(aminooxy)ethyl)carbamate is a heterobifunctional linker valuable for the site-specific modification of proteins. This reagent facilitates the covalent attachment of various moieties, such as fluorescent dyes, polyethylene glycol (PEG), or therapeutic agents, to a target protein through a stable oxime bond. The molecule features a terminal aminooxy group, which chemoselectively reacts with an aldehyde or ketone on a protein, and a benzyl carbamate (Cbz) protected amine, which can be deprotected for further conjugation, making it a versatile tool in bioconjugation and drug development.

The core of this labeling strategy lies in oxime ligation, a bioorthogonal reaction that proceeds under mild, aqueous conditions, ensuring the integrity of the protein's structure and function.[1] The resulting oxime linkage is significantly more stable under physiological conditions compared to other linkages like hydrazones, making it ideal for in vitro and in vivo applications.[2][3]

These application notes provide a comprehensive guide to utilizing this compound for protein labeling, including methods for introducing the requisite carbonyl group into the target protein, protocols for the deprotection of the Cbz group, and detailed procedures for the oxime ligation reaction.

Principle of Oxime Ligation

The fundamental principle of this labeling method is the reaction between the aminooxy group (-O-NH₂) of the linker and a carbonyl group (aldehyde or ketone) on the protein to form a stable oxime bond (-O-N=C).[4] Due to the rarity of aldehydes and ketones in native proteins, this reaction offers high chemoselectivity with minimal off-target modifications.[5]

To exploit this chemistry, a carbonyl group must first be introduced into the target protein. Several methods exist for this, including:

  • Enzymatic and Chemoenzymatic Methods: Enzymes can be used to generate aldehyde groups on proteins. For instance, formylglycine-generating enzyme (FGE) can convert a specific cysteine residue within a consensus sequence to an aldehyde-bearing formylglycine (fGly).[6][7] Another approach involves the oxidation of N-terminal serine or threonine residues using periodate.[8]

  • Incorporation of Unnatural Amino Acids (UAAs): Genetic code expansion techniques allow for the site-specific incorporation of UAAs containing ketone or aldehyde functionalities, such as p-acetylphenylalanine, into the protein sequence.[9][10][11] This method offers precise control over the labeling site.

  • Oxidation of Glycans: For glycoproteins, the carbohydrate moieties can be oxidized with sodium periodate to generate aldehyde groups for subsequent labeling.

Once the carbonyl group is installed on the protein, the deprotected aminooxy linker can be introduced to form the stable oxime conjugate.

Experimental Protocols

Protocol 1: Site-Specific Protein Labeling via Unnatural Amino Acid Incorporation and Oxime Ligation

This protocol describes the labeling of a protein containing a genetically incorporated ketone-bearing unnatural amino acid, p-acetylphenylalanine (pAcF).

Materials:

  • Protein of interest with incorporated pAcF

  • This compound

  • Deprotection reagent: Palladium on carbon (Pd/C) and a hydrogen source (for Cbz deprotection)

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.0

  • Catalyst (optional but recommended): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO)[6][12]

  • Quenching solution: Acetone

  • Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

  • Deprotection of this compound (Cbz-aminooxy-linker):

    • Note: This step should be performed immediately before the labeling reaction due to the reactivity of the free aminooxy group.

    • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

    • Add 10% Pd/C catalyst (typically 10% by weight of the linker).

    • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas or using a hydrogen balloon) and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry until the Cbz group is completely removed.

    • Filter the reaction mixture through celite to remove the Pd/C catalyst.

    • Evaporate the solvent to obtain the deprotected aminooxy linker. Immediately proceed to the next step.

  • Oxime Ligation Reaction:

    • Dissolve the pAcF-containing protein in the reaction buffer to a final concentration of 10-50 µM.

    • Dissolve the freshly deprotected aminooxy linker in the reaction buffer.

    • Add the deprotected linker to the protein solution at a molar excess (e.g., 10- to 100-fold).

    • (Optional) For accelerated kinetics, add the catalyst (aniline to a final concentration of 10-100 mM or mPDA to a higher concentration, e.g., up to 750 mM, due to its better solubility).[6]

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction time can be significantly reduced with the use of a catalyst.[6]

    • Monitor the reaction progress using SDS-PAGE (a shift in molecular weight indicates successful conjugation) or mass spectrometry.

    • Quench the reaction by adding an excess of acetone.

  • Purification of the Labeled Protein:

    • Remove the excess linker and catalyst by size-exclusion chromatography, dialysis, or affinity chromatography if the protein has a purification tag.

    • Analyze the purified protein conjugate by SDS-PAGE and mass spectrometry to confirm labeling efficiency.

Protocol 2: Chemoenzymatic Labeling of a Protein with a C-terminal Aldehyde

This protocol details the labeling of a protein with a C-terminal aldehyde, introduced via enzymatic prenylation, with an aminooxy-functionalized molecule.[13]

Materials:

  • Protein with a C-terminal recognition sequence for prenylation (e.g., CVIA)

  • Aldehyde-functionalized farnesyl pyrophosphate (FPP) analog

  • Protein farnesyltransferase (PFTase)

  • Deprotected this compound (prepared as in Protocol 1)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Catalyst: Aniline or m-phenylenediamine stock solution

  • Purification materials

Procedure:

  • Enzymatic Introduction of the Aldehyde Group:

    • In a microcentrifuge tube, combine the target protein (e.g., 60 µM), aldehyde-FPP (e.g., 300 µM), and PFTase in the reaction buffer.

    • Incubate the reaction for 2-4 hours at room temperature.[13]

  • Oxime Ligation:

    • To the reaction mixture from the previous step, add the deprotected aminooxy linker.

    • Add the catalyst (e.g., 100 mM aniline or 50 mM mPDA).[13]

    • Incubate for 2-4 hours at room temperature.

  • Purification and Analysis:

    • Purify the labeled protein from the reaction mixture using a suitable chromatography method.

    • Analyze the final product by SDS-PAGE and mass spectrometry to confirm successful labeling.

Quantitative Data Summary

The efficiency of oxime ligation is influenced by several factors including pH, temperature, reactant concentrations, and the presence of a catalyst. The following tables summarize key quantitative data gathered from the literature.

ParameterConditionObservationReference(s)
pH Optimal at acidic pH (4-5)Slower reaction rates at neutral pH[1]
Neutral pH (7.0) with catalystEffective labeling can be achieved[6][12]
Catalyst Aniline (10-100 mM)Up to 40-fold increase in reaction rate at neutral pH[13]
m-phenylenediamine (mPDA)~2-fold more efficient than aniline at the same concentration; can be used at higher concentrations (up to 750 mM) for greater rate acceleration[6][12]
p-phenylenediamine (pPDA)Effective catalyst[14]
Reaction Time Uncatalyzed at neutral pHCan take several hours to days[1]
Catalyzed (mPDA, 750 mM)Complete labeling can be achieved in as little as 90 seconds[6]
Stability Oxime bond vs. Hydrazone bondOxime bond is significantly more stable at physiological pH[2][3]
Hydrolysis rateRate constant for oxime hydrolysis is ~1000-fold lower than for simple hydrazones[2]

Visualizations

Experimental Workflow: Chemoenzymatic Protein Labeling

chemoenzymatic_workflow cluster_protein_prep Protein Preparation cluster_aldehyde_intro Aldehyde Introduction cluster_linker_prep Linker Preparation cluster_conjugation Oxime Ligation cluster_analysis Analysis TargetProtein Target Protein (with recognition tag) Enzyme Enzyme (e.g., PFTase) AldehydeProtein Aldehyde-tagged Protein Enzyme->AldehydeProtein AldehydeSubstrate Aldehyde-bearing Substrate AldehydeSubstrate->AldehydeProtein Reaction Conjugation Reaction (with catalyst) AldehydeProtein->Reaction CbzLinker This compound Deprotection Cbz Deprotection (e.g., H2, Pd/C) CbzLinker->Deprotection FreeLinker Free Aminooxy Linker Deprotection->FreeLinker FreeLinker->Reaction LabeledProtein Labeled Protein Conjugate Reaction->LabeledProtein Purification Purification LabeledProtein->Purification Analysis SDS-PAGE, Mass Spec Purification->Analysis cbz_linker_logic Start Start: this compound Cbz-protected Amine Aminooxy Group Deprotection { Step 1: Cbz Deprotection |  Exposes reactive amine for potential further conjugation} Start:f1->Deprotection:f0 Ligation { Step 2: Oxime Ligation |  Aminooxy group reacts with protein's aldehyde/ketone} Start:f2->Ligation:f0 Conjugate1 Product: Protein-Linker Conjugate Stable Oxime Bond Free Amine Deprotection->Conjugate1:f2 Ligation->Conjugate1:f1 FurtherConj { Optional Step 3: Further Conjugation |  Free amine reacts with another molecule} Conjugate1:f2->FurtherConj:f0 FinalProduct Final Product: Bifunctionally Labeled Protein FurtherConj->FinalProduct

References

Application Notes and Protocols for Peptide Conjugation to Carbonyl-Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of peptides to proteins is a powerful technique with wide-ranging applications in biomedical research and drug development. This approach is utilized to enhance the immunogenicity of peptide antigens, improve the pharmacokinetic properties of peptide-based drugs, and create targeted therapeutic and diagnostic agents. One highly specific and efficient method for peptide-protein conjugation involves the reaction between a carbonyl group (an aldehyde or ketone) on the protein and a nucleophilic group on the peptide, such as a hydrazide or an aminooxy moiety. This application note provides detailed protocols for the generation of carbonyl groups on proteins and their subsequent conjugation to peptides, along with methods for the purification and characterization of the resulting conjugates.

I. Methods for Introducing Carbonyl Groups into Proteins

Several methods can be employed to introduce reactive carbonyl groups into proteins. The choice of method depends on the nature of the protein and the desired site of conjugation.

Table 1: Comparison of Methods for Protein Carbonylation

MethodTarget Residues/MoietiesReagentsKey AdvantagesKey Disadvantages
Periodate Oxidation Vicinal diols in glycoproteins (e.g., sialic acid, mannose, galactose)Sodium meta-periodate (NaIO₄)Site-specific modification of glycan chains, away from the protein backbone. Mild reaction conditions.Requires the protein to be glycosylated. Over-oxidation can lead to loss of protein activity.
Metal-Catalyzed Oxidation Side chains of Lys, Arg, Pro, ThrMetal ions (e.g., Fe²⁺, Cu²⁺) and an oxidizing agent (e.g., H₂O₂)Can be applied to non-glycosylated proteins.Can lead to non-specific modifications and protein damage. Reaction conditions need careful optimization.[1]
Glycation/Glycoxidation Lysine residuesReducing sugars (e.g., glucose)Mimics a natural post-translational modification.Can result in a heterogeneous mixture of products.[1]
N-terminal Transamination N-terminal amino groupPyridoxal-5-phosphate (PLP)Site-specific modification at the N-terminus.[2]Reactivity can vary depending on the N-terminal amino acid.[2]
Incorporation of Unnatural Amino Acids Specific sites determined by genetic engineeringUnnatural amino acids with ketone or aldehyde groupsPrecise, site-specific incorporation of a carbonyl group.[2]Requires molecular biology expertise and specialized reagents.[2]

II. Peptide-Protein Conjugation Chemistries

Once carbonyl groups are introduced into the protein, peptides functionalized with specific nucleophiles can be covalently attached. The two most common methods are hydrazone and oxime ligation.

A. Hydrazone Ligation

This reaction involves the formation of a hydrazone bond between a carbonyl group on the protein and a hydrazide group on the peptide. The reaction is typically carried out at a slightly acidic pH (pH 5-7).[3] The stability of the resulting hydrazone bond can be enhanced by reduction with sodium cyanoborohydride to form a stable secondary amine linkage.[3] Aniline can be used as a catalyst to increase the reaction rate.[2][3][4]

B. Oxime Ligation

Oxime ligation occurs between a carbonyl group on the protein and an aminooxy (alkoxyamine) group on the peptide. This reaction is highly efficient and forms a stable oxime bond under mild, slightly acidic conditions.[3][5][6][7][8] This method is often referred to as a "click chemistry" reaction due to its high specificity and yield.[9]

Table 2: Comparison of Hydrazone and Oxime Ligation Chemistries

FeatureHydrazone LigationOxime Ligation
Reactants Carbonyl + HydrazideCarbonyl + Aminooxy
Reaction pH 5.0 - 7.0[3]4.0 - 7.0[10]
Bond Stability Reversible, can be stabilized by reduction[3]Highly stable[7][10]
Reaction Rate Moderate, can be accelerated with aniline catalysis[2][3][4]Generally faster than hydrazone ligation[2][4][5]
Second-Order Rate Constant 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis)[2][4]~8.2 M⁻¹s⁻¹ (with aniline catalysis for benzaldehyde)[2]

III. Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation

This protocol describes the mild oxidation of sialic acid residues on a glycoprotein to generate reactive aldehyde groups.

Materials:

  • Glycoprotein solution (1-10 mg/mL in a suitable buffer)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Glycerol

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare a fresh solution of 20 mM sodium meta-periodate in Oxidation Buffer.

  • Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, a final concentration of 1 mM is often sufficient.[11]

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.[11]

  • Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5-10 minutes.

  • Remove excess periodate and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired buffer for the subsequent conjugation step (e.g., 0.1 M Sodium Phosphate, pH 7.0).

Protocol 2: Conjugation of a Hydrazide-Modified Peptide to an Aldehyde-Modified Protein

This protocol details the conjugation of a peptide containing a hydrazide moiety to a carbonyl-modified protein.

Materials:

  • Carbonyl-modified protein solution (from Protocol 1)

  • Hydrazide-modified peptide

  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 7.0

  • Aniline (optional, as a catalyst)

  • Sodium Cyanoborohydride (NaBH₃CN) (optional, for stabilization)

  • Quenching solution (e.g., Tris buffer)

Procedure:

  • Dissolve the hydrazide-modified peptide in the Conjugation Buffer.

  • Add the hydrazide-peptide solution to the carbonyl-modified protein solution at a desired molar ratio (e.g., 10-50 fold molar excess of peptide).[12]

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.[2]

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • For stabilization of the hydrazone bond, add sodium cyanoborohydride to a final concentration of 5-10 mM and continue the incubation for another 1-2 hours.

  • Quench the reaction by adding a quenching solution (e.g., 50 mM Tris, pH 7.5) to react with any remaining aldehydes.

  • Proceed to the purification of the peptide-protein conjugate.

Protocol 3: Purification and Characterization of the Peptide-Protein Conjugate

This protocol outlines the purification of the conjugate from unreacted peptide and protein, followed by its characterization.

A. Purification by Size-Exclusion Chromatography (SEC)

  • Equilibrate a suitable SEC column (e.g., Superdex 75 or Superdex 200, depending on the size of the protein) with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the conjugation reaction mixture onto the column.

  • Elute the proteins with the equilibration buffer and collect fractions.

  • Monitor the elution profile by measuring the absorbance at 280 nm. The peptide-protein conjugate will typically elute earlier than the unconjugated peptide.

  • Pool the fractions containing the purified conjugate.

B. Characterization

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The conjugate should show a higher molecular weight band compared to the unconjugated protein.

  • Mass Spectrometry (MS):

    • MALDI-TOF MS: Determine the molecular weight of the conjugate to confirm the addition of the peptide.[13][14]

    • ESI-MS: Can also be used for accurate mass determination and to assess the heterogeneity of the conjugate.[13][15][16]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Analyze the purity of the conjugate. The conjugate will have a different retention time compared to the unconjugated protein and peptide.[17][18][19]

    • A typical gradient for analysis could be a linear gradient of 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Determination of Peptide-to-Protein Ratio:

    • Amino Acid Analysis: This is a classic and accurate method to determine the molar ratio of peptide to protein in the conjugate.[1]

    • UV-Vis Spectroscopy: If the peptide contains a unique chromophore, the conjugation ratio can be estimated by measuring the absorbance at specific wavelengths.

    • Mass Spectrometry: The increase in molecular weight of the protein after conjugation can be used to calculate the number of peptides attached.[12]

IV. Diagrams

Experimental Workflow

experimental_workflow cluster_modification Protein Modification cluster_conjugation Conjugation cluster_analysis Purification & Analysis start Glycoprotein oxidation Periodate Oxidation (NaIO₄) start->oxidation carbonyl_protein Carbonyl-Modified Protein oxidation->carbonyl_protein conjugation Hydrazone/Oxime Ligation carbonyl_protein->conjugation peptide Hydrazide/Aminooxy Peptide peptide->conjugation purification Purification (SEC) conjugation->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Experimental workflow for peptide-protein conjugation.

Logical Workflow for Selecting a Conjugation Strategy

logical_workflow start Start: Need to conjugate peptide to protein q_glyco Is the protein glycosylated? start->q_glyco a_glyco_yes Use Periodate Oxidation q_glyco->a_glyco_yes Yes a_glyco_no Consider other carbonylation methods (e.g., MCO, UAA) q_glyco->a_glyco_no No q_stability Is a highly stable bond required? a_glyco_yes->q_stability a_glyco_no->q_stability a_stability_yes Use Oxime Ligation q_stability->a_stability_yes Yes a_stability_no Hydrazone Ligation (with or without reduction) is an option q_stability->a_stability_no No

Caption: Decision tree for selecting a conjugation strategy.

Example Signaling Pathway: RGD-Peptide Conjugate and Integrin Signaling

The Arg-Gly-Asp (RGD) peptide sequence is a well-known motif that binds to integrins, a family of cell surface receptors involved in cell adhesion and signaling.[6][20][21][22][23] Conjugating RGD peptides to proteins can be used to create tools to study integrin signaling or to target therapeutics to cells expressing specific integrins.

integrin_signaling cluster_ecm Extracellular cluster_cell Intracellular rgd_conjugate RGD-Protein Conjugate integrin Integrin Receptor (αvβ3) rgd_conjugate->integrin Binds fak Focal Adhesion Kinase (FAK) integrin->fak Activates src Src Kinase fak->src Recruits & Activates downstream Downstream Signaling (e.g., MAPK pathway) src->downstream response Cellular Response (Adhesion, Migration, Proliferation, Survival) downstream->response

Caption: RGD-protein conjugate interaction with integrin receptor.

References

Application Notes and Protocols: Oxime Ligation with Benzyl (2-(aminooxy)ethyl)carbamate and Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that forms a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone.[1][2] This reaction is widely employed in chemical biology, drug delivery, and bioconjugation due to its reliability, mild reaction conditions, and the stability of the resulting conjugate.[1][3] Benzyl (2-(aminooxy)ethyl)carbamate is a versatile bifunctional linker that incorporates a protected amine and a reactive aminooxy group. The benzyloxycarbonyl (Cbz) protecting group provides stability and allows for subsequent deprotection to reveal a primary amine for further functionalization, making it a valuable tool for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

These application notes provide an overview of the reaction conditions for the conjugation of this compound with aldehydes and offer generalized protocols for performing this valuable ligation.

Reaction Principles

The reaction proceeds via the nucleophilic attack of the aminooxy group on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. This is followed by dehydration to yield the final oxime ether product. The reaction rate is pH-dependent, with optimal conditions typically found in a slightly acidic environment (pH 4-5) to facilitate the dehydration step.[4] However, the reaction can be effectively carried out at neutral pH (6.5-7.5), which is often necessary for biological applications, especially with the use of a nucleophilic catalyst.[5]

Aniline and its derivatives, such as p-phenylenediamine, are commonly used as catalysts to accelerate the reaction, particularly at neutral pH.[1][4][6] The catalyst forms a more reactive Schiff base intermediate with the aldehyde, which is then rapidly attacked by the aminooxy compound.[1]

Core Applications

  • Bioconjugation: Linking small molecules, peptides, or proteins to other molecules or surfaces.

  • Drug Delivery: Synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

  • PROTAC Synthesis: Used as a linker to connect a target-binding ligand and an E3 ligase ligand.

  • Peptide and Protein Modification: Site-specific functionalization of peptides and proteins containing an aldehyde or ketone handle.

  • Surface Immobilization: Attaching biomolecules to surfaces for diagnostic or screening purposes.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for oxime ligation based on a review of the literature for various aminooxy compounds and aldehydes. These conditions are a starting point and may require optimization for specific substrates.

ParameterGeneral RangeTypical ConditionsNotes
pH 4.0 - 7.54.5 (uncatalyzed) or 7.0 (catalyzed)Acidic pH protonates the carbonyl, increasing its electrophilicity. Catalysts are more effective at neutral pH.[4]
Solvent Aqueous buffers (Phosphate, Acetate), DMF, DMSO, Acetic AcidPhosphate or Acetate bufferCo-solvents like DMF or DMSO can be used to solubilize hydrophobic reactants. Pure acetic acid can also be used as both solvent and catalyst.[4]
Catalyst Aniline, p-phenylenediamine10-100 mM Anilinep-phenylenediamine is often a more efficient catalyst than aniline.[4]
Temperature Room Temperature (20-25 °C) to 37 °CRoom TemperatureHigher temperatures can increase the reaction rate but may not be suitable for sensitive biomolecules.
Reactant Concentration µM to mM100 µMReaction rates are concentration-dependent. Higher concentrations lead to faster completion.[6]
Reaction Time Minutes to several hours1 - 24 hoursDependent on pH, catalyst, and reactant concentrations. Can be as fast as 5 minutes under optimized conditions.[1]

Experimental Protocols

The following are generalized protocols for the reaction of this compound with an aldehyde. Note: These are starting-point protocols and should be optimized for your specific aldehyde and application.

Protocol 1: Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol is suitable for conjugations involving sensitive biomolecules that require physiological pH.

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Sodium Phosphate Buffer (0.1 M, pH 7.0)

  • Aniline (prepare a fresh 200 mM stock solution in the reaction buffer)

  • Organic co-solvent (e.g., DMF or DMSO), if required

  • Reaction vessel (e.g., microcentrifuge tube or glass vial)

  • Analytical HPLC and Mass Spectrometer for reaction monitoring

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve this compound in a minimal amount of DMF or DMSO and then dilute with 0.1 M sodium phosphate buffer (pH 7.0) to a final stock concentration of 10 mM.

    • Dissolve the aldehyde-containing molecule in the reaction buffer to a final stock concentration of 10 mM. If solubility is an issue, use a minimal amount of a compatible organic co-solvent.

  • Set up the Reaction:

    • In a reaction vessel, add the aldehyde solution to a final concentration of 100 µM.

    • Add the this compound solution to a final concentration of 100 µM.

    • Add the aniline stock solution to a final concentration of 100 mM.

    • The final volume of the reaction mixture can be adjusted as needed.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25 °C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by analytical HPLC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours). Look for the disappearance of starting materials and the appearance of the product peak with the expected mass.

  • Purification:

    • Once the reaction is complete, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Protocol 2: Oxime Ligation in Acidic Conditions (Uncatalyzed)

This protocol is suitable for more robust molecules that are stable at a lower pH.

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Sodium Acetate Buffer (0.1 M, pH 4.5)

  • Organic co-solvent (e.g., DMF or DMSO), if required

  • Reaction vessel

  • Analytical HPLC and Mass Spectrometer

Procedure:

  • Prepare Reactant Solutions:

    • Prepare stock solutions of this compound and the aldehyde-containing molecule in the sodium acetate buffer as described in Protocol 1.

  • Set up the Reaction:

    • In a reaction vessel, combine the aldehyde solution and the this compound solution to the desired final concentrations (e.g., 1 mM each).

  • Incubation:

    • Incubate the reaction at room temperature or 37 °C.

  • Reaction Monitoring and Purification:

    • Monitor the reaction and purify the product as described in Protocol 1.

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the catalytic mechanism of aniline in oxime ligation.

G cluster_workflow Experimental Workflow for Oxime Ligation prep_reagents Prepare Stock Solutions (Carbamate, Aldehyde, Buffer, Catalyst) mix_reagents Combine Reactants in Reaction Vessel prep_reagents->mix_reagents incubate Incubate Reaction (RT or 37°C) mix_reagents->incubate monitor Monitor Progress (HPLC-MS) incubate->monitor purify Purify Product (Prep-HPLC) monitor->purify

Caption: A generalized workflow for performing an oxime ligation reaction.

G cluster_mechanism Aniline Catalysis in Oxime Ligation aldehyde Aldehyde (R-CHO) schiff_base Protonated Schiff Base (More Reactive) aldehyde->schiff_base + Aniline - H2O aniline Aniline tetra_intermediate Tetrahedral Intermediate schiff_base->tetra_intermediate + Aminooxy - Aniline aminooxy Aminooxy Compound (R'-ONH2) oxime Oxime Product (R-CH=NOR') tetra_intermediate->oxime - H2O

Caption: The catalytic role of aniline in accelerating oxime formation.

References

Application Notes and Protocols for the Deprotection of Benzyl (2-(aminooxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods to deprotect the Carboxybenzyl (Cbz) group from Benzyl (2-(aminooxy)ethyl)carbamate to yield O-(2-aminoethyl)hydroxylamine. Given the presence of a potentially sensitive aminooxy moiety, careful selection of the deprotection method is crucial to avoid unwanted side reactions, such as the reductive cleavage of the N-O bond.

Introduction

The Carboxybenzyl (Cbz or Z) protecting group is widely utilized in organic synthesis to protect amine functionalities due to its stability under a range of conditions.[1] Its removal is typically achieved through hydrogenolysis, acidic conditions, or nucleophilic attack.[1][2] this compound is a valuable building block in medicinal chemistry and drug development, often used as a hydrophilic linker. The successful deprotection of its Cbz group is a critical step in the synthesis of more complex molecules. This document outlines the primary methods for this transformation, with a focus on preserving the integrity of the aminooxy group.

Deprotection Methodologies

The selection of an appropriate deprotection strategy depends on the overall molecular structure and the presence of other functional groups. The most common methods for Cbz deprotection are catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic deprotection.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally cleanest method for Cbz deprotection.[1] It involves the cleavage of the carbon-oxygen bond of the carbamate by hydrogen gas, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[1]

Key Considerations for Aminooxy Substrates: While highly efficient, catalytic hydrogenation presents a potential risk of reducing the N-O bond in the hydroxylamine moiety. The reaction conditions, therefore, must be carefully optimized to favor the chemoselective cleavage of the Cbz group. Milder hydrogen sources, such as transfer hydrogenation reagents, may be preferable to high-pressure hydrogen gas.

Table 1: Representative Conditions for Cbz Deprotection via Catalytic Hydrogenolysis

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
10% Pd/CH₂ (1 atm)MethanolRoom Temp.2-16>95[3]
10% Pd/CAmmonium formateMethanolRoom Temp. - 600.5-2>90General
5% Pd/CH₂ (atmospheric)Methanol6040Not specified[1]
10% Pd/CH₂ (40 psi)MethanolRoom Temp.Not specified>95*[3]

*Note: Yields are representative for standard Cbz-protected amines and may vary for this compound. Optimization is recommended.

Acid-Mediated Deprotection

Strong acidic conditions can cleave the Cbz group, offering an alternative for substrates that are sensitive to catalytic hydrogenation.[4] This method is particularly useful if the molecule contains other reducible functional groups.[4]

Key Considerations for Aminooxy Substrates: The stability of the aminooxy group under strong acidic conditions should be considered. While generally stable, prolonged exposure to harsh acids could potentially lead to degradation.

Table 2: Representative Conditions for Acid-Mediated Cbz Deprotection

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
HBr (33% in Acetic Acid)Acetic AcidRoom Temp.1-4>90[1]
AlCl₃1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Room Temp.2-16>90[5]
Isopropanol hydrochloride (IPA·HCl)Isopropanol65-754>90*[4]

*Note: Yields are representative for standard Cbz-protected amines and may vary for this compound.

Nucleophilic Deprotection

A milder alternative to hydrogenolysis and strong acid cleavage is nucleophilic deprotection. This method is particularly advantageous for substrates with sensitive functionalities that are incompatible with reductive or strongly acidic conditions.[6]

Table 3: Representative Conditions for Nucleophilic Cbz Deprotection

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-MercaptoethanolK₃PO₄N,N-Dimethylacetamide (DMAc)7524>85*[6]

*Note: Yields are representative for various Cbz-protected amines and may be suitable for substrates with sensitive functional groups.

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis with H₂ Gas

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or Parr apparatus

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (0.1 M).

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Secure a hydrogen balloon to the reaction flask or place the reaction vessel in a Parr apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, O-(2-aminoethyl)hydroxylamine.

  • Purify the product as necessary, typically by crystallization or column chromatography.

Protocol 2: Cbz Deprotection by Acid-Mediated Cleavage with HBr in Acetic Acid

Materials:

  • This compound

  • 33% Hydrogen Bromide (HBr) in Acetic Acid

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 33% HBr in acetic acid (excess, typically 5-10 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrobromide salt of O-(2-aminoethyl)hydroxylamine.

Protocol 3: Cbz Deprotection by Nucleophilic Cleavage

Materials:

  • This compound

  • Potassium phosphate tribasic (K₃PO₄)

  • 2-Mercaptoethanol

  • N,N-Dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • To a suspension of this compound (1.0 eq) and potassium phosphate tribasic (4.0 eq) in DMAc (0.25 M), purge the flask with nitrogen for 5-10 minutes.[6]

  • Add 2-mercaptoethanol (2.0 eq) to the mixture.[6]

  • Stir the reaction at 75 °C for 24 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.[6]

  • Extract the aqueous phase with dichloromethane (3x).[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography to obtain O-(2-aminoethyl)hydroxylamine.[6]

Visualized Workflows and Relationships

G cluster_workflow General Experimental Workflow for Cbz Deprotection start Start with Cbz-protected This compound reaction Deprotection Reaction (Select Method) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (e.g., Filtration, Extraction) monitoring->workup Complete purification Purification (Crystallization, Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end_product Final Product: O-(2-aminoethyl)hydroxylamine analysis->end_product

Caption: General workflow for Cbz deprotection experiments.

G cluster_methods Categorization of Cbz Deprotection Methods parent Cbz Deprotection Methods cat_hydro Catalytic Hydrogenolysis parent->cat_hydro acid_cleavage Acid-Mediated Cleavage parent->acid_cleavage nuc_deprot Nucleophilic Deprotection parent->nuc_deprot h2_pdc H₂ gas + Pd/C cat_hydro->h2_pdc transfer_hydro Transfer Hydrogenation (e.g., Ammonium Formate) cat_hydro->transfer_hydro hbr_acetic HBr in Acetic Acid acid_cleavage->hbr_acetic lewis_acid Lewis Acids (e.g., AlCl₃) acid_cleavage->lewis_acid thiol Thiol-based (e.g., 2-Mercaptoethanol) nuc_deprot->thiol

Caption: Classification of Cbz deprotection methodologies.

References

Applications in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development and characterization of antibody-drug conjugates (ADCs). It includes methodologies for evaluating ADC efficacy, determining critical quality attributes, and understanding their mechanism of action.

Application Note 1: In Vitro Cytotoxicity and Bystander Effect of ADCs

Antibody-drug conjugates are designed to specifically target and eliminate cancer cells while minimizing damage to healthy tissues.[1] A critical step in the preclinical evaluation of an ADC is to determine its potency in killing target cancer cells and to assess its potential "bystander effect," where the cytotoxic payload released from a target cell can kill neighboring antigen-negative cells.[2] This is particularly important in heterogeneous tumors where not all cells express the target antigen.[2]

The following protocols describe the use of a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive cells and a co-culture assay to evaluate its bystander killing activity.

Quantitative Data Summary: In Vitro Cytotoxicity of Common ADCs

The following table summarizes the drug-to-antibody ratio (DAR) and in vitro cytotoxicity (IC50) of several well-characterized ADCs against relevant cancer cell lines. A lower IC50 value indicates higher potency. The DAR is a critical quality attribute that influences the ADC's efficacy and pharmacokinetic properties.[][4]

ADCTarget AntigenPayloadLinkerAverage DARCell LineIC50 (ng/mL)
Trastuzumab emtansine (T-DM1)HER2DM1Non-cleavable~3.5SK-BR-3 (HER2+)0.1-1.0
Brentuximab vedotin (Adcetris)CD30MMAECleavable~4Karpas 299 (CD30+)1-10
Gemtuzumab ozogamicin (Mylotarg)CD33CalicheamicinCleavable2-3HL-60 (CD33+)0.01-0.1
Trastuzumab deruxtecan (Enhertu)HER2DeruxtecanCleavable~8NCI-N87 (HER2+)0.5-5.0
Experimental Protocol 1: Monoculture Cytotoxicity Assay using MTT

This protocol details the steps to determine the IC50 value of an ADC in an antigen-positive cancer cell line.[2][5][6][7]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Complete cell culture medium

  • ADC of interest

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.

Application Note 2: Characterization of Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[9] The DAR significantly impacts the ADC's potency, stability, and pharmacokinetic profile.[10] Hydrophobic Interaction Chromatography (HIC) is a widely used analytical technique to determine the DAR distribution of an ADC.[1][11]

Experimental Protocol 2: DAR Determination by HIC-HPLC

This protocol provides a general method for the analysis of ADC heterogeneity and the calculation of the average DAR using HIC-HPLC.[][11]

Materials:

  • ADC sample

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a decreasing salt gradient (e.g., a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species having longer retention times.

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Application Note 3: In Vivo Antitumor Efficacy of ADCs

Evaluating the in vivo efficacy of an ADC is a crucial step in its preclinical development.[12] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of ADCs.[13]

Quantitative Data Summary: In Vivo Tumor Growth Inhibition

The following table presents representative data from an in vivo xenograft study evaluating the efficacy of an anti-HER2 ADC.

Treatment GroupDose (mg/kg)Tumor Volume Day 1 (mm³)Tumor Volume Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control-1551250-
Non-targeting ADC515211806%
Anti-HER2 ADC115865055%
Anti-HER2 ADC515318097%
Experimental Protocol 3: In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol outlines the general procedure for assessing the antitumor efficacy of an ADC in a subcutaneous xenograft mouse model.[9][14]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human cancer cell line (e.g., HER2-positive NCI-N87)

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.

  • Randomization and Dosing: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.[9] Administer the ADC and controls (e.g., vehicle, non-targeting ADC) via the appropriate route (typically intravenous).

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a specified size, or after a predetermined period.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.[15]

Visualization of Key Pathways and Workflows

ADC Mechanism of Action

ADC_Mechanism cluster_blood Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Kill

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

HER2 Signaling Pathway Inhibition by an ADC

HER2_Pathway HER2_ADC Anti-HER2 ADC HER2 HER2 Receptor HER2_ADC->HER2 Binds & Blocks HER2_ADC->HER2 PI3K PI3K HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the HER2/PI3K/AKT signaling pathway by an anti-HER2 ADC.[16][17][18][19]

Experimental Workflow for ADC Development

ADC_Workflow Target Target Identification & Validation Ab_Discovery Antibody Discovery & Engineering Target->Ab_Discovery Conjugation ADC Conjugation & Purification Ab_Discovery->Conjugation Linker_Payload Linker-Payload Selection & Synthesis Linker_Payload->Conjugation Characterization Biophysical & Analytical Characterization (e.g., DAR) Conjugation->Characterization In_Vitro In Vitro Evaluation (Cytotoxicity, Internalization) Characterization->In_Vitro In_Vivo In Vivo Efficacy & Toxicology Studies In_Vitro->In_Vivo

Caption: A generalized experimental workflow for the development of an ADC.

References

Application Notes and Protocols: Use of Benzyl (2-(aminooxy)ethyl)carbamate in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them ideal scaffolds for tissue engineering, regenerative medicine, and controlled drug delivery.[1][2] The formation of hydrogels via oxime ligation, a "click" chemistry reaction between an aminooxy group and an aldehyde or ketone, has gained significant attention due to its high efficiency, biocompatibility, and the stability of the resulting oxime bond.[1][3][4] This reaction is fast, requires no catalyst, produces water as the only byproduct, and is orthogonal to most biological functional groups, allowing for the encapsulation of sensitive molecules and cells.[1][3]

This document provides detailed application notes and protocols for the use of Benzyl (2-(aminooxy)ethyl)carbamate in the formation of oxime-based hydrogels. This compound serves as a protected precursor for a short, hydrophilic, aminooxy-functionalized crosslinker. The benzyl carbamate (Cbz) group provides stability during storage and synthesis, and its removal unmasks the reactive aminooxy group, which can then participate in the oxime ligation to form the hydrogel network.

Principle of Oxime Hydrogel Formation

The core of this hydrogel system is the oxime bond formed between an aminooxy-functionalized component and an aldehyde- or ketone-functionalized polymer. The overall process involves two key stages:

  • Deprotection of this compound: The Cbz protecting group is removed from this compound to yield the free aminooxy linker, 2-(aminooxy)ethan-1-amine.

  • Hydrogel Formation: The deprotected aminooxy linker is then mixed with a polymer containing aldehyde or ketone functionalities. The reaction between the aminooxy groups on the linker and the carbonyl groups on the polymer chains results in the formation of stable oxime crosslinks, leading to the formation of a hydrogel.

The mechanical properties, gelation kinetics, and degradation profile of the resulting hydrogel can be tuned by adjusting parameters such as the concentration of precursors, the ratio of aminooxy to aldehyde/ketone groups, pH, and the presence of catalysts like aniline.[3]

Data Presentation

The mechanical properties of oxime-based hydrogels are critical for their application. The following tables summarize representative quantitative data from studies on similar oxime hydrogel systems. These values can serve as a baseline for hydrogels developed using 2-(aminooxy)ethan-1-amine as a crosslinker.

Table 1: Tunable Mechanical Properties of Oxime Hydrogels

Polymer SystemPolymer Concentration (wt%)Molar Ratio (Aldehyde:Aminooxy)Storage Modulus (G') (Pa)Reference
8-arm AO-PEG + Glutaraldehyde30.7258[1][5]
8-arm AO-PEG + Glutaraldehyde31.01000+[1][5]
8-arm AO-PEG + Glutaraldehyde51.02000+[1][5]
8-arm AO-PEG + Glutaraldehyde71.04196[1][5]
Aldehyde-HA + Aminooxy-Linker21:1~500-2000[5]

Table 2: Swelling Properties of Oxime Hydrogels

Polymer SystemPolymer Concentration (wt%)Molar Ratio (Aldehyde:Aminooxy)Swelling Ratio (Swollen Wt / Initial Wt)Reference
8-arm AO-PEG + Glutaraldehyde30.71.76[1]
8-arm AO-PEG + Glutaraldehyde31.01.09[1]

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Cbz protecting group to generate the active aminooxy linker. Hydrogenolysis is a common and effective method for Cbz deprotection.[6]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply

  • Celite®

  • Round-bottom flask

  • Stir bar

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

  • Securely attach the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the flask and the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected 2-(aminooxy)ethan-1-amine. The product can be used in the next step, often without further purification.

Protocol 2: Formation of Oxime Hydrogel with Aldehyde-Modified Hyaluronic Acid

This protocol details the formation of a hydrogel using the deprotected 2-(aminooxy)ethan-1-amine and an aldehyde-modified hyaluronic acid (HA-CHO).

Materials:

  • Deprotected 2-(aminooxy)ethan-1-amine (from Protocol 1)

  • Aldehyde-modified hyaluronic acid (HA-CHO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Syringes

Procedure:

  • Prepare a stock solution of HA-CHO in PBS at the desired concentration (e.g., 2-4 wt%). Ensure complete dissolution.

  • Prepare a stock solution of the deprotected 2-(aminooxy)ethan-1-amine in PBS. The concentration should be calculated to achieve the desired molar ratio of aminooxy to aldehyde groups (typically 1:1).

  • In a sterile microcentrifuge tube, add the required volume of the HA-CHO solution.

  • Add the corresponding volume of the 2-(aminooxy)ethan-1-amine solution to the HA-CHO solution.

  • Immediately and thoroughly mix the two solutions using a vortex mixer for 5-10 seconds.

  • Quickly transfer the mixed solution to the desired mold or well plate before gelation occurs.

  • Allow the hydrogel to form at room temperature or 37°C. Gelation time will vary depending on the concentrations and temperature.

  • The resulting hydrogel can be used for cell encapsulation, drug delivery studies, or other applications.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_process Deprotection cluster_product Active Crosslinker start_node This compound process_node Hydrogenolysis (H₂, Pd/C, MeOH) start_node->process_node Cbz Removal end_node 2-(aminooxy)ethan-1-amine process_node->end_node Yields

Deprotection of the aminooxy crosslinker.

Hydrogel_Formation_Workflow cluster_precursors Precursors cluster_process Crosslinking cluster_product Product precursor1 Aldehyde-Modified Polymer (e.g., HA-CHO, PEG-CHO) process_node Mixing in Aqueous Buffer (e.g., PBS, pH 7.4) precursor1->process_node precursor2 Deprotected Aminooxy Linker (2-(aminooxy)ethan-1-amine) precursor2->process_node end_node Oxime-Crosslinked Hydrogel process_node->end_node Oxime Ligation

General workflow for oxime hydrogel formation.

Signaling_Pathway_Drug_Delivery cluster_hydrogel Drug Delivery System cluster_release Release Mechanism cluster_cellular Cellular Interaction hydrogel Drug-Loaded Oxime Hydrogel release Sustained Drug Release (Diffusion/Degradation) hydrogel->release Drug Elution receptor Cell Surface Receptor release->receptor Drug Binding signaling Intracellular Signaling Cascade receptor->signaling Signal Transduction response Cellular Response (e.g., Proliferation, Differentiation) signaling->response Biological Effect

Conceptual signaling pathway for drug delivery.

Conclusion

The use of this compound as a protected precursor for an aminooxy crosslinker provides a versatile and robust method for the formation of biocompatible oxime hydrogels. The protocols and data presented here offer a foundation for researchers to develop and characterize these hydrogels for a variety of biomedical applications, including drug delivery and tissue engineering. The tunability of the hydrogel properties allows for the creation of materials with tailored characteristics to meet specific research and therapeutic needs.

References

Application Notes and Protocols for Oxime Ligation in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a powerful bioorthogonal chemistry technique that enables the specific and stable covalent labeling of biomolecules in complex biological environments, including living cells. This reaction occurs between an aminooxy- or hydroxylamine-functionalized probe and an aldehyde or ketone moiety, forming a stable oxime bond.[1][2] Its high chemoselectivity, biocompatibility, and the stability of the resulting oxime linkage make it an invaluable tool for a wide range of applications in cell biology, drug discovery, and diagnostics.[3][4] This document provides detailed protocols and quantitative data for performing oxime ligation in live cells, along with visualizations of key experimental workflows.

Core Principles

The oxime ligation reaction is a condensation reaction between a nucleophilic aminooxy group (-ONH2) and an electrophilic carbonyl group (aldehyde or ketone) to form an oxime bond (-O-N=C).[2] The reaction is highly specific and does not interfere with other functional groups present in biological systems.[5] To facilitate this reaction at physiological pH (around 7.4), a catalyst, typically a substituted aniline such as p-phenylenediamine (pPDA) or aniline itself, is often used.[6][7][8] The catalyst accelerates the reaction rate by forming a more reactive Schiff base intermediate.[9]

Data Presentation

Table 1: Kinetic Parameters of Catalyzed Oxime Ligation

This table summarizes the kinetic data for oxime ligation under different catalytic conditions, providing a comparison of reaction rates.

CatalystConcentration (mM)ReactantspHRate Constant (k, M⁻¹s⁻¹)Reference
Aniline100Aminooxyacetyl-peptide + Benzaldehyde7.08.2 ± 1.0[10]
m-Phenylenediamine (mPDA)100Aldehyde-functionalized GFP + Dansylated aminooxy reagent7.0~2.5x faster than aniline[11]
m-Phenylenediamine (mPDA)750Aldehyde-functionalized GFP + Dansylated aminooxy reagent7.0>15x faster than aniline[4][11]
Table 2: Optimization of Aniline-Catalyzed Oxime Ligation Conditions

This table provides data on the optimization of reaction conditions for a model oxime ligation, demonstrating the effect of pH on reaction conversion over time.

EntrypHTime (h)Conversion (%)
14.52.550
24.58100
35.52.525
45.5871
57.02.5Trace
67.0815
77.0860 (with 10µM reactant)
Conditions: 100 µM 3-oxo-C12-HSL, 1 mM methoxyamine, 10 mM aniline in either sodium acetate buffer (pH 4.5, 5.5) or sodium phosphate buffer (pH 7.0).[1]

Experimental Protocols

Protocol 1: Labeling of Cell-Surface Sialylated Glycoproteins

This protocol describes the labeling of sialic acid-containing glycans on the surface of living cells.[6][12]

Materials:

  • Live cells in culture

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 6.7

  • Sodium periodate (NaIO₄) solution (1 mM in PBS, pH 7.4)

  • Aminooxy-biotin (or other aminooxy-functionalized probe)

  • Aniline solution (100 mM in PBS, pH 6.7)

  • Quenching solution (e.g., 1 mM glycerol in PBS)

  • Streptavidin-fluorophore conjugate for detection

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable culture plate.

  • Washing: Gently wash the cells twice with ice-cold PBS, pH 7.4.

  • Oxidation: Incubate the cells with 1 mM NaIO₄ in PBS, pH 7.4 at 4°C for 30 minutes in the dark. This step generates aldehydes on sialic acid residues.

  • Quenching: Remove the NaIO₄ solution and quench the reaction by washing the cells twice with quenching solution.

  • Washing: Wash the cells twice with ice-cold PBS, pH 6.7.

  • Ligation: Incubate the cells with a solution containing 100-250 µM aminooxy-biotin and 10 mM aniline in PBS, pH 6.7 at 4°C for 30-90 minutes.[6][12]

  • Washing: Remove the ligation solution and wash the cells three times with ice-cold PBS, pH 7.4.

  • Detection: Incubate the cells with a fluorescently labeled streptavidin conjugate in a suitable buffer for 30-60 minutes at 4°C.

  • Washing: Wash the cells three times with PBS, pH 7.4.

  • Imaging: The cells are now ready for visualization by fluorescence microscopy.

Protocol 2: Labeling of Intracellular Receptors in Live Bacteria

This protocol outlines a two-step approach for labeling an intracellular bacterial receptor.[2][9]

Materials:

  • Bacterial cell culture (e.g., Pseudomonas aeruginosa)

  • Reactive mimic of the endogenous signal with a ketone or aldehyde handle

  • Aminooxy-functionalized fluorescent probe (e.g., aminooxy-BODIPY)

  • Aniline

  • Cell culture medium

Procedure:

  • Covalent Modification of Receptor: Incubate the bacterial cells with a reactive mimic of the primary endogenous signal. This molecule will covalently attach to the target receptor, introducing a bioorthogonal handle.

  • Removal of Unreacted Mimic: Wash the cells to remove any unreacted mimic.

  • Ligation: Treat the cells with a solution containing the aminooxy-functionalized fluorescent probe (e.g., 100 µM aminooxy-BODIPY) and aniline (e.g., 1 mM) in the appropriate cell culture medium at a suitable temperature (e.g., 8°C) and pH (e.g., 6.6) for a designated time (e.g., 12 hours).[1]

  • Washing: Wash the cells to remove the excess fluorescent probe and aniline.

  • Imaging: The cells can now be imaged using fluorescence microscopy to visualize the localization of the labeled intracellular receptor.

Mandatory Visualization

Experimental_Workflow_Oxime_Ligation cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Analysis A Live Cells B Metabolic Labeling (e.g., with azido sugars) A->B C Enzymatic Labeling (e.g., FGE) A->C D Covalent Labeling (e.g., reactive mimic) A->D E Cells with Aldehyde/Ketone or Aminooxy groups B->E C->E D->E I Oxime Ligation Reaction in Live Cells E->I F Aminooxy-Probe (e.g., Fluorophore, Biotin) F->I G Aldehyde/Ketone-Probe G->I H Catalyst (e.g., Aniline) H->I J Washing Steps I->J K Labeled Cells J->K L Fluorescence Microscopy K->L M Flow Cytometry K->M N Proteomic Analysis K->N

References

Application Notes and Protocols: Benzyl (2-(aminooxy)ethyl)carbamate for Reaction Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-(aminooxy)ethyl)carbamate is a bifunctional linker molecule widely employed in bioconjugation and drug development. Its utility stems from the presence of a terminal aminooxy group, which can react specifically with aldehydes and ketones to form stable oxime linkages, and a benzyl carbamate (Cbz)-protected amine. The Cbz group provides stability during certain reaction conditions and can be selectively removed to reveal a primary amine for subsequent functionalization. A critical parameter for the successful use of this reagent is its solubility and stability in common reaction buffers. These application notes provide a summary of its solubility characteristics, protocols for its use in oxime ligation, and guidance on buffer selection.

Data Presentation

The solubility of this compound is influenced by its molecular structure, which includes a hydrophobic benzyl group. This inherent hydrophobicity suggests that its solubility in purely aqueous buffers is limited. Therefore, it is common practice to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to prepare a concentrated stock solution before adding it to the final aqueous reaction buffer.

Table 1: Solubility and Stability of this compound

PropertySolvent/BufferObservationRecommendation
Solubility WaterLowNot recommended for direct dissolution.
DMSO, DMFHighRecommended for preparing concentrated stock solutions (e.g., 50-100 mM).
Aqueous Buffers (Phosphate, HEPES, Acetate)Limited direct solubility. Precipitate may form at high concentrations.Add from a concentrated organic stock solution to the desired final concentration in the aqueous buffer with vigorous mixing. The final concentration of the organic solvent should be minimized to avoid impacting the reaction or the stability of biomolecules.
Cbz Group Stability pH < 1LabileAvoid strongly acidic conditions if the Cbz group needs to remain intact.
pH 4-5 (e.g., Acetate Buffer)Generally StableSuitable for oxime ligation reactions where Cbz protection is desired.
pH 6.5-8.5 (e.g., Phosphate, HEPES Buffer)StableSuitable for reactions at neutral to slightly basic pH.
Hydrogenolysis (H₂, Pd/C)LabileStandard condition for Cbz deprotection.
Strong Lewis AcidsLabileCan be used for deprotection.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution for use in aqueous reaction buffers.

Materials:

  • This compound (MW: 210.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh out the desired amount of this compound in a suitable container. For example, to prepare 1 mL of a 50 mM stock solution, weigh 10.51 mg.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Oxime Ligation in an Aqueous Buffer

Objective: To conjugate this compound to an aldehyde- or ketone-containing molecule in a suitable reaction buffer.

Materials:

  • This compound stock solution (e.g., 50 mM in DMSO)

  • Aldehyde- or ketone-functionalized molecule (e.g., a protein, peptide, or small molecule)

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 4.5 or 100 mM Sodium Phosphate, pH 7.0)

  • (Optional) Aniline catalyst stock solution (e.g., 1 M in DMSO or water, freshly prepared)

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the chosen reaction buffer to the desired concentration.

  • To the reaction mixture, add the this compound stock solution to achieve the desired final concentration (typically a 1.5 to 10-fold molar excess over the aldehyde/ketone). Ensure the final DMSO concentration is low (e.g., <10% v/v) to maintain the stability of biomolecules.

  • (Optional) For reactions at neutral pH or to accelerate the reaction, add the aniline catalyst stock solution to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the reactants, concentrations, pH, and catalyst.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE).

  • Once the reaction is complete, purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC.

Mandatory Visualization

G cluster_workflow Oxime Ligation Workflow prep_reagent Prepare Stock Solution (this compound in DMSO) reaction Combine Reagents and Incubate prep_reagent->reaction Add to buffer prep_substrate Prepare Substrate Solution (Aldehyde/Ketone in Aqueous Buffer) prep_substrate->reaction purification Purify Conjugate reaction->purification Reaction complete analysis Analyze Product purification->analysis

Caption: Experimental workflow for a typical oxime ligation reaction.

G cluster_factors Influencing Factors center Oxime Ligation Efficiency pH pH pH->center Optimal ~4.5 (or neutral with catalyst) catalyst Catalyst (e.g., Aniline) catalyst->center Increases rate at neutral pH concentration Reactant Concentration concentration->center Higher conc. increases rate temperature Temperature temperature->center Higher temp. increases rate solvent Co-solvent (e.g., DMSO) solvent->center Affects solubility & stability

Caption: Key factors influencing the efficiency of oxime ligation reactions.

Illuminating Biology: A Guide to Labeling Proteins with Fluorescent Dyes via Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The precise attachment of fluorescent dyes to proteins is a cornerstone of modern biological research and drug development. It enables the visualization of protein localization, trafficking, and interactions within the complex cellular milieu. Among the various bioconjugation techniques, the use of aminooxy linkers to form stable oxime bonds with carbonyl-containing proteins offers a robust and highly specific method for fluorescent labeling. This approach provides a bioorthogonal handle for the chemoselective ligation of a fluorescent probe, minimizing off-target reactions and preserving the native function of the protein.

The core principle of this technique lies in the reaction between an aminooxy-functionalized fluorescent dye and a ketone or aldehyde group on the target protein. These carbonyl groups can be introduced site-specifically into the protein of interest through various methods, including the genetic incorporation of unnatural amino acids containing a ketone moiety (e.g., p-acetyl-L-phenylalanine), or the enzymatic or chemical modification of specific amino acid residues.[1][2][3] The resulting oxime linkage is significantly more stable than other linkages like hydrazones, particularly at physiological pH, ensuring the longevity of the fluorescent signal for downstream applications.[4][5][6][7]

This method is particularly advantageous for studying dynamic cellular processes, such as signal transduction pathways. For instance, fluorescently labeling key proteins in the G-protein coupled receptor (GPCR) signaling cascade allows for the real-time monitoring of protein-protein interactions, conformational changes, and subcellular localization upon receptor activation.

Key Advantages of Aminooxy-Based Labeling:

  • High Specificity and Bioorthogonality: The reaction is highly selective for carbonyl groups, which are rare in native proteins, thus minimizing non-specific labeling.

  • Stable Linkage: The oxime bond is significantly more stable to hydrolysis than hydrazone and imine bonds, providing a durable fluorescent signal.[4][5][6][7]

  • Mild Reaction Conditions: The labeling reaction can be performed under physiological conditions (neutral pH), preserving the protein's structure and function.

  • Site-Specific Labeling: The ability to introduce carbonyl groups at specific sites allows for precise control over the location of the fluorescent probe.

Quantitative Data Summary

The efficiency and stability of protein labeling are critical parameters for the successful application of fluorescently labeled proteins. The following tables summarize key quantitative data for aminooxy-based labeling compared to other common methods.

Table 1: Comparison of Protein Labeling Chemistries

FeatureAminooxy (Oxime) LabelingNHS Ester (Amine) LabelingMaleimide (Thiol) Labeling
Target Residue Keto/Aldehyde (introduced)Lysine, N-terminusCysteine
Bond Type OximeAmideThioether
Specificity High (Bioorthogonal)Moderate (Multiple Lysines)High (Few Cysteines)
Labeling Efficiency (%) 50-90% (catalyst dependent)20-80% (pH dependent)60-95%
Degree of Labeling (DOL) 1-4 (site-specific)2-10 (variable)1-5 (site-specific)
Reaction pH 6.0-7.57.5-9.06.5-7.5
Catalyst Required Aniline or derivatives (optional)NoneNone

Table 2: Hydrolytic Stability of Oxime Linkage

pHHalf-life (t½)Reference
5.0> 28 days[4]
7.0~25 days[4][6]
9.0> 14 days[4]

Table 3: Catalytic Efficiency of Aniline Derivatives in Oxime Ligation

CatalystFold Increase in Rate (vs. uncatalyzed)Optimal pHReference
Aniline~40x7.0[7]
p-Phenylenediamine~120x7.0
m-Phenylenediamineup to 15x more efficient than aniline7.0

Experimental Protocols

Protocol 1: Site-Specific Introduction of a Keto-Amino Acid

This protocol describes the incorporation of the unnatural amino acid p-acetyl-L-phenylalanine (pAcF) into a protein of interest in E. coli.

Materials:

  • Expression vector containing the gene of interest with an amber stop codon (TAG) at the desired labeling site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAcF (e.g., pEVOL-pAcF).

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotics.

  • p-acetyl-L-phenylalanine.

  • IPTG for induction.

Method:

  • Co-transform the E. coli expression strain with the expression vector and the pEVOL-pAcF plasmid.

  • Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

  • Supplement the culture medium with 1 mM p-acetyl-L-phenylalanine.

  • Induce protein expression with 1 mM IPTG and continue to grow the culture at 30°C for 4-6 hours.

  • Harvest the cells by centrifugation and purify the protein containing the keto-amino acid using standard chromatography techniques.

Protocol 2: Fluorescent Labeling of a Keto-Modified Protein

This protocol details the labeling of a purified protein containing a p-acetyl-L-phenylalanine residue with an aminooxy-functionalized fluorescent dye.

Materials:

  • Purified protein containing a keto group (1-10 mg/mL).

  • Aminooxy-functionalized fluorescent dye (e.g., Alexa Fluor 488 aminooxy).

  • Labeling buffer: 100 mM MES, pH 6.0.

  • Aniline solution (1 M in DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

Method:

  • Dissolve the aminooxy-dye in DMSO to a stock concentration of 10 mM.

  • In a microcentrifuge tube, combine the purified keto-protein with the labeling buffer.

  • Add a 10-fold molar excess of the aminooxy-dye to the protein solution.

  • Add aniline to a final concentration of 10 mM to catalyze the reaction.

  • Incubate the reaction mixture at 37°C for 2-4 hours in the dark.

  • Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorption wavelength.

Visualizations

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis pAcF p-Acetyl-L-phenylalanine Incorporation purification Protein Purification pAcF->purification reaction Oxime Ligation purification->reaction Keto-Protein separation Size-Exclusion Chromatography reaction->separation Labeled Protein catalyst Aniline Catalyst catalyst->reaction dye Aminooxy-Dye dye->reaction dol DOL Calculation separation->dol application Downstream Applications dol->application

Caption: Experimental workflow for fluorescently labeling a protein with an aminooxy dye.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. G-Protein Coupling G_alpha Gα-GTP (Fluorescently Labeled) G_protein->G_alpha 3. GDP/GTP Exchange G_betagamma Gβγ G_protein->G_betagamma 3. Dissociation effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->effector 4. Effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 5. Production downstream Downstream Signaling second_messenger->downstream 6. Cellular Response ligand Ligand ligand->GPCR 1. Activation

Caption: Simplified GPCR signaling pathway illustrating the role of a fluorescently labeled Gα subunit.

References

Application Notes and Protocols for Protein Immobilization via Oxime Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immobilization of proteins on various surfaces using oxime ligation. This chemoselective reaction offers a robust and specific method for covalently attaching proteins in a controlled orientation, which is crucial for the development of biosensors, protein microarrays, and other functional biomaterials.

Introduction to Oxime Ligation

Oxime ligation is a bioorthogonal reaction that involves the formation of a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone.[1][2] This reaction is highly chemoselective, meaning it proceeds efficiently under mild aqueous conditions without interfering with other functional groups typically found in proteins.[3] The stability of the resulting oxime bond is significantly greater than that of imines or hydrazones, making it an ideal choice for creating durable protein-functionalized surfaces.[4][5]

The process generally involves two key steps: the introduction of a unique reactive handle (either an aminooxy group or a carbonyl group) onto the protein or the surface, followed by the ligation reaction with the corresponding reactive partner.

Key Advantages of Oxime Ligation for Protein Immobilization:

  • Site-Specificity and Orientation Control: By introducing the reactive group at a specific site on the protein, such as the N-terminus, controlled orientation upon immobilization can be achieved.[6][7] This is critical for retaining the protein's biological activity.

  • Mild Reaction Conditions: The ligation reaction can be performed in aqueous buffers at or near physiological pH, which helps to preserve the native structure and function of the immobilized protein.[8]

  • High Stability of the Oxime Bond: The resulting oxime linkage is highly stable under a wide range of conditions, ensuring the longevity of the immobilized protein surface.[4][9]

  • Bioorthogonality: The aminooxy and carbonyl functional groups are generally absent in biological systems, ensuring that the ligation reaction is highly specific and avoids unwanted side reactions.[8]

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the key experimental workflows and the chemical principles behind oxime ligation.

G cluster_protein_prep Protein Preparation cluster_surface_prep Surface Preparation cluster_ligation Immobilization start_protein Native Protein mod_protein Introduce Aldehyde/Ketone (e.g., N-terminal modification) start_protein->mod_protein ligation Oxime Ligation Reaction (pH 4-7, Catalyst) mod_protein->ligation start_surface Substrate (e.g., Glass Slide) mod_surface Functionalize with Aminooxy Groups start_surface->mod_surface mod_surface->ligation immobilized_protein Immobilized Protein ligation->immobilized_protein

Caption: General workflow for protein immobilization via oxime ligation.

G cluster_reactants cluster_products protein Protein-CHO (Aldehyde-modified protein) plus1 + catalyst Catalyst (e.g., Aniline) pH 4-7 surface Surface-ONH2 (Aminooxy-functionalized surface) product Protein-CH=N-O-Surface (Immobilized protein via oxime bond) plus2 + H2O catalyst->product

Caption: Chemical reaction of oxime ligation for protein immobilization.

Quantitative Data Summary

The efficiency and kinetics of oxime ligation can be influenced by several factors, including pH, temperature, and the choice of catalyst. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystConcentration (mM)pHRelative Reaction Rate (vs. Aniline)Key Findings
Aniline10071Standard catalyst, but with limited solubility and slower kinetics.[10][11]
m-Phenylenediamine (mPDA)1007~2.5xMore efficient than aniline at the same concentration.[11]
m-Phenylenediamine (mPDA)7507~15xSignificantly higher reaction rates are achievable due to its greater aqueous solubility compared to aniline.[10][11]
p-Phenylenediamine (pPDA)107~19x (vs. uncatalyzed)Highly effective at neutral pH, even at low concentrations.[12]

Table 2: Typical Reaction Conditions and Outcomes

ParameterTypical Range/ValueNotes
pH4.0 - 7.0Optimal pH is often slightly acidic (around 4.5), but catalysis allows for efficient reaction at neutral pH.[13]
TemperatureRoom Temperature (20-25°C)The reaction proceeds efficiently at ambient temperatures.
Reaction Time5 minutes to several hoursHighly dependent on reactant concentrations and catalyst used. With efficient catalysts like mPDA, ligation can be complete in minutes.[2][10]
Reactant ConcentrationµM to mMEffective ligation can be achieved even at low micromolar concentrations of the protein.[12]
Stability of Oxime BondHighThe oxime bond is significantly more stable than corresponding hydrazone or imine bonds, with a half-life of many days under physiological conditions.[4][5]

Detailed Experimental Protocols

Protocol 1: Preparation of Aminooxy-Functionalized Glass Slides

This protocol describes the functionalization of glass microscope slides with aminooxy groups, making them ready for the immobilization of aldehyde- or ketone-modified proteins.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous toluene

  • Boc-aminooxyacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine

Procedure:

  • Cleaning the Glass Slides:

    • Immerse the glass slides in Piranha solution for 1 hour at room temperature.

    • Rinse the slides thoroughly with deionized water and then with ethanol.

    • Dry the slides under a stream of nitrogen and then in an oven at 110°C for 30 minutes.

  • Silanization with APTES:

    • Immerse the cleaned and dried slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

    • Rinse the slides with toluene, followed by ethanol, and then deionized water.

    • Cure the slides in an oven at 110°C for 30 minutes. This creates an amine-terminated surface.

  • Coupling of Boc-Aminooxyacetic Acid:

    • In a separate flask, activate Boc-aminooxyacetic acid by reacting it with DCC and NHS in anhydrous DMF to form the NHS ester.

    • Immerse the APTES-functionalized slides in a solution of the Boc-aminooxyacetic acid NHS ester in DMF with a small amount of triethylamine overnight at room temperature.

    • Rinse the slides with DMF, followed by ethanol, and dry under nitrogen.

  • Deprotection of the Aminooxy Group:

    • Immerse the slides in a solution of 50% TFA in DCM for 1 hour at room temperature to remove the Boc protecting group.

    • Rinse the slides with DCM, followed by ethanol, and dry under a stream of nitrogen.

    • The slides are now functionalized with aminooxy groups and are ready for protein immobilization.

Protocol 2: N-Terminal Modification of a Protein to Introduce a Carbonyl Group

This protocol describes the conversion of an N-terminal serine residue to an aldehyde group using sodium periodate.

Materials:

  • Protein with an N-terminal serine residue

  • Sodium periodate (NaIO₄)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.

  • Oxidation of the N-terminal Serine:

    • Prepare a fresh solution of sodium periodate in PBS.

    • Add the sodium periodate solution to the protein solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.

  • Purification of the Aldehyde-Modified Protein:

    • Remove the excess sodium periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions. The protein now has an N-terminal glyoxylyl group (an aldehyde) and is ready for immobilization.

Protocol 3: Immobilization of an Aldehyde-Modified Protein on an Aminooxy-Functionalized Surface

This protocol details the final ligation step to covalently attach the modified protein to the functionalized surface.

Materials:

  • Aldehyde-modified protein (from Protocol 2)

  • Aminooxy-functionalized glass slides (from Protocol 1)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Catalyst stock solution (e.g., 1 M m-phenylenediamine in water)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Ligation Reaction:

    • Prepare a solution of the aldehyde-modified protein in the reaction buffer at a desired concentration (e.g., 0.1-1 mg/mL).

    • Add the catalyst to the protein solution to a final concentration of 50-100 mM.

    • Spot the protein solution onto the aminooxy-functionalized glass slides.

    • Incubate in a humidified chamber for 1-4 hours at room temperature.

  • Washing and Blocking:

    • After incubation, wash the slides thoroughly with the washing buffer to remove any non-covalently bound protein.

    • Immerse the slides in blocking buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding in subsequent assays.

    • Rinse the slides with deionized water and dry under a gentle stream of nitrogen.

    • The protein-immobilized slides are now ready for use in various applications.

These protocols provide a general framework for the immobilization of proteins via oxime ligation. Optimization of specific parameters such as reactant concentrations, reaction time, and catalyst concentration may be necessary for different proteins and surface materials.

References

Application Notes and Protocols for Benzyl (2-(aminooxy)ethyl)carbamate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The choice of linker is critical in PROTAC design, influencing the molecule's stability, solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

Benzyl (2-(aminooxy)ethyl)carbamate (CAS 226569-28-4) is a bifunctional linker building block with potential applications in the synthesis of PROTACs. Its structure incorporates a carbamate group, which can provide a degree of rigidity, and an aminooxy group, which serves as a versatile chemical handle for conjugation to either the POI ligand or the E3 ligase ligand. The benzyl group can act as a protecting group for the carbamate nitrogen, which can be removed during the synthetic sequence. This application note provides a comprehensive overview and generalized protocols for the potential use of this compound in the development of novel PROTACs.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 226569-28-4
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Key Functional Groups Aminooxy (-O-NH₂), Carbamate (-O-C(=O)-NH-), Benzyl

General Principles of PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound would typically involve a multi-step process where this linker is coupled to a POI-binding ligand and an E3 ligase-binding ligand. The aminooxy group is a nucleophile that can react with electrophilic centers, such as aldehydes or ketones, to form stable oxime ethers. Alternatively, the carbamate's nitrogen, after deprotection of the benzyl group, can be functionalized.

A generalized synthetic strategy could involve:

  • Functionalization of the POI Ligand or E3 Ligase Ligand: One of the binding moieties is modified to introduce a reactive group (e.g., an aldehyde, ketone, or a group amenable to amide coupling) at a solvent-exposed position that does not interfere with its binding affinity.

  • Coupling with the Linker: The modified ligand is then reacted with this compound. For instance, an aldehyde-functionalized ligand would react with the aminooxy group of the linker.

  • Deprotection (if necessary): The benzyl group on the carbamate may be removed (e.g., by hydrogenolysis) to reveal a secondary amine.

  • Coupling to the Second Ligand: The resulting intermediate is then coupled to the second binding moiety to complete the PROTAC structure.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by coopting the ubiquitin-proteasome system (UPS). The general mechanism is depicted in the following pathway:

PROTAC_Pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled Recycled PROTAC & E3 Ligase Proteasome->Recycled

Caption: PROTAC-mediated degradation pathway.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a systematic workflow from synthesis to biological evaluation.

PROTAC_Workflow PROTAC Development Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cell Cell-Based Assays Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Binding Binding Assays (SPR, ITC) Characterization->Binding Permeability Cell Permeability Characterization->Permeability Ternary Ternary Complex Formation Binding->Ternary Degradation_vitro In Vitro Degradation Assay Ternary->Degradation_vitro Degradation_cell Western Blot / In-Cell ELISA Permeability->Degradation_cell Viability Cell Viability Assay (MTT, CTG) Degradation_cell->Viability

Caption: Experimental workflow for PROTAC development.

Hypothetical Experimental Protocols

The following are generalized protocols that would be adapted for a specific PROTAC synthesized using a linker like this compound.

Protocol 1: Synthesis of a PROTAC via Oxime Ligation

Objective: To synthesize a PROTAC by coupling an aldehyde-functionalized POI ligand with an aminooxy-containing E3 ligase-linker conjugate.

Materials:

  • Aldehyde-functionalized POI ligand

  • E3 ligase ligand-linker conjugate (prepared using this compound)

  • Anhydrous ethanol

  • Pyridine (catalyst)

  • Reaction vial

  • Stirring apparatus

  • HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve the aldehyde-functionalized POI ligand (1.0 eq) in anhydrous ethanol in a reaction vial.

  • Add the E3 ligase ligand-linker conjugate (1.1 eq) to the solution.

  • Add a catalytic amount of pyridine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry and ¹H NMR.

Protocol 2: Western Blot for Target Protein Degradation

Objective: To assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cell line.

Materials:

  • Cancer cell line expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours). Include a condition with the PROTAC and a proteasome inhibitor to confirm the degradation pathway.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the POI and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay

Objective: To determine the effect of POI degradation on cell proliferation.

Materials:

  • Cancer cell line

  • 96-well plates

  • Synthesized PROTAC

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Illustrative Data Presentation

The following tables present example data that could be generated from the above experiments. Note: This data is for illustrative purposes only and is not derived from actual experiments with a PROTAC containing this compound.

Table 1: Illustrative Binding Affinities of a Hypothetical PROTAC

MoleculeTargetBinding Affinity (KD, nM)
POI LigandPOI50
E3 Ligase LigandE3 Ligase200
Hypothetical PROTAC-1 POI 75
Hypothetical PROTAC-1 E3 Ligase 250

Table 2: Illustrative Degradation Data for Hypothetical PROTAC-1

Concentration% POI Degradation (Western Blot)DC₅₀ (nM)
1 nM15%\multirow{5}{*}{25}
10 nM45%
100 nM85%
1 µM90%
10 µM70% (Hook Effect)

Table 3: Illustrative Cell Viability Data for Hypothetical PROTAC-1

Cell LineIC₅₀ (nM)
POI-dependent Cell Line A40
POI-independent Cell Line B> 10,000

Conclusion

This compound represents a viable and versatile building block for the synthesis of novel PROTACs. Its distinct chemical handles allow for flexible conjugation strategies. The successful development of a PROTAC using this linker will depend on a systematic approach that includes efficient chemical synthesis, rigorous biophysical and biochemical characterization, and comprehensive cell-based evaluation. The protocols and workflows outlined in this document provide a general framework for researchers to guide their efforts in the exciting and rapidly advancing field of targeted protein degradation.

Troubleshooting & Optimization

Technical Support Center: Benzyl (2-(aminooxy)ethyl)carbamate Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing conjugation reactions using Benzyl (2-(aminooxy)ethyl)carbamate. Below you will find troubleshooting advice and frequently asked questions to ensure successful experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to aldehyde or ketone-containing molecules.

Question: Why is my conjugation efficiency low?

Answer: Low conjugation efficiency can be attributed to several factors. Here are the most common causes and their solutions:

  • Suboptimal pH: The pH of the reaction mixture is critical for efficient oxime bond formation. The optimal pH is generally between 4.5 and 7.4.

    • Recommendation: Perform small-scale pilot reactions to determine the optimal pH for your specific molecules. Start with a buffer at pH 5.5 and test a range of pH values.

  • Reagent Quality: The quality of this compound and the aldehyde/ketone-containing molecule is crucial.

    • Recommendation: Ensure the reagents are not degraded. The carbamate functional group can be susceptible to hydrolysis at physiological or basic pH[1]. Use fresh reagents and store them under appropriate conditions (2-8°C, away from light, dry)[2].

  • Presence of Nucleophiles: Other nucleophiles in the reaction mixture can compete with the aminooxy group.

    • Recommendation: Purify your aldehyde or ketone-containing molecule to remove any interfering substances.

  • Reaction Time and Temperature: The reaction may not have proceeded to completion.

    • Recommendation: Increase the reaction time or gently increase the temperature. Monitor the reaction progress using an appropriate analytical technique like HPLC or mass spectrometry.

Question: I am observing side products in my reaction. What could be the cause?

Answer: The formation of side products can be due to the reactivity of the carbamate group or instability of the reactants.

  • Carbamate Instability: Benzyl carbamates can be unstable under certain conditions, leading to unwanted byproducts. They are generally stable in acidic conditions but can degrade at physiological or basic pH[1].

    • Recommendation: Maintain a mildly acidic to neutral pH during the reaction. Avoid prolonged exposure to basic conditions.

  • Aldehyde/Ketone Instability: The carbonyl compound may not be stable under the reaction conditions.

    • Recommendation: Assess the stability of your carbonyl-containing molecule at the reaction pH and temperature.

Question: My purified conjugate appears to be degrading. How can I improve its stability?

Answer: The stability of the final conjugate depends on the stability of the oxime linkage and the integrity of the conjugated molecules.

  • Oxime Bond Hydrolysis: While generally stable, the oxime bond can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Recommendation: Store the purified conjugate in a buffer at a neutral or slightly acidic pH. Avoid extreme pH conditions during storage and handling.

  • Carbamate Cleavage: The benzyl carbamate group can be cleaved under certain conditions, such as hydrogenolysis.

    • Recommendation: Be mindful of downstream applications and purification methods that might inadvertently cleave the carbamate protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound?

A1: The optimal pH for aminooxy conjugation is typically in the range of 4.5 to 7.4. Mildly acidic conditions (pH 4.5-6.0) often favor the reaction by catalyzing the formation of the oxime bond. However, successful conjugations can also be achieved at neutral pH (7.0-7.4), sometimes with the aid of a catalyst. It is highly recommended to perform a pH optimization study for your specific system.

Q2: Do I need to use a catalyst for the conjugation reaction?

A2: A catalyst is not always necessary, especially when working at a mildly acidic pH. However, at neutral pH, a catalyst such as aniline can significantly increase the reaction rate. If you are experiencing slow or incomplete conjugation at neutral pH, consider adding a catalyst.

Q3: What is the recommended molar ratio of this compound to the carbonyl compound?

A3: A common starting point is to use a slight excess of the aminooxy-containing reagent. A molar ratio of 1.5 to 5 equivalents of this compound to 1 equivalent of the aldehyde or ketone is often recommended to drive the reaction to completion. The optimal ratio may vary depending on the reactivity of your specific molecules and should be determined empirically.

Q4: How should I store this compound?

A4: this compound should be stored at 2-8°C, protected from light, and in a dry environment to prevent degradation[2].

Q5: What is the difference in reactivity between aldehydes and ketones in this conjugation?

A5: Aldehydes are generally more reactive than ketones in aminooxy conjugation reactions. Conjugations with ketones may require longer reaction times, higher temperatures, or the use of a catalyst to achieve comparable efficiency.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 4.5 - 7.4Optimal pH should be determined empirically. Start with pH 5.5.
Catalyst Aniline (optional)Recommended for reactions at neutral pH to increase the rate.
Molar Ratio 1.5:1 to 5:1(Aminooxy reagent : Carbonyl compound)
Temperature Room Temperature (20-25°C)Can be increased to 37°C for less reactive carbonyls.
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimal time.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde or Ketone

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, add your aldehyde or ketone-containing molecule to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the desired molar excess. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation if applicable.

    • Adjust the pH of the reaction mixture to the desired value (e.g., 5.5) using a dilute acid or base.

    • If using a catalyst, add it to the reaction mixture at this point.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2 to 24 hours with gentle mixing. For less reactive carbonyls, the incubation time can be extended or the temperature increased to 37°C.

  • Monitoring the Reaction:

    • Monitor the progress of the conjugation by a suitable analytical method such as HPLC, LC-MS, or SDS-PAGE (for protein conjugations).

  • Purification:

    • Once the reaction is complete, purify the conjugate from excess reagents using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_carbonyl Prepare Carbonyl Compound Solution mix Mix Reagents & Adjust pH prep_carbonyl->mix prep_aminooxy Prepare this compound Solution prep_aminooxy->mix incubate Incubate (RT, 2-24h) mix->incubate monitor Monitor Reaction (e.g., HPLC) incubate->monitor purify Purify Conjugate monitor->purify

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide cluster_solutions start Low Conjugation Efficiency? ph_check Optimize pH (4.5-7.4) start->ph_check Yes reagent_quality Check Reagent Quality & Storage start->reagent_quality Yes ratio Increase Molar Ratio of Aminooxy Reagent start->ratio Yes time_temp Increase Reaction Time or Temperature start->time_temp Yes catalyst Add Catalyst (e.g., Aniline) at Neutral pH start->catalyst Yes end Successful Conjugation ph_check->end Resolved reagent_quality->end Resolved ratio->end Resolved time_temp->end Resolved catalyst->end Resolved

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

How to improve the efficiency of Cbz group removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Carboxybenzyl (Cbz) group removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Cbz group removal?

The most prevalent method for Cbz deprotection is catalytic hydrogenolysis.[1][2][3] This typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), with a hydrogen source.[2] Alternative methods include catalytic transfer hydrogenation, which uses a hydrogen donor in place of hydrogen gas, and acid-mediated deprotection.[1][4][5] For substrates with specific sensitivities, other methods like nucleophilic deprotection may be employed.[2][6]

Q2: My Cbz deprotection via catalytic hydrogenation is sluggish or incomplete. What are the possible causes and solutions?

Several factors can lead to an inefficient Cbz deprotection:

  • Catalyst Inactivity: The Pd/C catalyst may be old or deactivated. Using a fresh batch of catalyst is a recommended first step.[7] For particularly stubborn cases, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[7]

  • Catalyst Poisoning: The presence of sulfur or phosphorus-containing functional groups in the substrate or impurities can poison the palladium catalyst, rendering it inactive.[8][9] In such cases, increasing the catalyst loading or using alternative, non-hydrogenation-based deprotection methods is advisable.[9]

  • Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its access to the catalyst surface. Experimenting with solvent mixtures can improve solubility and reaction rate.[7]

  • Amine Coordination: The product amine can coordinate to the palladium catalyst, leading to deactivation.[10] Performing the reaction in an acidic solvent, such as acetic acid, can protonate the amine and prevent this coordination, thereby improving the reaction efficiency.[7]

Q3: How can I remove a Cbz group without reducing other sensitive functional groups in my molecule, such as double bonds or nitro groups?

Standard catalytic hydrogenation with Pd/C and H₂ can reduce other functional groups.[2][11] To achieve selective Cbz removal in the presence of such groups, consider the following strategies:

  • Catalytic Transfer Hydrogenation: This method uses hydrogen donors like ammonium formate or triethylsilane in the presence of Pd/C.[4][12] It is often milder and can offer better chemoselectivity compared to using hydrogen gas.

  • Acid-Mediated Deprotection: Strong acids like hydrogen bromide in acetic acid (HBr/HOAc) or Lewis acids such as aluminum chloride in hexafluoroisopropanol (AlCl₃/HFIP) can effectively cleave the Cbz group without affecting many reducible functionalities.[1][6][13]

  • Nucleophilic Deprotection: A protocol using 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide provides a nucleophilic approach to deprotect Cbz groups and is compatible with sensitive functionalities.[6][14]

Q4: Are there any metal-free methods for Cbz group removal?

Yes, acid-mediated deprotection offers a metal-free alternative to palladium-catalyzed methods.[5] Reagents like isopropanol hydrochloride (IPA·HCl), concentrated hydrochloric acid, or HBr in acetic acid can be used.[1][5] These methods are advantageous for large-scale synthesis where residual heavy metal contamination is a concern.[5] Additionally, for certain heterocyclic compounds like N-Cbz protected imidazoles and pyrazoles, low-carbon alcohols such as methanol or ethanol can be used for deprotection.[15][16][17]

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Slow or Incomplete Reaction Inactive catalystUse fresh Pd/C or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[7]
Catalyst poisoning by sulfur or other heteroatomsIncrease catalyst loading. If poisoning persists, switch to a non-hydrogenation method (e.g., acid-mediated).[8][9]
Poor substrate solubilityTry a different solvent or a solvent mixture (e.g., MeOH, EtOH, EtOAc, THF, DMF, AcOH).[7]
Product amine deactivating the catalystAdd a co-solvent of acetic acid to protonate the amine.[7]
Undesired Side Reactions (e.g., reduction of other functional groups) Non-selective reaction conditionsUse a milder method like catalytic transfer hydrogenation with ammonium formate.[4]
Employ a non-reductive method such as acid-mediated deprotection (e.g., AlCl₃/HFIP).[6][13]
Difficulty with Product Isolation/Workup Excess hydrogen donor (e.g., ammonium formate)If using ammonium formate, after filtering the catalyst, the salt can often be removed by washing with water or saturated NaCl solution during the workup.[4]
Emulsion during extractionTry filtering the mixture through a pad of Celite to break up the emulsion.

Comparison of Cbz Removal Methods

MethodReagents/CatalystTypical SolventTemperature (°C)Reaction TimeAdvantagesDisadvantages
Catalytic Hydrogenation 5-10% Pd/C, H₂ (1 atm to high pressure)MeOH, EtOH, EtOAcRoom Temp - 601 - 40 hClean reaction, high yields, catalyst is recyclable.[7][8][18]Can reduce other functional groups, catalyst can be pyrophoric, risk of catalyst poisoning.[2][8]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateMeOH, DMFRoom Temp0.5 - 2 hRapid, mild conditions, avoids use of H₂ gas, often more selective.[4]Requires removal of excess hydrogen donor.
Acid-Mediated Deprotection (Lewis Acid) AlCl₃, HFIPHFIPRoom Temp2 - 16 hMetal-free, good functional group tolerance (nitro, halogens, double bonds).[6][13]Requires stoichiometric amounts of Lewis acid, HFIP is a specialty solvent.
Acid-Mediated Deprotection (Brønsted Acid) HBr in Acetic AcidAcetic AcidRoom TempVariesMetal-free, readily available reagents.Harshly acidic conditions may not be suitable for all substrates.[1]
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄DMA75VariesSuperior for substrates with sensitive functionalities.[6][14]Requires elevated temperature, potential for side reactions with electrophilic groups.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
  • Preparation: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.[7]

  • Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution.[7] The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation: The reaction vessel is sealed and the atmosphere is replaced with hydrogen gas, typically by evacuating and backfilling with hydrogen three times. A hydrogen balloon is often sufficient for atmospheric pressure reactions.[10] For more challenging substrates, a Parr shaker may be used for higher pressures.[7]

  • Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by TLC or LC-MS until the starting material is consumed.[10]

  • Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the deprotected amine.[10]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • Preparation: Dissolve the Cbz-protected compound in methanol or DMF.[4]

  • Reagent Addition: Add 10% Pd/C (typically 1/10 to 1/5 the weight of the substrate) and 2-4 equivalents of ammonium formate to the solution.[4]

  • Reaction: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. These reactions are often complete within 30 minutes to 2 hours.[4]

  • Workup: Once the reaction is complete, filter the mixture through Celite to remove the catalyst. Evaporate the filtrate to dryness. To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with a saturated NaCl solution, or if the product is water-soluble, it can be dialyzed and lyophilized.[4]

Protocol 3: Acid-Mediated Deprotection using AlCl₃ and HFIP
  • Preparation: Dissolve the N-Cbz-protected amine (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[13]

  • Reagent Addition: Add aluminum chloride (AlCl₃, 3 equivalents) to the solution at room temperature. The mixture will likely be a suspension.[13]

  • Reaction: Stir the reaction mixture at room temperature for 2 to 16 hours.[13]

  • Reaction Monitoring: Monitor the reaction by TLC or UPLC-MS.[13]

  • Workup: After completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography.[13]

Visualizations

experimental_workflow cluster_start Start cluster_method_selection Method Selection cluster_hydrogenation Standard Method cluster_alternatives Alternative Methods cluster_monitoring Execution & Monitoring cluster_outcome Outcome cluster_end Finish start Cbz-Protected Substrate method_selection Select Deprotection Method start->method_selection hydrogenation Catalytic Hydrogenation (Pd/C, H2) method_selection->hydrogenation Standard transfer_hydrogenation Catalytic Transfer Hydrogenation method_selection->transfer_hydrogenation Sensitive Groups acid_deprotection Acid-Mediated Deprotection method_selection->acid_deprotection Metal-Free/Sensitive other_methods Other Methods (e.g., Nucleophilic) method_selection->other_methods Specific Cases reaction_monitoring Monitor Reaction (TLC, LC-MS) hydrogenation->reaction_monitoring transfer_hydrogenation->reaction_monitoring acid_deprotection->reaction_monitoring other_methods->reaction_monitoring outcome Reaction Complete? reaction_monitoring->outcome outcome->method_selection No (Troubleshoot) workup Workup & Purification outcome->workup Yes end Deprotected Amine workup->end

Caption: General workflow for selecting and performing a Cbz deprotection experiment.

troubleshooting_flowchart start Cbz Deprotection Fails or is Inefficient q1 Are there sulfur or phosphorus atoms present? start->q1 a1_yes Catalyst Poisoning Likely q1->a1_yes Yes q2 Are other functional groups (e.g., alkenes, nitro) present? q1->q2 No sol1 Increase Catalyst Loading or Switch to Non-Hydrogenation Method a1_yes->sol1 end Successful Deprotection sol1->end a2_yes Potential for Undesired Reduction q2->a2_yes Yes q3 Is the reaction simply sluggish? q2->q3 No sol2 Use Catalytic Transfer Hydrogenation or Acid-Mediated Deprotection a2_yes->sol2 sol2->end q3->start No (Re-evaluate Substrate/Purity) a3_yes Potential Catalyst Deactivation or Poor Conditions q3->a3_yes Yes sol3 Use Fresh/More Active Catalyst (e.g., Pearlman's), Add Acetic Acid, or Increase Temperature/Pressure a3_yes->sol3 sol3->end

Caption: A decision-making flowchart for troubleshooting common Cbz deprotection issues.

References

Technical Support Center: Purification of Benzyl (2-(aminooxy)ethyl)carbamate Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Benzyl (2-(aminooxy)ethyl)carbamate conjugates. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Common Purification Problems

Purification of this compound conjugates can present several challenges. Below is a guide to troubleshoot common issues encountered during purification by High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography.

HPLC Purification Troubleshooting
Problem Potential Cause Recommended Solution
Low Product Yield/Recovery Poor solubility of the conjugate: The conjugate may be precipitating on the column.Modify the mobile phase by adjusting the pH or the organic solvent composition to improve solubility. Ensure the sample is fully dissolved in the injection solvent before analysis.
Adsorption to the column: The conjugate may be irreversibly binding to the stationary phase.Use a different stationary phase (e.g., a less hydrophobic C8 instead of C18) or add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to reduce secondary interactions.[1]
Product instability: The carbamate or oxime linkage may be cleaving under the purification conditions.Assess the stability of the conjugate at the pH of the mobile phase. If necessary, use a buffered mobile phase to maintain a pH where the conjugate is stable. Benzyl carbamates can be sensitive to strong acids or bases.[2][3]
Peak Tailing Secondary interactions with the stationary phase: Residual silanols on the silica-based column can interact with basic functional groups in the conjugate.Operate at a lower pH to protonate the silanol groups and reduce interaction.[4] Use a highly end-capped column or a column with a different stationary phase chemistry. Adding a competing base, like triethylamine, to the mobile phase can also help.
Column overload: Injecting too much sample can lead to peak distortion.Reduce the amount of sample injected onto the column. If a larger quantity needs to be purified, consider scaling up to a preparative column.[5]
Column bed deformation: A void at the column inlet can cause peak tailing.If a void is suspected, the column may need to be repacked or replaced. Using a guard column can help protect the analytical column.[4][5]
Poor Resolution/Separation Inappropriate mobile phase: The solvent system may not be optimal for separating the conjugate from impurities.Optimize the gradient elution method. Vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient slope to improve separation.[6]
Sub-optimal column chemistry: The stationary phase may not be providing enough selectivity.Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your conjugate and its impurities.
Presence of Unexpected Peaks Side reactions during conjugation: Incomplete reaction or side reactions can lead to multiple products.Review the conjugation reaction conditions. Common side reactions in oxime ligation can be minimized by controlling the pH and reaction time.[7][8][9][10]
Degradation of the conjugate: The product may be degrading during storage or the purification process.Analyze the sample immediately after preparation. If degradation is suspected, investigate the stability of the conjugate under different storage conditions (temperature, light exposure).
Flash Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Product Elutes with the Solvent Front Solvent system is too polar: The eluent has a very high affinity for the compound, resulting in no retention.Start with a less polar solvent system. Use thin-layer chromatography (TLC) to determine an appropriate solvent system where the desired product has an Rf value of approximately 0.3.[11]
Product Does Not Elute from the Column Solvent system is not polar enough: The eluent is not strong enough to displace the compound from the stationary phase.Gradually increase the polarity of the eluent (gradient elution). If the compound is very polar, consider using a more polar stationary phase like alumina or a reversed-phase silica.[12]
Co-elution of Product and Impurities Poor separation efficiency: The chosen solvent system does not provide adequate resolution.Optimize the solvent system using TLC. A step-gradient or a very slow, shallow linear gradient during elution can improve separation of closely eluting compounds.[11]
Column overloading: Too much sample was loaded onto the column.Reduce the amount of sample loaded. As a general rule, the amount of sample should be 1-10% of the weight of the stationary phase.
Streaking or Tailing of Bands Poor sample loading: The sample was not applied in a concentrated band.Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and apply it carefully to the top of the column. "Dry loading," where the sample is pre-adsorbed onto a small amount of silica gel, can also improve band sharpness.[13]
Inconsistent column packing: Channels or cracks in the silica bed can lead to uneven flow.Ensure the column is packed evenly without any air bubbles or cracks. Slurry packing is often preferred over dry packing to achieve a more uniform column bed.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a new this compound conjugate?

A1: For small-scale purification and initial purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice due to its high resolution. For larger scale purifications, flash column chromatography is more practical. It is recommended to first develop a separation method on an analytical HPLC scale to understand the impurity profile before scaling up.

Q2: How can I monitor the purification process?

A2: For HPLC, a UV detector is commonly used. The benzyl group in your conjugate provides a strong chromophore, typically allowing for detection around 254 nm. For flash column chromatography, fractions can be monitored by thin-layer chromatography (TLC) with UV visualization.

Q3: My conjugate seems to be degrading during purification. What can I do?

A3: Benzyl carbamates can be labile to acidic or basic conditions. The oxime linkage can also be sensitive to pH. It is crucial to assess the stability of your conjugate at different pH values. If instability is observed, use buffered mobile phases for HPLC or neutral solvent systems for column chromatography. Also, minimize the purification time and temperature.

Q4: How do I remove unreacted starting materials?

A4: Unreacted this compound and the corresponding aldehyde or ketone starting material can often be separated from the conjugate using either RP-HPLC or flash column chromatography. Due to differences in polarity, the starting materials will typically have different retention times than the larger, more complex conjugate.

Q5: What are common side products in the synthesis of these conjugates?

A5: Side products can arise from the hydrolysis of the carbamate or the oxime bond. Additionally, if the molecule to which the linker is being conjugated has other reactive functional groups, side reactions at those sites are possible. The formation of isomers (E/Z) of the oxime bond is also expected.[15]

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol outlines a general procedure for developing an analytical RP-HPLC method for the purity assessment of this compound conjugates.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile)

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Inject 10-20 µL of the sample solution.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Maintain the flow rate at 1 mL/min.

  • Monitor the elution profile at 254 nm.

  • Analyze the chromatogram to determine the retention time of the product and the presence of any impurities.

  • Optimize the gradient based on the initial separation to achieve better resolution between the product and impurities.

Protocol 2: Preparative Flash Column Chromatography

This protocol provides a general guideline for purifying gram-scale quantities of this compound conjugates.

Materials:

  • Glass column with a stopcock

  • Silica gel (230-400 mesh)

  • Sand

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)

  • Collection tubes

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent mixture that gives the desired product an Rf value of ~0.3.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing. Avoid trapping air bubbles.

    • Add another thin layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve the crude conjugate in a minimal amount of a suitable solvent.

    • Alternatively, for "dry loading," dissolve the sample, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.

    • Carefully apply the sample to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in separate tubes.

    • Monitor the fractions by TLC to identify those containing the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy start Start: Crude Conjugate scale Determine Scale of Purification start->scale analytical Analytical Scale (<1 mg) scale->analytical Small preparative Preparative Scale (>1 mg) scale->preparative Large hplc Analytical RP-HPLC analytical->hplc flash Flash Column Chromatography preparative->flash purity_assessment Purity Assessment & Method Development hplc->purity_assessment bulk_purification Bulk Purification flash->bulk_purification end End: Purified Conjugate purity_assessment->end bulk_purification->end

Caption: A flowchart for selecting the appropriate purification strategy.

Troubleshooting Workflow for HPLC Peak Tailing

HPLC_Troubleshooting start Problem: Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload reduce_conc Reduce sample concentration check_overload->reduce_conc Yes check_column Is the column old or damaged? check_overload->check_column No end Solution: Symmetrical Peak reduce_conc->end replace_column Replace with a new column check_column->replace_column Yes check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase No replace_column->end adjust_ph Adjust mobile phase pH (e.g., lower pH) check_mobile_phase->adjust_ph No check_mobile_phase->end Yes use_additive Use an additive (e.g., triethylamine) adjust_ph->use_additive use_additive->end

Caption: A decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Preventing Hydrolysis of Oxime Bonds in Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of oxime bonds in bioconjugates.

Frequently Asked Questions (FAQs)

Q1: My oxime conjugate is showing instability and premature cleavage. What are the primary factors that influence oxime bond hydrolysis?

A1: The stability of an oxime bond is primarily influenced by several factors:

  • pH: Oxime bonds are susceptible to acid-catalyzed hydrolysis. The rate of hydrolysis significantly increases under acidic conditions (pH < 6).[1][2] They are generally more stable at neutral to slightly alkaline pH.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[1] For long-term storage, it is advisable to keep conjugates at low temperatures.

  • Electronic Effects: The electronic properties of the substituents on both the carbonyl and the alkoxyamine precursor can impact stability. Electron-withdrawing groups near the oxime linkage can influence the basicity of the imine nitrogen, affecting its susceptibility to protonation, which is the initial step in acid-catalyzed hydrolysis.[1]

  • Steric Hindrance: Increased steric bulk around the oxime bond can sometimes provide a degree of protection against hydrolysis. Conjugates formed from ketones are generally more stable than those derived from aldehydes.[1]

Q2: How can I assess the stability of my oxime conjugate?

A2: The stability of your conjugate can be monitored over time by analyzing the extent of hydrolysis. A common method is to incubate the conjugate under different pH and temperature conditions and analyze the samples at various time points using techniques like:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to separate the intact conjugate from its hydrolysis products (the original carbonyl-containing molecule and the aminooxy-containing molecule).[3][4][5] By integrating the peak areas, you can quantify the percentage of remaining conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of signals corresponding to the oxime linkage and the appearance of signals from the hydrolysis products.[2][6]

Q3: What are the key differences in stability between oxime and hydrazone linkages?

A3: Oxime bonds are generally significantly more stable than hydrazone bonds, particularly under acidic conditions.[7] The rate of hydrolysis for oximes can be up to 1000-fold lower than for isostructural hydrazones.[2] This makes oximes a preferred choice for applications requiring long-term stability of the conjugate.

Linkage TypeRelative Hydrolytic StabilityTypical Half-life at pH 7.0
Oxime HighDays to months[6]
Hydrazone Moderate to LowHours to days[1]

Q4: Are there any buffer components I should avoid to minimize hydrolysis?

A4: While the primary buffer consideration is maintaining a pH of 7 or slightly above, it's also important to be aware of potential catalytic effects. Although less common for hydrolysis, some buffer components or additives could potentially interact with the conjugate. It is generally recommended to use standard biological buffers such as phosphate-buffered saline (PBS) for storage. If you suspect a component of your buffer is accelerating hydrolysis, consider performing a stability study in a few different buffer systems to identify the most suitable one for your conjugate.

Troubleshooting Guides

Problem 1: Significant hydrolysis of the oxime conjugate is observed during storage.

Potential Cause Troubleshooting Step Expected Outcome
Acidic storage conditions Measure the pH of your storage buffer. Adjust the pH to 7.0-7.4 using a suitable buffer system (e.g., PBS).Reduced rate of hydrolysis and improved long-term stability of the conjugate.
Elevated storage temperature Store the conjugate at 4°C for short-term storage and -20°C or -80°C for long-term storage.[8] Avoid repeated freeze-thaw cycles.[9]Slower hydrolysis kinetics, preserving the integrity of the conjugate over time.
Inherent instability of the specific oxime linkage Consider re-designing the conjugate with precursors that provide more steric hindrance around the oxime bond (e.g., using a ketone instead of an aldehyde).Formation of a more stable oxime bond with a longer half-life.
Presence of catalysts promoting hydrolysis Analyze the storage buffer for any potential acidic contaminants. If possible, purify the conjugate using size-exclusion chromatography to remove any small molecule catalysts.Removal of catalytic species, leading to a decrease in the rate of hydrolysis.

Problem 2: The oxime bond is cleaving during an experimental procedure that requires acidic conditions.

Potential Cause Troubleshooting Step Expected Outcome
Acid-labile nature of the oxime bond Minimize the exposure time to acidic conditions. If possible, perform the acidic step at a lower temperature to reduce the rate of hydrolysis.Reduced extent of cleavage during the experimental procedure.
The oxime bond is not stable enough for the required conditions Chemically reduce the oxime bond to a more stable hydroxylamine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN).[1]Formation of a stable, irreversible linkage that is resistant to acid-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Monitoring Oxime Bond Hydrolysis by RP-HPLC

This protocol outlines a general method for assessing the stability of an oxime conjugate.

Materials:

  • Oxime conjugate of interest

  • A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0)

  • RP-HPLC system with a suitable C18 column

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

  • Thermostated incubator or water bath

Procedure:

  • Prepare solutions of your oxime conjugate at a known concentration in the different pH buffers.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by RP-HPLC.

  • Develop a gradient method that allows for the separation of the intact conjugate from the potential hydrolysis products.

  • Monitor the chromatogram at a wavelength where the conjugate and/or one of the hydrolysis products absorb.

  • Integrate the peak area of the intact conjugate at each time point.

  • Calculate the percentage of remaining conjugate over time for each pH condition.

Protocol 2: Chemical Reduction of an Oxime Bond for Enhanced Stability

This protocol describes the stabilization of an oxime bond by reduction to a hydroxylamine linkage.

Materials:

  • Purified oxime conjugate

  • Sodium cyanoborohydride (NaBH3CN)[10][11]

  • Reaction buffer (e.g., phosphate buffer, pH ~6-7)

  • Quenching solution (e.g., acetone)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Dissolve the purified oxime conjugate in the reaction buffer.

  • Prepare a fresh stock solution of sodium cyanoborohydride in the same buffer.

  • Add the sodium cyanoborohydride solution to the conjugate solution. A molar excess of the reducing agent is typically used.

  • Allow the reaction to proceed at room temperature for several hours to overnight. The reaction can be monitored by RP-HPLC or mass spectrometry to confirm the conversion of the oxime to the hydroxylamine.

  • Once the reaction is complete, quench any remaining reducing agent by adding a small amount of acetone.

  • Purify the stabilized conjugate from the reaction byproducts and excess reagents using an appropriate method such as dialysis or size-exclusion chromatography.

Quantitative Data on Oxime Bond Stability

The stability of oxime bonds is highly dependent on the specific molecular context and the experimental conditions. The following table provides a summary of reported stability data to serve as a general guideline.

Conjugate TypeConditionHalf-life (t1/2)Reference
Model OximepD 7.0~25 days[6]
Model OximepD 5.0~1 day[6]
Antibody-drug conjugate (hydrazone linkage for comparison)pH 7.2183 hours[1]
Antibody-drug conjugate (hydrazone linkage for comparison)pH 5.04.4 hours[1]

Visualizations

Below are diagrams illustrating key concepts and workflows related to oxime bond stability.

HydrolysisMechanism Oxime Oxime Conjugate (R1R2C=N-OR3) ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H+ (Acid-catalyzed) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedOxime->TetrahedralIntermediate + H2O HydrolysisProducts Hydrolysis Products (Carbonyl + Aminooxy) TetrahedralIntermediate->HydrolysisProducts Breakdown HydrolysisProducts->Oxime Formation (Reversible) TroubleshootingWorkflow Start Conjugate Instability Observed CheckpH Check Storage pH Start->CheckpH CheckTemp Check Storage Temperature CheckpH->CheckTemp Is pH optimal? AdjustpH Adjust pH to 7.0-7.4 CheckpH->AdjustpH Is pH < 7? ConsiderReduction Consider Chemical Reduction CheckTemp->ConsiderReduction Is Temp optimal? LowerTemp Store at ≤ 4°C CheckTemp->LowerTemp Is Temp > 4°C? Stable Stable Conjugate ConsiderReduction->Stable Is instability resolved? PerformReduction Perform NaBH3CN Reduction ConsiderReduction->PerformReduction Is instability persistent? AdjustpH->Stable LowerTemp->Stable PerformReduction->Stable StabilityEnhancement Oxime Oxime Bond (C=N-O) Hydroxylamine Hydroxylamine Bond (CH-NH-O) Oxime->Hydroxylamine Reduction (e.g., NaBH3CN)

References

Technical Support Center: Minimizing Non-specific Binding in Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in cell labeling?

Non-specific binding refers to the attachment of fluorescently labeled antibodies or other reagents to unintended cellular components, rather than the target antigen of interest. This can be caused by several factors, including electrostatic interactions, hydrophobic interactions, and binding to Fc receptors on certain cell types.[1][2] The result is high background signal, which can obscure the specific staining and lead to inaccurate data interpretation.[3][4]

Q2: What are the common causes of high background staining?

High background staining can arise from several issues during the experimental workflow:

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on the cell surface or within the cell.[3][5][6]

  • Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high.[1][5][7][8]

  • Fc Receptor Binding: Antibodies binding non-specifically to Fc receptors present on cells like macrophages, monocytes, B cells, and NK cells.[2][9][10][11]

  • Autofluorescence: Natural fluorescence from cellular components like NADH, collagen, and riboflavin, or induced by aldehyde-based fixatives.[12][13][14][15]

  • Inadequate Washing: Insufficient washing steps to remove unbound antibodies.[3][16]

  • Cell Viability: Dead cells are known to non-specifically bind antibodies.[9][15]

  • Endogenous Enzymes/Biotin: In enzyme-based detection systems, endogenous peroxidases, phosphatases, or biotin can lead to false positive signals.[3][5][7][8]

Q3: How do I choose the right blocking buffer?

The choice of blocking buffer depends on the cell or tissue type, the antibodies used, and the detection system. The most common blocking agents are normal serum, bovine serum albumin (BSA), and non-fat dry milk.

  • Normal Serum: Using serum from the same species as the secondary antibody is highly recommended to block non-specific binding of the secondary antibody.[17][18][19] A 5-10% concentration is typically used.[3][19]

  • Bovine Serum Albumin (BSA): A common and effective blocking agent used at a concentration of 1-5%.[18] It is important to use high-quality, IgG-free BSA to avoid cross-reactivity with secondary antibodies.[17][20]

  • Non-fat Dry Milk: Often used for Western blotting, but can also be used for cell labeling at 1-5%. However, it contains phosphoproteins (casein) and biotin, which can interfere with phospho-specific antibody staining and avidin-biotin detection systems, respectively.[16][21]

Q4: What is Fc receptor blocking and when is it necessary?

Fc receptors are proteins found on the surface of various immune cells (e.g., B cells, macrophages, dendritic cells) that bind to the Fc portion of antibodies.[10][11][22] This binding is non-specific to the antibody's antigen-binding site and can lead to false positive signals.[10] Fc receptor blocking is crucial when working with cell types known to express high levels of these receptors.[9][11] This is typically done by pre-incubating the cells with an Fc blocking reagent, which can be purified antibodies against Fc receptors (e.g., anti-CD16/32) or whole IgG from the same species as your primary antibody.[23][24][25]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your cell labeling experiments and provides actionable solutions.

Problem Possible Cause(s) Solution(s)
High Background Staining Inadequate blockingIncrease blocking incubation time (e.g., 1 hour at room temperature).[3] Optimize blocking agent concentration (e.g., 5-10% normal serum).[3][19] Switch to a different blocking agent (e.g., from BSA to serum).
Antibody concentration too highTitrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[5][7][26]
Insufficient washingIncrease the number and duration of wash steps between antibody incubations.[3][16] Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer to reduce hydrophobic interactions.[20][27]
Secondary antibody cross-reactivityRun a control with only the secondary antibody to check for non-specific binding.[1][3] Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.[19]
Cell viability is lowEnsure cell viability is high (>90%) before staining.[9] Use a viability dye to exclude dead cells from your analysis.[9][15]
Weak or No Signal Antibody concentration too lowIncrease the concentration of your primary or secondary antibody.[1][28] Perform a titration to find the optimal concentration.
Incompatible primary and secondary antibodiesEnsure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[1][6]
Suboptimal incubation time or temperatureIncrease the incubation time for the primary antibody (e.g., overnight at 4°C).[29]
Autofluorescence Aldehyde-based fixationReduce fixation time.[7][12][14] Consider using an alternative fixative like ice-cold methanol or ethanol.[13][14] Treat with a quenching agent like sodium borohydride.[12][14]
Endogenous fluorescent moleculesPerfuse tissues with PBS before fixation to remove red blood cells.[12][14] Use fluorophores that emit in the far-red spectrum to avoid the common blue-green autofluorescence range.[12][13][30]

Experimental Protocols

Protocol 1: General Blocking and Antibody Incubation
  • Cell Preparation: Prepare a single-cell suspension and wash the cells with an appropriate buffer (e.g., PBS).

  • Blocking: Resuspend the cell pellet in a blocking buffer (e.g., PBS with 5% normal serum from the secondary antibody host species or 1-3% BSA). Incubate for 30-60 minutes at room temperature or 4°C.[3][31]

  • Primary Antibody Incubation: Without washing, add the primary antibody at its predetermined optimal dilution to the cell suspension. Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.[29]

  • Washing: Wash the cells 2-3 times with wash buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20) to remove unbound primary antibody. Centrifuge at a low speed between washes.

  • Secondary Antibody Incubation: Resuspend the cell pellet in the diluted secondary antibody. Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Repeat the washing step (step 4) 2-3 times.

  • Resuspension and Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis (e.g., flow cytometry or mounting medium for microscopy).

Protocol 2: Fc Receptor Blocking
  • Cell Preparation: Prepare a single-cell suspension and wash the cells.

  • Fc Block: Resuspend the cells in a buffer containing an Fc blocking reagent (e.g., anti-CD16/32 antibody for mouse cells or human Fc block for human cells).[9][32] Incubate for 10-15 minutes at room temperature.[32]

  • Antibody Incubation: Proceed directly to the primary antibody incubation step (Protocol 1, step 3) without washing out the Fc blocking reagent.[22][23]

Protocol 3: Antibody Titration
  • Prepare Serial Dilutions: Prepare a series of 2-fold serial dilutions of your antibody in an appropriate buffer. For a starting concentration, a general guideline is 10 µg/mL.[26][33]

  • Stain Cells: Aliquot your cells into separate tubes or wells of a 96-well plate. Add each antibody dilution to a separate aliquot of cells. Include a negative control (no antibody) and a positive control (if available).

  • Incubate and Wash: Follow your standard incubation and washing protocol.

  • Analyze: Analyze the samples by flow cytometry or fluorescence microscopy.

  • Determine Optimal Concentration: The optimal concentration is the one that gives the best signal-to-noise ratio, meaning a bright signal on the positive population with minimal background on the negative population.[26][34] This is often referred to as the "saturating" or "separating" concentration.[26][33]

Visual Guides

Non_Specific_Binding_Mechanisms cluster_antibody Antibody cluster_cell Cell Antibody Antibody Fab Fab (Antigen-Binding) Fc Fc (Constant) HydrophobicSite Hydrophobic Site Antibody->HydrophobicSite Non-Specific Binding (Hydrophobic) ChargedSite Charged Site (+/-) Antibody->ChargedSite Non-Specific Binding (Ionic) Antigen Target Antigen Fab->Antigen Specific Binding (Desired) FcReceptor Fc Receptor Fc->FcReceptor Non-Specific Binding (Fc-mediated) Cell Cell Membrane

Caption: Mechanisms of specific and non-specific antibody binding to a cell.

Troubleshooting_High_Background Start High Background Staining Observed Check_Blocking Is Blocking Sufficient? Start->Check_Blocking Check_Ab_Conc Is Antibody Concentration Optimal? Check_Blocking->Check_Ab_Conc Yes Increase_Blocking Increase Blocking Time/ Concentration or Change Blocker Check_Blocking->Increase_Blocking No Check_Washing Are Washes Adequate? Check_Ab_Conc->Check_Washing Yes Titrate_Ab Titrate Primary and Secondary Antibodies Check_Ab_Conc->Titrate_Ab No Check_Fc_Block Is Fc Block Needed? Check_Washing->Check_Fc_Block Yes Improve_Washing Increase Wash Steps/ Duration/Detergent Check_Washing->Improve_Washing No Check_Viability Is Cell Viability High? Check_Fc_Block->Check_Viability No Add_Fc_Block Add Fc Blocking Step Check_Fc_Block->Add_Fc_Block Yes (for relevant cell types) Use_Viability_Dye Use Viability Dye to Exclude Dead Cells Check_Viability->Use_Viability_Dye No Resolved Problem Resolved Check_Viability->Resolved Yes Increase_Blocking->Resolved Titrate_Ab->Resolved Improve_Washing->Resolved Add_Fc_Block->Resolved Use_Viability_Dye->Resolved

Caption: A troubleshooting workflow for high background staining.

Cell_Labeling_Workflow Start Start: Single-Cell Suspension Fc_Block Optional: Fc Receptor Block (10-15 min) Start->Fc_Block Blocking Blocking Step (30-60 min) Start->Blocking If no Fc Block Fc_Block->Blocking Primary_Ab Primary Antibody Incubation (e.g., 1h RT or O/N 4°C) Blocking->Primary_Ab Wash1 Wash (2-3x) Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (30-60 min, RT) Wash1->Secondary_Ab Wash2 Wash (2-3x) Secondary_Ab->Wash2 Analysis Analysis (Flow Cytometry/ Microscopy) Wash2->Analysis

Caption: A general experimental workflow for cell labeling.

References

Dealing with poor solubility of Benzyl (2-(aminooxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Benzyl (2-(aminooxy)ethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound often utilized as a protected amino alcohol building block in organic synthesis.[1] Its structure is valuable in pharmaceutical and peptide chemistry. The benzyl carbamate group serves as a protecting group for the amine, enabling selective reactions at other functional sites.[1][2] It is particularly useful in the design of drug conjugates, prodrugs, and bifunctional molecules like PROTACs (proteolysis-targeting chimeras) where a flexible and hydrophilic spacer is beneficial.[1]

Q2: What are the known physicochemical properties of this compound?

PropertyValueSource
CAS Number 226569-28-4[3]
Molecular Formula C₁₀H₁₄N₂O₃[3]
Molecular Weight 210.23 g/mol [3]
Appearance Off-white to light beige powder or flakes (typical for similar carbamates)[4]
Storage 2-8°C, away from light, in a dry environment[1]

Q3: Why might this compound exhibit poor solubility?

The solubility of a compound is influenced by its molecular structure. This compound contains both a nonpolar benzyl group and more polar carbamate and aminooxy functionalities. This amphiphilic nature can lead to limited solubility in either purely polar (like water) or purely nonpolar solvents. The crystalline structure of the solid form can also significantly impact the energy required to dissolve it. For similar carbamates, solubility is noted to be slight in chloroform and methanol, and generally poor in water.[4][5]

Troubleshooting Guide for Poor Solubility

Problem: I am having difficulty dissolving this compound for my experiment.

This guide provides a systematic approach to troubleshoot and overcome solubility challenges.

Step 1: Initial Solvent Screening

The first step is to empirically determine the best solvent or solvent system. It is recommended to test a range of solvents with varying polarities.

Recommended Solvents for Initial Screening:

SolventPolarity IndexNotes
Water10.2A baseline for aqueous solubility.
Methanol5.1A polar protic solvent.
Ethanol4.3A slightly less polar protic solvent.
Isopropanol3.9A common alcohol solvent.
Acetonitrile5.8A polar aprotic solvent.
Acetone5.1A polar aprotic solvent.
Dichloromethane (DCM)3.1A nonpolar solvent.
Chloroform4.1A nonpolar solvent.
Dimethyl sulfoxide (DMSO)7.2A highly polar aprotic solvent, often a good choice for poorly soluble compounds.[6]
Dimethylformamide (DMF)6.4A polar aprotic solvent.
Experimental Protocol: Small-Scale Solubility Test
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several individual glass vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent from the screening list (e.g., 100 µL).

  • Observation: Vortex each vial for 30-60 seconds. Observe if the solid dissolves completely.

  • Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Heating and Sonication: If the compound is still not dissolved at room temperature, gently warm the vial (e.g., to 30-40°C) or place it in an ultrasonic bath for 5-10 minutes. Observe for any change in solubility.

  • Documentation: Record the approximate concentration at which the compound dissolves in each solvent.

Step 2: Troubleshooting Workflow

If initial solvent screening does not yield a satisfactory solution, follow this logical workflow to address the solubility issue.

G start Start: Poor Solubility of this compound solvent_screen Perform Initial Solvent Screening (e.g., DMSO, DMF, Alcohols) start->solvent_screen is_soluble Is solubility adequate? solvent_screen->is_soluble use_solution Proceed with Experiment is_soluble->use_solution Yes optimize Optimize Conditions is_soluble->optimize No cosolvent Try a Co-solvent System (e.g., DMSO/Water, Ethanol/Water) optimize->cosolvent ph_adjust Adjust pH of Aqueous Solution (for acidic or basic media) optimize->ph_adjust is_soluble2 Is solubility adequate? cosolvent->is_soluble2 is_soluble3 Is solubility adequate? ph_adjust->is_soluble3 is_soluble2->use_solution Yes adv_methods Consider Advanced Solubilization Techniques is_soluble2->adv_methods No is_soluble3->use_solution Yes is_soluble3->adv_methods No solid_disp Prepare a Solid Dispersion adv_methods->solid_disp complexation Use Complexation Agents (e.g., Cyclodextrins) adv_methods->complexation pro_drug Chemical Modification (Prodrug) adv_methods->pro_drug end Consult with a Specialist solid_disp->end complexation->end pro_drug->end

Caption: Troubleshooting workflow for poor solubility.

Step 3: Advanced Solubilization Strategies

If simple solvents or co-solvents are insufficient, more advanced techniques may be necessary.

G start Select Solubilization Strategy is_aqueous Is an aqueous system a requirement? start->is_aqueous organic_solvent Use Organic Solvent (e.g., DMSO, DMF) is_aqueous->organic_solvent No aqueous_options Aqueous System Options is_aqueous->aqueous_options Yes prepare_stock Prepare high-concentration stock and dilute into final medium organic_solvent->prepare_stock ph_modification pH Modification aqueous_options->ph_modification surfactants Use of Surfactants (e.g., Tween, Triton) aqueous_options->surfactants complexation Complexation (e.g., with cyclodextrins) aqueous_options->complexation

Caption: Decision tree for selecting a solubilization method.

Experimental Protocol: Preparing a Solution with a Co-solvent
  • Select Co-solvent: Based on initial screening, choose a strong organic solvent in which the compound is highly soluble (e.g., DMSO).

  • Prepare Stock Solution: Dissolve a higher concentration of this compound in the chosen organic solvent. For example, prepare a 100 mM stock in 100% DMSO. Many compounds are soluble in DMSO, which can then be diluted into an aqueous buffer.[7]

  • Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing to achieve the final desired concentration. It is crucial that the final concentration of the organic solvent is compatible with your experimental system (e.g., <1% for many cell-based assays).

  • Observe for Precipitation: After dilution, observe the solution carefully for any signs of precipitation. If precipitation occurs, the final concentration may be too high for that co-solvent percentage.

Experimental Protocol: pH Adjustment for Solubility
  • Initial Suspension: Suspend the compound in an unbuffered aqueous solution (e.g., deionized water).

  • pH Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise to the suspension while monitoring the pH.

  • Identify Solubilization pH: Observe if the compound dissolves as the pH changes. The carbamate and aminooxy groups may become protonated or deprotonated, which can significantly alter solubility.

  • Buffered Solution: Once a suitable pH for solubilization is identified, prepare a buffer at that pH to maintain the solubility of the compound.

Disclaimer: The information provided is for guidance purposes only. Researchers should always perform their own validation experiments and consult relevant safety data sheets (SDS) before handling any chemical compounds.

References

Validation & Comparative

A Comparative Guide: Oxime Ligation vs. Click Chemistry for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a ligation strategy is critical for the successful synthesis of complex biomolecular conjugates. Both oxime ligation and click chemistry have emerged as powerful tools, offering high selectivity and efficiency. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal technique for specific applications.

At a Glance: Key Differences

Oxime ligation and click chemistry, a broader class of reactions that includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offer distinct advantages and disadvantages. Oxime ligation, the reaction between an aminooxy or hydroxylamine group and an aldehyde or ketone, is prized for its simplicity and biocompatibility, as it does not require a metal catalyst.[1][2] In contrast, the archetypal click reaction, CuAAC, boasts exceptionally fast reaction kinetics and high yields but is often limited in cellular applications due to the cytotoxicity of the copper catalyst.[3][4][5] SPAAC circumvents the need for a toxic catalyst by using strained cyclooctynes, making it highly suitable for in vivo applications, though with generally slower kinetics than CuAAC.[][7][8][9]

Quantitative Performance Comparison

The selection of a ligation method often hinges on quantitative parameters such as reaction rate, yield, and stability under physiological conditions. The following tables summarize the key performance indicators for oxime ligation, CuAAC, and SPAAC.

ParameterOxime LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Constant (k) 10⁻³ - 10 M⁻¹s⁻¹ (can be accelerated with catalysts)[10][11]10² - 10⁴ M⁻¹s⁻¹[10]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[12]
Typical Reaction Time Hours to days (minutes with catalysis)[2][13]Minutes to a few hoursMinutes to hours
Typical Yield High to quantitative[1]Nearly quantitative[14]High to quantitative
Biocompatibility Excellent; no metal catalyst required[1][3]Limited in vivo due to copper cytotoxicity[3][5]Excellent; no metal catalyst required[][9]
Stability of Linkage Stable at physiological pH, but can be reversible under acidic conditions[1][15]Highly stable triazole linkageHighly stable triazole linkage
Byproducts Water[1][16]None (in theory)None

In-Depth Analysis

Reaction Kinetics

Click chemistry, particularly CuAAC, generally exhibits significantly faster reaction kinetics compared to uncatalyzed oxime ligation. The rate constant for CuAAC can be several orders of magnitude higher than that of oxime formation.[10] However, the kinetics of oxime ligation can be substantially enhanced by the use of catalysts, such as aniline, making the reaction proceed much faster, often within minutes.[13][17] SPAAC reaction rates are highly dependent on the structure of the strained alkyne, with more strained systems reacting faster.[7]

Biocompatibility and In Vivo Applications

For applications in living systems, the absence of a toxic metal catalyst is a major advantage of oxime ligation and SPAAC.[1][3][] The copper catalyst used in CuAAC can be toxic to cells, limiting its use for in vivo studies.[3][5] While ligands can be used to chelate the copper and reduce its toxicity, this adds complexity to the experimental setup.[18][19][20]

Stability of the Formed Bond

Both click chemistry and oxime ligation form stable covalent bonds. The 1,2,3-triazole ring formed in CuAAC and SPAAC is exceptionally stable. The oxime bond is also generally stable at physiological pH.[1][15] However, a key difference is that the oxime linkage can be reversible under acidic conditions, a property that can be exploited for applications requiring reversible conjugation.[1][21]

Experimental Protocols

General Protocol for Oxime Ligation

This protocol provides a general guideline for the conjugation of a protein containing an aldehyde or ketone group with an aminooxy-functionalized molecule.

Materials:

  • Protein solution (in a suitable buffer, pH 4.5-7)

  • Aminooxy-functionalized molecule (e.g., aminooxy-biotin)

  • Aniline (optional, as a catalyst)

  • Phosphate buffer (0.1 M, pH 7) or Acetate buffer (0.1 M, pH 4.5)

Procedure:

  • Dissolve the protein in the chosen buffer to a final concentration of 1-10 mg/mL.

  • Add the aminooxy-functionalized molecule in a 10-50 fold molar excess over the protein.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purify the conjugate using standard protein purification methods like size-exclusion chromatography or dialysis to remove unreacted reagents.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling a protein containing an alkyne group with an azide-functionalized molecule.[14][18]

Materials:

  • Alkyne-modified protein solution in a suitable buffer (e.g., phosphate buffer, pH 7)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

  • Sodium ascorbate solution (e.g., 100 mM, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM)

Procedure:

  • To the alkyne-modified protein solution, add the azide-functionalized molecule in a 5-20 fold molar excess.

  • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.

  • Add the CuSO₄/ligand mixture to the protein solution to a final copper concentration of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugate using protein purification methods compatible with removing copper ions, such as chromatography with a metal-chelating resin.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general method for conjugating a protein containing an azide group with a strained alkyne (e.g., DBCO)-functionalized molecule.[22]

Materials:

  • Azide-modified protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG)

Procedure:

  • To the azide-modified protein solution, add the strained alkyne-functionalized molecule in a 2-10 fold molar excess.

  • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purify the resulting conjugate using standard protein purification techniques to remove the excess unreacted labeling reagent.

Logical Relationships and Workflows

The choice between oxime ligation and click chemistry often depends on the specific experimental context. The following diagrams illustrate the decision-making process and a typical experimental workflow.

Ligation_Strategy_Decision start Start: Need for Bioconjugation in_vivo In vivo application? start->in_vivo metal_sensitivity Are biomolecules sensitive to metal ions? in_vivo->metal_sensitivity No spaac SPAAC in_vivo->spaac Yes fast_kinetics Are extremely fast kinetics critical? metal_sensitivity->fast_kinetics No oxime Oxime Ligation metal_sensitivity->oxime Yes reversible Is reversible ligation desired? fast_kinetics->reversible No cuaac CuAAC fast_kinetics->cuaac Yes reversible->oxime Yes reversible->spaac No Experimental_Workflow cluster_prep Preparation cluster_ligation Ligation cluster_analysis Analysis & Purification biomolecule Biomolecule of Interest modification Introduce Functional Group (e.g., Azide, Alkyne, Aldehyde) biomolecule->modification purification1 Purify Modified Biomolecule modification->purification1 ligation Perform Ligation (Oxime or Click) purification1->ligation reagent Functionalized Reagent (e.g., Fluorophore, Drug) reagent->ligation purification2 Purify Conjugate ligation->purification2 characterization Characterize Conjugate (e.g., MS, SDS-PAGE) purification2->characterization application Downstream Application characterization->application

References

A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified by Benzyl (2-(aminooxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of proteins modified by Benzyl (2-(aminooxy)ethyl)carbamate. This reagent is a valuable tool for the derivatization of carbonyl groups on proteins, a post-translational modification often indicative of oxidative stress. This guide will objectively compare its performance with alternative methods, provide supporting experimental data where available, and offer detailed experimental protocols.

Introduction to Carbonyl-Reactive Probes

Protein carbonylation is an irreversible post-translational modification that serves as a biomarker for oxidative stress and is implicated in various disease states. The detection and quantification of carbonylated proteins are crucial for understanding disease mechanisms and for drug development. This compound belongs to a class of aminooxy-containing chemical probes that react specifically with aldehyde and ketone groups on proteins to form stable oxime linkages. This derivatization allows for the subsequent analysis and quantification of modified proteins by mass spectrometry.

This guide will focus on the comparison of this compound with other common techniques for protein carbonyl analysis, including other aminooxy probes and quantitative proteomics strategies.

Comparison of Quantitative Proteomic Strategies for Modified Proteins

The choice of a quantitative proteomics strategy is critical for accurately determining the extent of protein modification. The main approaches can be categorized as label-based and label-free.

FeatureThis compound (Label-Free)AminoxyTMT (Isobaric Labeling)Stable Isotope Labeling (SILAC/Dimethyl)
Principle Derivatization of carbonyls followed by label-free quantification (e.g., spectral counting or precursor ion intensity).Derivatization with a tag containing a reporter ion, a mass normalizer, and a reactive group. Quantification is based on the intensity of reporter ions in MS/MS spectra.Metabolic or chemical incorporation of stable isotopes, creating a mass difference between samples for relative quantification at the MS1 level.
Multiplexing Limited (typically sequential analysis of samples).High (e.g., up to 16-plex with TMTpro).Low to medium (2-3 samples for SILAC, up to 3 for dimethyl labeling).
Accuracy Can be affected by variations in sample preparation and LC-MS/MS performance.High, as samples are mixed early in the workflow, reducing experimental variability.High, with early mixing of metabolically labeled samples.
Cost Lower reagent cost.Higher reagent cost.Can be high, especially for SILAC media.
Complexity Data analysis can be complex, requiring sophisticated algorithms for alignment and normalization.Workflow is more complex due to the labeling step, but data analysis is relatively straightforward.SILAC is limited to cell culture; dimethyl labeling is more broadly applicable.
Enrichment Does not inherently include an enrichment step.The TMT tag can be used for antibody-based enrichment of labeled peptides.Does not inherently include an enrichment step for the modification itself.

Experimental Protocols

Protocol 1: Protein Modification with this compound and Sample Preparation for Mass Spectrometry

This protocol is adapted from general procedures for aminooxy labeling of proteins.

Materials:

  • Protein sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Aniline (catalyst)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

Procedure:

  • Protein Derivatization:

    • To your protein sample (typically 1 mg/mL), add this compound to a final concentration of 10 mM.

    • Add aniline to a final concentration of 10 mM as a catalyst.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Reduction and Alkylation:

    • Denature the protein sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

Protocol 2: Quantitative Analysis of Carbonylated Proteins using AminoxyTMT

This protocol is a summary of the workflow described for AminoxyTMT.[1][2][3]

Materials:

  • Protein samples from different conditions

  • AminoxyTMTsixplex™ Label Reagent Set

  • Aniline

  • Hydroxylamine

  • Sample preparation reagents as in Protocol 1

  • Anti-TMT antibody resin for enrichment (optional)

Procedure:

  • Protein Labeling:

    • Label each protein sample with a different isobaric AminoxyTMT reagent according to the manufacturer's protocol. This reaction also targets carbonyl groups and is catalyzed by aniline.

  • Quenching and Sample Pooling:

    • Quench the labeling reaction with hydroxylamine.

    • Combine the labeled samples into a single tube.

  • Sample Preparation and Digestion:

    • Proceed with reduction, alkylation, and tryptic digestion as described in Protocol 1.

  • Peptide Enrichment (Optional):

    • Enrich for TMT-labeled peptides using an anti-TMT antibody resin.

  • Peptide Desalting and LC-MS/MS Analysis:

    • Desalt the peptides and analyze by LC-MS/MS.

    • Quantification is performed by comparing the intensities of the reporter ions in the MS/MS spectra.

Visualizing the Workflow

experimental_workflow cluster_carbamate This compound Labeling cluster_tmt AminoxyTMT Labeling ProteinSample1 Protein Sample Derivatization1 Derivatize with This compound ProteinSample1->Derivatization1 Digestion1 Reduce, Alkylate, & Digest Derivatization1->Digestion1 LCMS1 LC-MS/MS Analysis Digestion1->LCMS1 Quant1 Label-Free Quantification LCMS1->Quant1 ProteinSample2 Protein Samples (n) Derivatization2 Derivatize with Isobaric AminoxyTMT Tags ProteinSample2->Derivatization2 Pooling Pool Samples Derivatization2->Pooling Digestion2 Reduce, Alkylate, & Digest Pooling->Digestion2 Enrichment Enrichment (optional) Digestion2->Enrichment LCMS2 LC-MS/MS Analysis Enrichment->LCMS2 Quant2 Reporter Ion Quantification LCMS2->Quant2

Caption: A comparison of the experimental workflows for label-free analysis using this compound and isobaric labeling with AminoxyTMT.

Signaling Pathways and Biological Context

Protein carbonylation is not just a marker of cellular damage but can also play a role in modulating signaling pathways. The introduction of a carbonyl group can lead to a loss of protein function, altered protein turnover, and the activation of specific cellular responses.

Proteins susceptible to carbonylation are involved in a wide range of cellular processes, and their modification can impact signaling pathways such as:

  • Keap1-Nrf2 Pathway: Oxidative stress can lead to the carbonylation of Keap1, which results in the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant response genes.

  • Apoptosis: Carbonylation of key regulatory proteins can trigger or inhibit apoptotic pathways.

  • Metabolic Pathways: Many metabolic enzymes are targets of carbonylation, leading to altered cellular metabolism.

The identification of specific proteins modified by this compound can provide insights into the specific signaling pathways affected by oxidative stress in a given biological system.

signaling_pathway OxidativeStress Oxidative Stress ProteinCarbonylation Protein Carbonylation (e.g., via this compound reaction) OxidativeStress->ProteinCarbonylation AlteredFunction Altered Protein Function ProteinCarbonylation->AlteredFunction SignalingModulation Modulation of Signaling Pathways AlteredFunction->SignalingModulation CellularResponse Cellular Response (e.g., Apoptosis, Nrf2 activation) SignalingModulation->CellularResponse

Caption: The logical relationship between oxidative stress, protein carbonylation, and the modulation of cellular signaling pathways.

Conclusion

The analysis of proteins modified by this compound using mass spectrometry is a powerful approach to study protein carbonylation. When combined with a label-free quantitative strategy, it offers a cost-effective method for identifying and quantifying sites of oxidative damage. For researchers requiring higher throughput and accuracy, alternative methods like AminoxyTMT provide a robust platform for multiplexed quantitative analysis. The choice of method will depend on the specific research question, available instrumentation, and budget. By carefully considering these factors and following detailed experimental protocols, researchers can successfully leverage these chemical probes to gain valuable insights into the role of protein carbonylation in health and disease.

References

A Comparative Guide to Antibody-Drug Conjugates Featuring Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) constructed with aminooxy linkers against other common linker technologies. By presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways, this document serves as a comprehensive resource for the characterization and evaluation of these next-generation biotherapeutics.

Introduction to Aminooxy Linker Technology

Antibody-Drug Conjugates are a transformative class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. Aminooxy linkers, which form a highly stable oxime bond with an aldehyde or ketone group on the antibody, represent a significant advancement in ADC technology. This linkage is known for its exceptional stability compared to other chemistries, such as the thiosuccinimide bond formed from maleimide-thiol reactions.[1][2][][4]

Typically, the conjugation site for an aminooxy linker is generated by the mild oxidation of the carbohydrate moieties in the Fc region of the antibody, creating aldehyde groups.[1][5][6] This site-specific conjugation approach can lead to more homogeneous ADC preparations with a defined drug-to-antibody ratio (DAR), a critical quality attribute that influences both efficacy and toxicity.[7][8]

Comparative Performance of Linker Technologies

The choice of linker technology profoundly impacts the performance of an ADC. Here, we compare key characteristics of ADCs prepared with aminooxy (oxime) linkers and the widely used maleimide (thiosuccinimide) linkers.

Stability

A crucial attribute of an ADC is its stability in circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The oxime bond formed by aminooxy linkers is significantly more stable than the thiosuccinimide bond from maleimide linkers, particularly in the presence of thiols like glutathione in the plasma.[9] The thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload.[][10]

Linker TypeLinkage ChemistryKey Stability FeaturesCommon Issues
Aminooxy Oxime bond formation between an aminooxy group and an aldehyde/ketone.Highly stable under physiological conditions; resistant to thiol exchange.[2][11]Requires generation of a carbonyl group on the antibody, often via glycan oxidation.[5][6]
Maleimide Michael addition of a thiol to a maleimide, forming a thiosuccinimide bond.Prone to retro-Michael reaction in the presence of plasma thiols, leading to drug loss.[][12]Instability can lead to off-target toxicity and reduced efficacy.[10]
In Vitro Efficacy

The in vitro cytotoxicity of an ADC is a primary indicator of its potential therapeutic efficacy. Below is a comparative summary of reported IC50 values for ADCs constructed with different linkers and payloads.

(Disclaimer: The following data is compiled from multiple studies and is intended for comparative illustration. Direct head-to-head comparisons under identical experimental conditions may yield different results.)

ADC (Antibody-Linker-Payload)Target AntigenCell LineIC50 (nM)Reference
Anti-PRAME-Oxime-MMAEPRAMEA375 (PRAME-positive)Specific activity at nanomolar concentrations[5][6]
Anti-PRAME-Oxime-DoxorubicinPRAMEA375 (PRAME-positive)No activity up to 0.5 µM[5][6]
Trastuzumab-Maleimide-MMAEHER2BT-474Excellent cytotoxicity, better than T-DM1 at lower concentrations[13]
Anti-CD30-Maleimide-MMAE (Brentuximab Vedotin)CD30Karpas-2990.016[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of ADCs.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides a rapid estimation of the average number of drug molecules conjugated to each antibody.

Materials:

  • ADC sample

  • Unconjugated antibody

  • Free drug-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Measure the UV-Vis spectra of the unconjugated antibody, the free drug-linker, and the ADC in PBS.

  • Determine the molar extinction coefficients of the antibody at 280 nm (εAb,280) and the drug at its maximum absorbance wavelength (λmax) (εDrug,λmax) and at 280 nm (εDrug,280).

  • Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).

  • Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample using the following equations:

    • C_Drug = Aλmax / εDrug,λmax

    • C_Ab = (A280 - C_Drug * εDrug,280) / εAb,280

  • Calculate the DAR:

    • DAR = C_Drug / C_Ab

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of released payload over time.

Materials:

  • ADC sample

  • Human plasma

  • PBS, pH 7.4

  • Quenching solution (e.g., methanol with internal standard)

  • LC-MS/MS system

Procedure:

  • Spike the ADC into human plasma to a final concentration of 250 nM.

  • Aliquot the mixture into separate tubes for each time point (e.g., 0, 3, 6, 24, 48, 72, 96, 120, 144, 168 hours).

  • Incubate the samples at 37°C.

  • At each time point, stop the reaction by adding 300 µL of cold quenching solution.

  • Vortex for 5 minutes and centrifuge at 3220 x g for 30 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new plate, dilute with water, and analyze the concentration of the released payload by LC-MS/MS.

  • The stability can also be assessed by measuring the change in average DAR of the ADC over time using techniques like HIC-HPLC or LC-MS analysis of the intact ADC.[12]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Cell culture medium

  • ADC dilutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the ADC and incubate for 48-144 hours, depending on the payload's mechanism of action.[5]

  • Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.[4][7]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental processes.

Signaling Pathways of Common Payloads

The cytotoxic payloads delivered by ADCs induce cell death through various mechanisms.

MMAE_Pathway cluster_cell Cancer Cell ADC ADC binds to cell surface antigen Internalization Receptor-mediated endocytosis ADC->Internalization Lysosome Lysosomal trafficking Internalization->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsins) Lysosome->Cleavage MMAE Free MMAE (Payload) Cleavage->MMAE Tubulin Tubulin MMAE->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for an MMAE-containing ADC.

Doxorubicin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Dox->Topoisomerase_II stabilizes complex DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis_Nuclear Apoptosis DDR->Apoptosis_Nuclear Dox_cyto Doxorubicin ROS Reactive Oxygen Species (ROS) Generation Dox_cyto->ROS Membrane_Damage Membrane Lipid Peroxidation ROS->Membrane_Damage Protein_Damage Protein Damage ROS->Protein_Damage Apoptosis_Cyto Apoptosis Membrane_Damage->Apoptosis_Cyto Protein_Damage->Apoptosis_Cyto

Caption: Dual mechanisms of action for Doxorubicin.

Experimental Workflow

The characterization of an ADC involves a series of integrated experimental steps.

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional In Vitro Functional Assays Antibody_Modification Antibody Modification (e.g., Glycan Oxidation) Conjugation Payload-Linker Conjugation Antibody_Modification->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (UV-Vis, HIC, MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC, HIC) Purification->Purity_Analysis Stability_Analysis Plasma Stability Assay (LC-MS) DAR_Analysis->Stability_Analysis Purity_Analysis->Stability_Analysis Binding_Assay Antigen Binding (ELISA, SPR) Stability_Analysis->Binding_Assay Internalization_Assay Internalization Assay Binding_Assay->Internalization_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Internalization_Assay->Cytotoxicity_Assay

Caption: A typical workflow for ADC characterization.

Conclusion

ADCs engineered with aminooxy linkers offer a promising platform for targeted cancer therapy, primarily due to the exceptional stability of the resulting oxime bond. This enhanced stability can translate to a better safety profile by minimizing premature drug release in circulation. While direct comparative data across different linker platforms from single studies are limited, the available evidence strongly suggests that aminooxy chemistry is a robust alternative to traditional methods like maleimide-based conjugation. The choice of linker, payload, and conjugation strategy must be carefully considered and empirically tested to optimize the therapeutic index of an ADC for a specific target and indication. This guide provides the foundational knowledge and experimental frameworks to aid researchers in this critical endeavor.

References

A Researcher's Guide to Validating Site-Specific Labeling via Oxime Ligation with Benzyl (2-(aminooxy)ethyl)carbamate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of site-specific protein labeling using Benzyl (2-(aminooxy)ethyl)carbamate, a reagent that facilitates oxime ligation, with other prominent labeling techniques. We present supporting experimental data, detailed protocols, and visual workflows to assist in the selection and validation of the optimal labeling strategy for your research needs.

Introduction to Site-Specific Labeling and Oxime Ligation

Site-specific modification of proteins is a powerful tool in drug development, diagnostics, and basic research, enabling the attachment of payloads such as fluorophores, small molecules, or polyethylene glycol (PEG) to a precise location on a protein. This control over conjugation site ensures homogeneity of the final product, preserving protein function and leading to more reproducible results.

One robust method for achieving site-specific labeling is through oxime ligation. This bioorthogonal reaction involves the formation of a stable oxime bond between an aminooxy-functionalized molecule, such as this compound, and an aldehyde or ketone group on the target protein.[1][2] The benzyl carbamate group in this reagent serves as a protecting group for the aminooxy moiety.

To utilize this method, a unique aldehyde or ketone handle must be introduced into the protein of interest. A common strategy is the "aldehyde tag," where a specific amino acid sequence is genetically encoded into the protein and is subsequently converted to a formylglycine residue containing an aldehyde by the formylglycine-generating enzyme (FGE).[3][4][5]

Performance Comparison of Labeling Chemistries

Choosing the right labeling strategy depends on factors such as the desired site of modification, the nature of the protein, and the specific application. Below is a comparison of oxime ligation with two other widely used site-specific labeling methods: maleimide chemistry and copper-free click chemistry (SPAAC).

FeatureOxime LigationMaleimide ChemistryCopper-Free Click Chemistry (SPAAC)
Target Residue Aldehyde/Ketone (e.g., from formylglycine)Cysteine (thiol group)Azide or alkyne (unnatural amino acids)
Reaction Selectivity HighHigh for thiols, but potential for off-target reactions with other nucleophilesExcellent (bioorthogonal)
Bond Stability Generally stableThioether bond can be susceptible to hydrolysis and exchange reactionsVery stable triazole ring
Reaction Kinetics Moderate, can be accelerated by catalysts (e.g., aniline)[1][6]Fast[7]Fast
Biocompatibility Good, reaction can be performed under physiological conditionsGood, but maleimides can react with endogenous thiolsExcellent
Requirement for Unnatural Amino Acids Not necessarily, can use enzymatic methods (aldehyde tag)No, targets native or engineered cysteinesYes

Experimental Protocols

Protocol 1: Introduction of an Aldehyde Tag into a Target Protein

This protocol describes the generation of a protein with a site-specific aldehyde handle using the formylglycine-generating enzyme (FGE).

Materials:

  • Expression vector containing the gene of interest fused with an aldehyde tag sequence (e.g., LCTPSR).

  • Expression vector for FGE.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Appropriate growth media and antibiotics.

  • Protein purification system (e.g., Ni-NTA chromatography for His-tagged proteins).

Methodology:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmids containing the aldehyde-tagged protein and FGE.

  • Expression: Grow the co-transformed cells and induce protein expression according to standard protocols. Co-expression of FGE is crucial for efficient conversion of the cysteine in the aldehyde tag to formylglycine.[3][8]

  • Cell Lysis and Purification: Harvest the cells, lyse them, and purify the aldehyde-tagged protein using an appropriate chromatography method.

  • Verification: Confirm the presence of the aldehyde group using mass spectrometry or by a small-scale labeling reaction with an aminooxy-functionalized fluorescent dye.[3]

Protocol 2: Site-Specific Labeling via Oxime Ligation

This protocol details the labeling of an aldehyde-tagged protein with an aminooxy-containing reagent like this compound.

Materials:

  • Purified aldehyde-tagged protein.

  • This compound (or other aminooxy-functionalized molecule).

  • Reaction Buffer: 100 mM MES, pH 5.5.[3]

  • Aniline (optional catalyst).

  • Purification system to remove excess labeling reagent (e.g., size-exclusion chromatography or dialysis).

Methodology:

  • Deprotection (if necessary): If using a protected aminooxy reagent, a deprotection step is required prior to labeling. For this compound, this would typically involve catalytic hydrogenation to remove the benzyl carbamate group, yielding the free aminooxy group.

  • Labeling Reaction:

    • Dissolve the aldehyde-tagged protein in the reaction buffer to a final concentration of 10-50 µM.

    • Add the deprotected aminooxy reagent to a final concentration of 0.5-5 mM. A molar excess of the labeling reagent is used to drive the reaction to completion.

    • (Optional) For catalysis, a stock solution of aniline can be added to a final concentration of 10-100 mM.[6]

    • Incubate the reaction at room temperature or 37°C for 2-18 hours, protected from light if using a fluorescent label.[9]

  • Purification: Remove the excess labeling reagent from the conjugated protein using size-exclusion chromatography, dialysis, or another suitable method.

  • Characterization: Analyze the labeled protein using SDS-PAGE (visualizing fluorescence if a dye was used) and mass spectrometry to confirm successful conjugation and determine the labeling efficiency.

Visualizing the Workflow and Pathways

To further clarify the processes involved in site-specific labeling, the following diagrams illustrate the key experimental workflows and chemical reactions.

experimental_workflow cluster_protein_production Protein Production & Tagging cluster_labeling Labeling Reaction Gene_of_Interest Gene of Interest with Aldehyde Tag Sequence Co-expression Co-expression in E. coli Gene_of_Interest->Co-expression FGE_Gene FGE Gene FGE_Gene->Co-expression Purification Purification of Aldehyde-Tagged Protein Co-expression->Purification Aldehyde_Protein Aldehyde-Tagged Protein Purification->Aldehyde_Protein Oxime_Ligation Oxime Ligation (pH 5.5, with catalyst) Aldehyde_Protein->Oxime_Ligation Aminooxy_Reagent This compound (after deprotection) Aminooxy_Reagent->Oxime_Ligation Purified_Conjugate Purified Labeled Protein Oxime_Ligation->Purified_Conjugate

Caption: Experimental workflow for site-specific labeling using an aldehyde tag and oxime ligation.

oxime_ligation_pathway cluster_reactants Reactants Protein_Aldehyde Protein-CHO (Aldehyde Tagged Protein) Reaction_Intermediate Schiff Base Intermediate Protein_Aldehyde->Reaction_Intermediate + Aminooxy H2N-O-R (Aminooxy Reagent) Aminooxy->Reaction_Intermediate + Oxime_Product Protein-CH=N-O-R (Stable Oxime Bond) Reaction_Intermediate->Oxime_Product - H2O Catalyst Aniline Catalyst Catalyst->Reaction_Intermediate accelerates

Caption: Chemical pathway of aniline-catalyzed oxime ligation for protein labeling.

comparison_workflows cluster_oxime Oxime Ligation cluster_maleimide Maleimide Chemistry cluster_spaac Click Chemistry (SPAAC) Oxime_Start Aldehyde-tagged Protein Oxime_React React with Aminooxy Probe Oxime_Start->Oxime_React Oxime_Product Oxime Conjugate Oxime_React->Oxime_Product Maleimide_Start Cysteine-containing Protein Maleimide_React React with Maleimide Probe Maleimide_Start->Maleimide_React Maleimide_Product Thioether Conjugate Maleimide_React->Maleimide_Product SPAAC_Start Azide-containing Protein (UAA) SPAAC_React React with Cyclooctyne Probe SPAAC_Start->SPAAC_React SPAAC_Product Triazole Conjugate SPAAC_React->SPAAC_Product

Caption: Comparison of workflows for three common site-specific protein labeling methods.

References

A Head-to-Head Comparison: Aminooxy vs. Maleimide Conjugation for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of conjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and performance of bioconjugates. This guide provides an objective comparison of two widely used methods: aminooxy and maleimide conjugation. We will delve into their reaction mechanisms, specificity, stability, and provide supporting experimental data and protocols to inform your selection process.

At a Glance: Key Differences Between Aminooxy and Maleimide Conjugation

FeatureAminooxy ConjugationMaleimide Conjugation
Target Functional Group Aldehydes and Ketones (Carbonyls)Thiols (Sulfhydryls)
Resulting Linkage OximeThiosuccinimide (Thioether)
Reaction pH Mildly acidic to neutral (pH 4.5-7.5)[1][2]Neutral (pH 6.5-7.5)[3][4]
Reaction Speed Can be slow, often requires a catalyst (e.g., aniline)[2][5]Generally fast[6]
Linkage Stability Highly stable oxime bond[1][7]Stable thioether bond, but susceptible to retro-Michael addition and thiol exchange[8][9]
Specificity High, as aldehydes and ketones are less common in native proteins[10]Highly selective for thiols within the optimal pH range[4]

Delving Deeper: A Technical Breakdown

Aminooxy Conjugation: Precision Through Bioorthogonality

Aminooxy chemistry offers a highly specific method for bioconjugation by targeting carbonyl groups (aldehydes and ketones) to form a stable oxime linkage.[1][7] This bioorthogonal reaction is particularly advantageous as aldehydes and ketones are not naturally abundant in proteins, thus minimizing off-target reactions.[10]

The reaction rate of aminooxy conjugation can be influenced by several factors. At neutral pH, the reaction can be slow, often necessitating the use of a catalyst such as aniline or 5-methoxyanthranilic acid to achieve a reasonable reaction rate.[2][5] The structure of the aldehyde also plays a role, with alkyl aldehydes reacting significantly faster than aryl aldehydes.[2] The resulting oxime bond is notably stable, offering a durable linkage for various applications.[1][7]

A common application of this method is the labeling of glycoproteins. The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate to generate aldehyde groups, which then serve as specific targets for aminooxy-functionalized molecules.[7]

Experimental Workflow: Aminooxy Conjugation of a Glycoprotein

Aminooxy_Conjugation Glycoprotein Glycoprotein Oxidation Oxidation (Sodium Periodate) Glycoprotein->Oxidation 1 Aldehyde_Protein Aldehyde-containing Protein Oxidation->Aldehyde_Protein 2 Conjugation Oxime Ligation (pH 4.5-7.0, Catalyst) Aldehyde_Protein->Conjugation 3 Aminooxy_Reagent Aminooxy-functionalized Reagent Aminooxy_Reagent->Conjugation 4 Conjugate Glycoprotein Conjugate (Stable Oxime Bond) Conjugation->Conjugate 5

Caption: Workflow for labeling a glycoprotein using aminooxy conjugation.

Maleimide Conjugation: A Classic and Efficient Approach

Maleimide chemistry is a cornerstone of bioconjugation, prized for its high efficiency and selectivity in targeting thiol (sulfhydryl) groups, primarily found in cysteine residues.[4] The reaction, a Michael addition, proceeds rapidly at a neutral pH range of 6.5-7.5, forming a stable thiosuccinimide bond.[3][4] This method is widely employed for protein labeling, antibody-drug conjugate (ADC) development, and surface functionalization.[4][]

A key consideration for maleimide conjugation is the stability of the resulting linkage. The thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation, and is also susceptible to thiol exchange with other thiol-containing molecules like glutathione, which is abundant in the cellular environment.[8][9] However, the stability of the conjugate can be significantly enhanced through hydrolysis of the succinimide ring, a process that can be accelerated by certain linker designs.[12][13]

For proteins with disulfide bonds, a reduction step using reagents like TCEP (tris(2-carboxyethyl)phosphine) is often necessary to generate free thiols for conjugation.[3][14]

Experimental Workflow: Maleimide Conjugation to a Protein

Maleimide_Conjugation Protein Protein with Disulfide Bonds Reduction Reduction (e.g., TCEP) Protein->Reduction 1 Thiol_Protein Protein with Free Thiols Reduction->Thiol_Protein 2 Conjugation Michael Addition (pH 6.5-7.5) Thiol_Protein->Conjugation 3 Maleimide_Reagent Maleimide-functionalized Reagent Maleimide_Reagent->Conjugation 4 Conjugate Protein Conjugate (Thiosuccinimide Bond) Conjugation->Conjugate 5

Caption: Workflow for labeling a protein using maleimide conjugation.

Quantitative Comparison of Reaction Kinetics

Conjugation MethodReactantsConditionsSecond-order Rate Constant (M⁻¹s⁻¹)Reference
Aminooxy LigationAldehyde + AminooxypH 7.0, with m-phenylenediamine catalyst~27.0[5]
Aminooxy LigationAldehyde + AminooxypH 7.0, with aniline catalyst~10.3[5]
Maleimide AdditionThiol + MaleimidepH 7.0100 - 1000[9]

Detailed Experimental Protocols

Protocol 1: Aminooxy Labeling of a Glycoprotein (e.g., IgG)

Materials:

  • IgG to be labeled

  • 10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5[7]

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Aminooxy-functionalized dye/molecule

  • Anhydrous DMSO

  • Aniline (optional catalyst)[7]

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Dissolve the IgG in 1X PBS buffer to a concentration of 3-15 mg/mL.[7]

  • Carbohydrate Oxidation:

    • Add 1/10 volume of 10X reaction buffer to the antibody solution.

    • Add 1/10 volume of freshly prepared 100 mM sodium periodate.

    • Incubate for 30 minutes on ice in the dark.[15]

    • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.[7]

  • Dye Preparation: Prepare a 5 mM stock solution of the aminooxy-functionalized dye in anhydrous DMSO.[7]

  • Conjugation Reaction:

    • Add a 50-fold molar excess of the aminooxy dye to the oxidized antibody solution.[15]

    • If using a catalyst, add aniline to a final concentration of 100 mM.

    • Incubate the reaction for 2 hours at room temperature.[7]

  • Purification: Remove excess dye and other small molecules by passing the reaction mixture through a desalting column.

Protocol 2: Maleimide Labeling of a Protein with Cysteine Residues

Materials:

  • Protein to be labeled

  • Degassed Conjugation Buffer: PBS, Tris, or HEPES, pH 7.0-7.5[3]

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • Maleimide-functionalized dye/molecule

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[3]

  • Reduction of Disulfide Bonds (Optional):

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[16]

    • Incubate for 30 minutes at room temperature.[14]

  • Dye Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized dye in anhydrous DMSO or DMF.[16]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide dye to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate from unreacted dye using a desalting column.

Conclusion: Making the Right Choice

The selection between aminooxy and maleimide conjugation hinges on the specific requirements of the application.

Aminooxy conjugation is the preferred method when:

  • High specificity is paramount: Targeting non-native carbonyl groups minimizes off-target modifications.

  • The target molecule is a glycoprotein: The carbohydrate moieties provide a convenient and specific site for conjugation after oxidation.

  • A highly stable, irreversible linkage is required.

Maleimide conjugation is a strong candidate when:

  • Rapid reaction kinetics are desired.

  • The target protein has available cysteine residues.

  • A well-established and efficient conjugation method is needed.

Researchers must carefully consider the potential for retro-Michael addition and thiol exchange with maleimide conjugates and may need to employ strategies to enhance long-term stability. By understanding the nuances of each chemistry, scientists can select the optimal approach to construct robust and effective bioconjugates for their research and therapeutic development endeavors.

References

A Comparative Guide to the Stability of Oxime Linkages and Other Covalent Bonds in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a covalent linkage is critical to the success of bioconjugates, impacting their stability, efficacy, and safety. This guide provides an objective comparison of the stability of oxime linkages against other commonly employed covalent bonds—hydrazones, esters, amides, and disulfides—supported by experimental data and detailed methodologies.

The stability of a linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is a crucial factor that dictates its performance. An ideal linker should be stable in systemic circulation to prevent premature release of the payload, yet susceptible to cleavage under specific conditions at the target site. This guide delves into the chemical stability of various covalent bonds, with a particular focus on the robust nature of the oxime linkage.

Quantitative Comparison of Covalent Bond Stability

The hydrolytic stability of a covalent bond is a key determinant of its suitability for in vivo applications. The following table summarizes the available quantitative data on the stability of oxime, hydrazone, ester, and amide bonds under physiological and other relevant conditions. Disulfide bond stability is primarily governed by the redox environment rather than hydrolysis and is therefore discussed separately.

Covalent LinkageHalf-Life (t½) at pH 7.0-7.4First-Order Rate Constant (k)ConditionsKey Findings & Citations
Oxime ~25 days~3.2 x 10⁻⁷ s⁻¹pD 7.0Approximately 600-fold more stable than a comparable methylhydrazone.[1] Hydrolysis is acid-catalyzed and very slow at neutral pH.[1]
Hydrazone ~2 hours (for acetylhydrazone)~9.6 x 10⁻⁵ s⁻¹pD 7.0Significantly less stable than oximes; stability is influenced by substituents and pH.[1]
Ester ~6 days (for certain esters)Varies widelypH 7.4, 37°CHydrolysis is catalyzed by both acid and base.[2][3] Half-life can range from days to years depending on the structure.[4]
Amide ~7 years (estimated)~3.2 x 10⁻¹¹ s⁻¹pH 7, 25°CExceptionally stable to hydrolysis under physiological conditions.[5]

Disulfide Bonds: Unlike the other linkages, disulfide bonds are cleaved through reduction, primarily by endogenous thiols like glutathione. Their stability is therefore dependent on the redox potential of the environment. In the reducing environment of the cytoplasm, disulfide bonds are readily cleaved, while they are more stable in the oxidizing environment of the extracellular space.[6][7][8] The specific geometry and surrounding protein structure can also influence the reactivity of a disulfide bond.[9]

Experimental Protocols

Accurate assessment of linker stability is paramount in the development of bioconjugates. The following are detailed methodologies for key experiments cited in the stability comparison.

Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol is adapted from the methodology used to compare the hydrolytic stability of isostructural hydrazones and an oxime.[1]

Objective: To measure the rate of hydrolysis of a covalent linkage by monitoring the change in concentration of the conjugate and its hydrolysis products over time using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • Bioconjugate of interest

  • Deuterated buffers (e.g., phosphate-buffered saline in D₂O) at various pD values (e.g., 5.0, 7.0, 9.0)

  • Internal standard (e.g., DSS or a compound with a stable, distinct NMR signal)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known concentration of the bioconjugate in the deuterated buffer containing the internal standard. The final concentration of the bioconjugate should be suitable for NMR analysis (typically in the millimolar range).

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) immediately after sample preparation.

    • Incubate the NMR tube at a constant temperature (e.g., 25°C or 37°C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of hydrolysis.

  • Data Analysis:

    • Integrate the signals corresponding to a specific proton on the intact bioconjugate and a proton on one of the hydrolysis products.

    • Normalize the integrals to the integral of the internal standard to correct for any variations in sample concentration or spectrometer performance.

    • Plot the natural logarithm of the concentration of the intact bioconjugate versus time.

    • The slope of the resulting linear plot will be equal to the negative of the first-order rate constant (-k) for the hydrolysis reaction.

    • The half-life (t½) can be calculated using the equation: t½ = ln(2) / k.

Protocol 2: Monitoring Bioconjugate Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of bioconjugates in various biological matrices.

Objective: To quantify the amount of intact bioconjugate and released payload over time in a biological matrix (e.g., plasma, serum) using reverse-phase or size-exclusion HPLC.

Materials:

  • Bioconjugate of interest

  • Biological matrix (e.g., human plasma, rat serum)

  • Incubation buffer (e.g., PBS)

  • Quenching solution (e.g., acetonitrile with formic acid)

  • HPLC system with a suitable detector (e.g., UV-Vis, fluorescence, mass spectrometer)

  • Appropriate HPLC column (e.g., C18 for small molecules, size-exclusion for large proteins)

Procedure:

  • Incubation:

    • Incubate the bioconjugate at a specific concentration in the biological matrix at a controlled temperature (e.g., 37°C).

    • At predetermined time points, withdraw an aliquot of the incubation mixture.

  • Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a quenching solution to precipitate proteins and stop further degradation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Elute the components using a suitable mobile phase gradient.

    • Monitor the elution profile at a wavelength where the intact bioconjugate and the released payload can be detected.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the intact bioconjugate and the released payload by comparing their retention times and spectral properties to those of authentic standards.

    • Plot the percentage of intact bioconjugate remaining versus time to determine the stability profile.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying chemical transformations and experimental processes is facilitated by visual representations.

Experimental_Workflow cluster_workflow Stability Study Workflow Start Start: Prepare Bioconjugate Solution Incubate Incubate at Controlled Temperature and pH Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC or NMR Quench->Analyze Data Quantify Intact Conjugate and Degradation Products Analyze->Data End Determine Stability Profile (t½, k) Data->End

References

A Researcher's Guide to Quantifying Bioconjugation Efficiency: Methods and Comparisons

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantitative analysis of conjugation efficiency is paramount for the successful development of bioconjugates, including antibody-drug conjugates (ADCs). This guide provides a comparative overview of common methods used to determine the extent of conjugation, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.

The efficiency of a bioconjugation reaction, which covalently links a biomolecule to another molecule, is a critical quality attribute that influences the efficacy, safety, and pharmacokinetics of the final product.[1] A key metric in this analysis, particularly for ADCs, is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[2] Inconsistent or undesirable DAR values can lead to decreased potency or increased toxicity.[2]

Comparative Analysis of Quantitative Techniques

A variety of analytical techniques are available to quantify conjugation efficiency, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the biomolecule and the conjugated payload.

MethodPrincipleProsConsTypical Applications
UV-Vis Spectrophotometry Measures the absorbance of the bioconjugate at two different wavelengths – one for the protein (typically 280 nm) and one for the conjugated molecule. The ratio of these absorbances is used to calculate the degree of labeling (DOL) or DAR.[2][]Simple, rapid, and requires readily available equipment.[2]Requires that the conjugated molecule has a distinct UV-Vis absorbance peak from the protein. Can be inaccurate if the extinction coefficients are not precisely known or if the conjugation affects the absorbance of either component.[2]Initial screening of conjugation reactions, analysis of conjugates with chromophoric payloads.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. As drug molecules are often hydrophobic, species with different numbers of conjugated drugs will have varying retention times. The weighted average of the peak areas is used to calculate the average DAR.[2]Provides information on the distribution of different drug-loaded species. High resolution and reproducibility.[2]Requires specialized chromatography equipment. The mobile phase conditions need to be optimized for each bioconjugate.Characterization of ADCs and other protein conjugates where the payload significantly alters hydrophobicity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their polarity. Similar to HIC, it can separate species with different levels of conjugation. The light and heavy chains of an antibody can be separated after reduction to determine the distribution of the conjugated drug.[2]High resolution and sensitivity. Can be coupled with mass spectrometry for more detailed characterization.Can lead to protein denaturation due to the use of organic solvents. Requires specialized equipment and expertise.Detailed characterization of ADCs, including the determination of drug load on individual antibody chains.
Mass Spectrometry (LC-MS) Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the bioconjugate. The mass difference between the unconjugated and conjugated biomolecule allows for the direct determination of the number of attached molecules.[4][5]Highly accurate and provides detailed information on the molecular species present, including different drug-loaded forms and potential side products.[5]Requires expensive instrumentation and significant expertise for data analysis. Can be sensitive to sample purity and formulation.Gold standard for detailed characterization of bioconjugates, including determination of DAR and identification of conjugation sites.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight. A shift in the band of the conjugated protein compared to the unconjugated protein can indicate successful conjugation. Densitometry can be used for semi-quantitative analysis.[]Simple, widely available, and provides a visual confirmation of conjugation.[]Low resolution, making it difficult to distinguish between species with small differences in conjugation. Generally provides qualitative or semi-quantitative results.Quick verification of conjugation and assessment of product purity.
Western Blot-Based Assay A recently developed method for in-cell quantification. It involves the site-specific incorporation of an unnatural amino acid, followed by a bioorthogonal reaction with a tagged ligand. The resulting molecular weight shift is quantified by Western blot.[6]Enables the quantification of bioconjugation efficiency within live mammalian cells.[6] Highly specific and requires no specialized equipment beyond standard lab apparatus.[6]Requires genetic engineering to introduce the unnatural amino acid. The efficiency of the bioorthogonal reaction can influence the results.Studying protein bioconjugation in a cellular context.

Experimental Protocols for Key Conjugation Chemistries

The choice of conjugation chemistry is critical for achieving optimal efficiency and a stable bioconjugate. Below are detailed protocols for two common methods.

NHS-Ester Conjugation for Primary Amines

This method targets primary amines, such as those on lysine residues, and is one of the most popular techniques for labeling antibodies.[]

Protocol:

  • Antibody Preparation:

    • Dissolve the antibody in a suitable buffer such as 1X PBS at a pH of 7.2 - 7.4.[7]

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS to remove interfering substances.[7]

    • Ensure the final protein concentration is between 2-10 mg/mL for optimal labeling.[7]

  • Dye/Payload Preparation:

    • Dissolve the NHS-ester functionalized molecule in an anhydrous solvent like DMSO to a stock concentration of 10 mM.[]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 to increase the reactivity of the NHS ester.[]

    • Add the dissolved dye/payload to the antibody solution at a desired molar ratio (e.g., 10:1 dye:antibody).[]

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.[7] Protect from light if using a fluorescent dye.

  • Purification:

    • Remove unreacted dye/payload and byproducts using desalting columns or size-exclusion chromatography (SEC).[]

Maleimide-Thiol Conjugation for Cysteines

This site-specific method targets cysteine residues, which can be naturally occurring or engineered into the protein sequence.[]

Protocol:

  • Antibody Reduction:

    • Prepare the antibody solution (1-2 mg/mL) in PBS.

    • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a 10:1 molar ratio (TCEP:antibody).[]

    • Incubate for 30 minutes at room temperature to reduce disulfide bonds and expose free thiol groups.[]

  • Payload Preparation:

    • Dissolve the maleimide-functionalized molecule in a suitable solvent.

  • Conjugation Reaction:

    • Add the dissolved payload to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Purify the conjugate using desalting columns or SEC to remove excess payload and reducing agent.

Visualizing Experimental Workflows

To better understand the processes involved in quantifying conjugation efficiency, the following diagrams illustrate key experimental workflows.

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation Unconjugated Unconjugated Protein Spectrophotometer UV-Vis Spectrophotometer Unconjugated->Spectrophotometer Conjugated Conjugated Protein Conjugated->Spectrophotometer A280 Measure A280 Spectrophotometer->A280 Amax Measure Amax of Payload Spectrophotometer->Amax DOL Calculate Degree of Labeling (DOL) A280->DOL Amax->DOL experimental_workflow_hic cluster_sample Sample Injection cluster_separation Chromatographic Separation cluster_detection Detection & Analysis Conjugate_Sample Conjugate Sample HIC_Column HIC Column Conjugate_Sample->HIC_Column Elution Gradient Elution HIC_Column->Elution UV_Detector UV Detector Elution->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram DAR_Calc Calculate Average DAR Chromatogram->DAR_Calc conjugation_pathway cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product Antibody Antibody with Lysine Residues (-NH2) Amide_Bond Formation of Stable Amide Bond Antibody->Amide_Bond NHS_Ester NHS-Ester Payload NHS_Ester->Amide_Bond ADC Antibody-Drug Conjugate Amide_Bond->ADC

References

A Head-to-Head Battle of Bioconjugation: Benchmarking Benzyl (2-(aminooxy)ethyl)carbamate against NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linker chemistry is a critical determinant of success. This guide provides an objective, data-driven comparison of two prominent linker strategies: the chemoselective aminooxy-based conjugation, exemplified by Benzyl (2-(aminooxy)ethyl)carbamate, and the widely used amine-reactive N-hydroxysuccinimide (NHS) ester linkers.

This comparison delves into the fundamental mechanisms, stability, specificity, and practical considerations of each approach, supported by experimental data to inform the selection of the optimal linker for your application.

Introduction to the Contenders

This compound represents a class of aminooxy-containing linkers that participate in oxime ligation . The core of this strategy lies in the highly specific reaction between an aminooxy group (-ONH₂) and an aldehyde or ketone to form a stable oxime bond. The benzyl carbamate (Cbz) group in this particular molecule serves as a protecting group for a primary amine, which can be deprotected to reveal the reactive aminooxy functionality. This linker is ideal for applications demanding high specificity and stability of the resulting conjugate.

N-hydroxysuccinimide (NHS) ester linkers are one of the most common classes of reagents for bioconjugation. They react primarily with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds . The widespread availability of lysine residues on the surface of most proteins makes NHS esters a versatile and go-to choice for protein modification.

At a Glance: Key Performance Metrics

The following table summarizes the key performance characteristics of this compound (after deprotection) and NHS ester linkers based on established chemical principles and experimental observations.

FeatureThis compound (Aminooxy Linker)NHS Ester Linker
Target Functional Group Aldehydes, KetonesPrimary Amines
Resulting Linkage Oxime BondAmide Bond
Reaction pH Mildly acidic to neutral (pH 4.5-7.0)Mildly basic (pH 7.2-8.5)[1]
Bond Stability Highly stable to hydrolysis[2][3][4]Very stable under physiological conditions[]
Specificity Highly chemoselective for carbonyls[6]Primarily targets amines, potential for side reactions[7]
Reaction Speed Can be slow, often requires catalyst (e.g., aniline)[8][9]Generally fast (minutes to hours)[]
Hydrolytic Stability of Reagent Generally stableProne to hydrolysis in aqueous solutions[1]
Additional Steps Required Cbz group deprotectionNone

In-Depth Comparison

Conjugation Efficiency and Yield

NHS ester linkers offer rapid and efficient conjugation to proteins due to the abundance of surface-exposed lysine residues. However, the efficiency can be compromised by the competing hydrolysis of the NHS ester in aqueous buffers, especially at low protein concentrations.[]

Aminooxy linkers , on the other hand, provide high conjugation efficiency due to the bioorthogonal nature of the oxime ligation. The reaction is highly specific with minimal side reactions, leading to a more homogeneous product. The overall yield, however, must account for the initial deprotection step of the Cbz group if starting with this compound.

Stability of the Conjugate

The stability of the resulting linkage is paramount for the efficacy of a bioconjugate.

  • Oxime Bond: The oxime bond formed through aminooxy ligation is exceptionally stable across a wide pH range and is significantly more resistant to hydrolysis than other linkages like hydrazones.[2][3][4] Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime is nearly 1000-fold lower than that of simple hydrazones.[4]

  • Amide Bond: The amide bond formed from the reaction of an NHS ester with an amine is also highly stable and effectively irreversible under physiological conditions.[]

While both form stable linkages, the oxime bond's superior resistance to hydrolysis, particularly under acidic conditions, can be advantageous in certain applications, such as drug delivery systems that encounter acidic endosomal compartments.

Specificity and Side Reactions

Aminooxy linkers exhibit exceptional specificity, reacting exclusively with aldehyde or ketone moieties.[6] This high degree of chemoselectivity allows for precise control over the site of conjugation, provided a carbonyl group has been introduced into the target molecule.

NHS ester linkers , while primarily targeting primary amines, can exhibit off-target reactivity with other nucleophilic amino acid residues such as serine, threonine, and tyrosine, particularly at higher pH values.[7] This can lead to a heterogeneous mixture of conjugates with modifications at unintended sites.

Experimental Protocols

General Protocol for Cbz Deprotection of this compound

The benzyl carbamate (Cbz) group is a common protecting group for amines and can be removed under standard hydrogenolysis conditions.

Materials:

  • This compound

  • Methanol (MeOH)

  • Palladium on carbon (5% Pd/C)

  • Hydrogen gas (H₂) balloon

  • Celite

Procedure:

  • Dissolve this compound in methanol.

  • Add 5% Pd/C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected aminooxy linker, which can be used in the subsequent conjugation step.

Comparative Protein Conjugation Protocol

This protocol outlines a general procedure to compare the conjugation efficiency of a deprotected aminooxy linker and an NHS ester linker to a model protein.

Protein Preparation:

  • For aminooxy conjugation: The protein must be modified to contain an aldehyde or ketone group. This can be achieved through enzymatic oxidation of a terminal serine residue or by reacting the protein with an aldehyde-containing crosslinker.

  • For NHS ester conjugation: The protein can be used directly if it contains accessible primary amines. Ensure the protein is in an amine-free buffer (e.g., PBS).

Conjugation Reaction:

Aminooxy Ligation:

  • Dissolve the aldehyde-modified protein in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

  • Add the deprotected aminooxy linker (typically in a 10- to 20-fold molar excess).

  • If required, add a catalyst such as aniline (final concentration ~10-100 mM).

  • Incubate the reaction at room temperature for 2-24 hours.

NHS Ester Amination:

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).[10]

  • Dissolve the NHS ester linker in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Add the NHS ester solution to the protein solution (typically in a 10- to 20-fold molar excess).

  • Incubate the reaction at room temperature for 1-4 hours.

Purification and Analysis:

  • For both reactions, remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analyze the conjugation efficiency by methods such as SDS-PAGE (to observe the shift in molecular weight), UV-Vis spectroscopy (if the linker has a chromophore), or mass spectrometry.

Visualizing the Workflows

Experimental Workflow: Aminooxy Ligation

G cluster_deprotection Cbz Deprotection cluster_conjugation Oxime Ligation cluster_purification Purification & Analysis cbz_linker This compound h2_pdc H₂ / Pd-C cbz_linker->h2_pdc deprotected_linker Deprotected Aminooxy Linker h2_pdc->deprotected_linker aldehyde_protein Aldehyde-Modified Protein deprotected_linker->aldehyde_protein pH 4.5-7.0 (Aniline catalyst) oxime_conjugate Protein-Linker Conjugate (Oxime Bond) aldehyde_protein->oxime_conjugate purification Size-Exclusion Chromatography oxime_conjugate->purification analysis SDS-PAGE / Mass Spec purification->analysis

Caption: Workflow for bioconjugation using an aminooxy linker.

Experimental Workflow: NHS Ester Ligation

G cluster_conjugation Amide Bond Formation cluster_purification Purification & Analysis protein Protein with Primary Amines amide_conjugate Protein-Linker Conjugate (Amide Bond) protein->amide_conjugate nhs_linker NHS Ester Linker nhs_linker->amide_conjugate pH 7.2-8.5 purification Size-Exclusion Chromatography amide_conjugate->purification analysis SDS-PAGE / Mass Spec purification->analysis

Caption: Workflow for bioconjugation using an NHS ester linker.

Logical Relationship: Linker Selection Criteria

G cluster_criteria Decision Factors cluster_choice Linker Choice specificity High Specificity Needed? aminooxy Aminooxy Linker specificity->aminooxy Yes nhs NHS Ester Linker specificity->nhs No stability Harsh Conditions Expected? stability->aminooxy Yes stability->nhs No speed Reaction Speed Critical? speed->aminooxy No speed->nhs Yes protein_mod Protein Pre-modification Feasible? protein_mod->aminooxy Yes protein_mod->nhs No

Caption: Decision tree for selecting between aminooxy and NHS ester linkers.

Conclusion

The choice between this compound and NHS ester linkers is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the bioconjugation application.

Choose this compound (for aminooxy ligation) when:

  • High specificity is paramount: The chemoselective nature of the oxime ligation ensures conjugation only at the desired aldehyde or ketone sites.

  • The resulting conjugate needs to be exceptionally stable, especially to hydrolysis under varying pH conditions.

  • A pre-modified protein with a carbonyl group is available or can be readily generated.

Choose an NHS ester linker when:

  • Rapid and straightforward conjugation to native proteins is desired, leveraging the abundance of lysine residues.

  • The reaction needs to be performed under mildly basic conditions.

  • A highly homogeneous product is not a strict requirement, or when some level of off-target modification is acceptable.

By carefully considering the data and workflows presented in this guide, researchers can make an informed decision to select the most appropriate linker chemistry, thereby enhancing the performance and reproducibility of their bioconjugation strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl (2-(aminooxy)ethyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions:

Prior to handling Benzyl (2-(aminooxy)ethyl)carbamate, it is crucial to adhere to the following safety measures derived from analogous carbamate compounds.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]

  • Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[1][2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with plenty of water.[1][3]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[1][4]

Quantitative Data Summary:

The following table summarizes key hazard information for a closely related compound, Benzyl N-(2-aminoethyl)carbamate hydrochloride, which can serve as a conservative reference.

Hazard StatementGHS ClassificationPrecautionary Statement Examples
Causes skin irritationSkin Irrit. 2P264: Wash skin thoroughly after handling.[1]
Causes serious eye irritationEye Irrit. 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Step-by-Step Disposal Protocol:

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[5][6]

  • Waste Minimization: The first step in responsible chemical management is to minimize waste generation. Order only the necessary quantities of the chemical and try to reduce the scale of experiments where possible.[5]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, properly labeled, and compatible waste container.[7]

    • The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[8]

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][8]

    • Crucially, do not mix this compound waste with incompatible materials. Carbamates can be incompatible with strong acids, bases, and oxidizing agents.[9] Always store different classes of chemical waste separately to prevent dangerous reactions.[8]

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[4]

    • For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.

  • Final Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.[5]

    • Follow all institutional procedures for waste pickup, which may include completing a hazardous waste manifest.

Experimental Workflow for Disposal:

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the waste container compatible and properly labeled? C->D E Store in Satellite Accumulation Area (SAA) D->E Yes K Correct Container and Labeling D->K No F Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) E->F G Is the container full or ready for disposal? F->G H Contact Environmental Health & Safety (EHS) for pickup G->H Yes L Continue Waste Accumulation G->L No I EHS Arranges for Disposal by Licensed Hazardous Waste Vendor H->I J End: Proper Disposal Complete I->J K->C L->C

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.